Product packaging for Aldicarb-d3 Sulfone(Cat. No.:CAS No. 1795135-15-7)

Aldicarb-d3 Sulfone

Cat. No.: B1146951
CAS No.: 1795135-15-7
M. Wt: 225.28
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Description

Aldicarb-d3 Sulfone, also known as this compound, is a useful research compound. Its molecular formula is C₇H₁₁D₃N₂O₄S and its molecular weight is 225.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₇H₁₁D₃N₂O₄S B1146951 Aldicarb-d3 Sulfone CAS No. 1795135-15-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(E)-(2-methyl-2-methylsulfonylpropylidene)amino] N-(trideuteriomethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O4S/c1-7(2,14(4,11)12)5-9-13-6(10)8-3/h5H,1-4H3,(H,8,10)/b9-5+/i3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRRKLBAKDXSTNC-UYUKVFNDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=NOC(=O)NC)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NC(=O)O/N=C/C(C)(C)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Chemical Properties of Aldicarb-d3 Sulfone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldicarb-d3 Sulfone is the deuterated form of Aldicarb sulfone, a major metabolite of the carbamate pesticide Aldicarb. Due to its role as a cholinesterase inhibitor and its presence as a residue in agricultural products, this compound serves as a critical internal standard for analytical and research applications, particularly in mass spectrometry-based methods. This guide provides an in-depth overview of its chemical properties, relevant experimental protocols, and biological pathways.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the table below. Data for the non-deuterated form, Aldicarb Sulfone, is also provided for comparison, as the isotopic labeling has a minimal effect on most physical properties other than molecular weight.

PropertyThis compoundAldicarb Sulfone
CAS Number 1795135-15-7[1]1646-88-4[2]
Molecular Formula C7H11D3N2O4S[3]C7H14N2O4S[2]
Molecular Weight 225.28 g/mol [3]222.26 g/mol [2]
Physical Appearance White to off-white solid[4]White crystalline solid[5]
Melting Point Not specified, expected to be similar to Aldicarb Sulfone132-135 °C[6][7]
Solubility Not specified, expected to be similar to Aldicarb SulfoneSoluble in DMSO and Methanol (slightly)[8]
SMILES [2H]C([2H])([2H])NC(=O)O/N=C/C(C)(C)S(C)(=O)=O[4]CNC(=O)ON=CC(C)(C)S(C)(=O)=O[7]
InChI InChI=1S/C7H14N2O4S/c1-7(2,14(4,11)12)5-9-13-6(10)8-3/h5H,1-4H3,(H,8,10)/i3D3[1][4]InChI=1S/C7H14N2O4S/c1-7(2,14(4,11)12)5-9-13-6(10)8-3/h5H,1-4H3,(H,8,10)[7]

Experimental Protocols

Synthesis of Aldicarb Sulfone

A representative synthesis of the non-deuterated Aldicarb Sulfone is described, which can be conceptually adapted for the deuterated analog by using deuterated starting materials. The synthesis involves the oxidation of 2-methyl-2-(methylthio)propionaldehyde O-(methylcarbamoyl)oxime.

Procedure:

  • To a mixture of 30 grams of 2-methyl-2-(methylthio)propionaldehyde O-(methylcarbamoyl)oxime in 70 grams of methylene chloride solution, 15 grams of an 88 percent aqueous solution of formic acid is added.

  • Over a 15-20 minute period, 56 grams of a 30 percent aqueous hydrogen peroxide solution is added to the mixture. The reaction temperature is maintained at 40°C.

  • Following the peroxide addition, 6.0 grams of concentrated sulfuric acid is added dropwise, maintaining the reflux at 40°C.

  • The mixture is stirred for an additional 2.5 hours at 40-45°C.

  • After the oxidation is complete, 60-70 grams of the methylene chloride solvent is removed by evaporation under reduced pressure.

  • The mixture is then cooled to 5°C and filtered.

  • The resulting solid product is washed with 25-30 grams of cold water and dried to a constant weight to yield 2-Methyl-2-(Methylsulfonyl)propionaldehyde O-(methylcarbamoyl)oxime (Aldicarb Sulfone) with a melting point of 144°-145° C.[9]

Analytical Method for Aldicarb Sulfone in Water by LC-MS/MS

This protocol outlines a method for the quantitative determination of Aldicarb, Aldicarb Sulfone, and Aldicarb Sulfoxide in various water types.[10]

Sample Preparation:

  • Water samples are acidified and shipped to the laboratory at 0°C to 6°C and analyzed within 14 days of collection.

  • In the laboratory, the samples are spiked with surrogate standards.

  • The samples are then filtered using a syringe-driven filter unit.[11]

LC-MS/MS Analysis:

  • The filtered samples are analyzed directly by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in positive ion mode.

  • The analytes are identified by their retention time and two single reaction monitoring (SRM) transitions.

  • Quantification is achieved against a calibration curve. The method is quantitative for the analytes at a stated Limit of Quantification (LOQ) of 0.1 µg/L.[10]

Quality Control:

  • Analytical quality control for pesticide standards like Aldicarb Sulfone involves method validation and calibration to ensure accuracy and precision.[12]

  • Certified reference materials are used for the calibration of analytical instruments and the assessment of measurement methods. These materials must be stable and homogenous.[12]

Biological Pathways and Mechanism of Action

Metabolic Pathway of Aldicarb

Aldicarb is metabolized in organisms through a two-step oxidation process. The initial oxidation of the sulfur atom converts Aldicarb to Aldicarb sulfoxide. A subsequent oxidation step transforms Aldicarb sulfoxide into Aldicarb sulfone.[1][6] Both Aldicarb sulfoxide and Aldicarb sulfone are also active cholinesterase inhibitors.[1]

Metabolic Pathway of Aldicarb Aldicarb Aldicarb Aldicarb_sulfoxide Aldicarb sulfoxide Aldicarb->Aldicarb_sulfoxide Oxidation Aldicarb_sulfone This compound Aldicarb_sulfoxide->Aldicarb_sulfone Oxidation

Caption: Metabolic oxidation of Aldicarb to this compound.

Mechanism of Cholinesterase Inhibition

Aldicarb and its metabolites, including Aldicarb sulfone, exert their toxic effects by inhibiting the enzyme acetylcholinesterase (AChE).[8] AChE is responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting AChE, Aldicarb sulfone leads to an accumulation of acetylcholine, resulting in overstimulation of nerve impulses.

Cholinesterase Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolysis Aldicarb_Sulfone This compound Aldicarb_Sulfone->AChE Inhibits

Caption: Inhibition of Acetylcholinesterase by this compound.

Safety and Hazard Information

Aldicarb sulfone is classified as a highly toxic substance. The following hazard information is based on the non-deuterated form and should be considered applicable to this compound.

  • Acute Toxicity: Fatal if swallowed, fatal in contact with skin, and fatal if inhaled.[5]

  • Environmental Hazards: Very toxic to aquatic life with long-lasting effects.[13]

  • Handling Precautions: Avoid inhalation, and contact with eyes and skin. Use only in areas with appropriate exhaust ventilation.[13]

  • Storage: Keep container tightly sealed in a cool, well-ventilated area. Store at -20°C for powder or -80°C in solvent.[13]

  • Incompatible Materials: Strong acids/alkalis, and strong oxidizing/reducing agents.[13]

For complete safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Aldicarb Sulfone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Aldicarb Sulfone, a significant metabolite of the carbamate pesticide Aldicarb. This document details the chemical synthesis of Aldicarb Sulfone, methodologies for its isotopic labeling, and presents relevant quantitative data in a structured format. Experimental protocols and illustrative diagrams are included to facilitate a thorough understanding of the processes involved.

Introduction to Aldicarb Sulfone

Aldicarb is a carbamate insecticide that is metabolized in biological systems and the environment through oxidation to form two primary metabolites: Aldicarb Sulfoxide and Aldicarb Sulfone.[1][2] These metabolites are also of interest due to their own insecticidal activity and potential toxicological effects.[1] Aldicarb and its oxidative metabolites act as cholinesterase inhibitors, which is the basis of their insecticidal action and toxicity.[3] The synthesis and isotopic labeling of Aldicarb Sulfone are crucial for a variety of research applications, including metabolism studies, environmental fate analysis, and the development of analytical standards.

Chemical Synthesis of Aldicarb Sulfone

The most common laboratory-scale synthesis of Aldicarb Sulfone involves the oxidation of its precursor, Aldicarb. Aldicarb itself is synthesized from 2-methyl-2-(methylthio)propionaldoxime (also known as Aldicarb oxime) and methyl isocyanate.[4][5]

Synthesis of Aldicarb from Aldicarb Oxime

The initial step in producing Aldicarb Sulfone is the synthesis of Aldicarb. This is achieved by the reaction of Aldicarb oxime with methyl isocyanate.[4]

Reaction:

2-methyl-2-(methylthio)propionaldoxime + CH₃NCO → Aldicarb

Oxidation of Aldicarb to Aldicarb Sulfone

Aldicarb Sulfone is synthesized by the oxidation of the sulfur atom in Aldicarb. A common method employs hydrogen peroxide in the presence of an acid catalyst.[6]

Reaction:

Aldicarb + 2 H₂O₂ → Aldicarb Sulfone + 2 H₂O

Experimental Protocols

Synthesis of Aldicarb Sulfone from Aldicarb

This protocol is adapted from a patented method for the synthesis of Aldicarb Sulfone.[6]

Materials:

  • Aldicarb (2-methyl-2-(methylthio)propionaldehyde O-(methylcarbamoyl)oxime)

  • Methylene chloride

  • Formic acid (88% aqueous solution)

  • Hydrogen peroxide (30% aqueous solution)

  • Concentrated sulfuric acid

  • Cold water

Procedure:

  • A mixture of 30 grams of Aldicarb in 70 grams of methylene chloride is prepared.

  • To this mixture, 15 grams of an 88% aqueous solution of formic acid is added.

  • 56 grams of a 30% aqueous hydrogen peroxide solution is added over a period of 15-20 minutes. The reaction temperature will rise from approximately 25°C to 40°C.

  • Following the peroxide addition, 6.0 grams of concentrated sulfuric acid is added dropwise, maintaining the reaction temperature at 40°C.

  • The mixture is stirred for an additional 2.5 hours at 40-45°C.

  • After the oxidation is complete, 60-70 grams of the methylene chloride solvent is removed by evaporation under reduced pressure.

  • The mixture is then cooled to 5°C and filtered.

  • The solid product is washed with 25-30 grams of cold water and dried to a constant weight.

Product: 2-Methyl-2-(Methylsulfonyl)propionaldehyde O-(methylcarbamoyl)oxime (Aldicarb Sulfone) with a melting point of 144°-145° C.[6]

Isotopic Labeling of Aldicarb Sulfone

Isotopically labeled Aldicarb Sulfone is essential for metabolic studies, environmental fate tracking, and as an internal standard in analytical chemistry. Labeling is typically achieved by incorporating stable isotopes such as ¹³C or radioactive isotopes like ¹⁴C into the molecule. The most common positions for labeling are the N-methyl group and the carbamoyl carbon, which can be achieved by using isotopically labeled methyl isocyanate in the synthesis of the Aldicarb precursor.

Synthesis of Isotopically Labeled Aldicarb

The synthesis of isotopically labeled Aldicarb, the precursor to labeled Aldicarb Sulfone, involves the reaction of Aldicarb oxime with isotopically labeled methyl isocyanate (e.g., [¹³C]methyl isocyanate or [¹⁴C]methyl isocyanate).

Reaction:

2-methyl-2-(methylthio)propionaldoxime + [¹³C/¹⁴C]H₃NCO → [¹³C/¹⁴C]-Aldicarb

Oxidation to Isotopically Labeled Aldicarb Sulfone

The resulting isotopically labeled Aldicarb is then oxidized to the corresponding labeled Aldicarb Sulfone using the same procedure as for the unlabeled compound.

Reaction:

[¹³C/¹⁴C]-Aldicarb + 2 H₂O₂ → [¹³C/¹⁴C]-Aldicarb Sulfone + 2 H₂O

Experimental Protocol for Isotopic Labeling

A detailed, publicly available, citable protocol specifically for the synthesis of isotopically labeled Aldicarb Sulfone is not readily found in the searched literature. However, the general procedure would follow the synthesis of unlabeled Aldicarb, substituting standard methyl isocyanate with its isotopically labeled counterpart. Companies that specialize in custom radiosynthesis, such as Moravek, Inc., have extensive experience in preparing ¹⁴C-labeled compounds and can develop efficient synthetic pathways.[7] The synthesis would involve the reaction of Aldicarb oxime with the labeled methyl isocyanate, followed by purification and subsequent oxidation to the sulfone.

Quantitative Data

The following tables summarize the available quantitative data for the synthesis and properties of Aldicarb Sulfone and its labeled analogs.

ParameterValueReference
Synthesis Reactants
Aldicarb30 g[6]
Methylene Chloride70 g[6]
Formic Acid (88%)15 g[6]
Hydrogen Peroxide (30%)56 g[6]
Concentrated Sulfuric Acid6 g[6]
Reaction Conditions
Temperature25°C rising to 40-45°C[6]
Duration> 2.5 hours[6]
Product Characteristics
Melting Point144-145 °C[6]
Purity< 0.10% Aldicarb Sulfoxide impurity[6]

Table 1: Quantitative Data for the Synthesis of Aldicarb Sulfone.

ParameterValueReference
Aldicarb-(N-methyl-¹³C,d₃, carbamoyl-¹³C)
Isotopic Enrichment≥98%[8]
Chemical Purity (HPLC)≥98.5%[8]

Table 2: Quantitative Data for Commercially Available Isotopically Labeled Aldicarb.

Visualizations

Metabolic Pathway of Aldicarb

The following diagram illustrates the metabolic oxidation of Aldicarb to Aldicarb Sulfoxide and subsequently to Aldicarb Sulfone.

metabolic_pathway Aldicarb Aldicarb Sulfoxide Aldicarb Sulfoxide Aldicarb->Sulfoxide Oxidation Sulfone Aldicarb Sulfone Sulfoxide->Sulfone Oxidation

Metabolic pathway of Aldicarb.
Synthesis Workflow for Aldicarb Sulfone

This diagram outlines the general workflow for the synthesis of Aldicarb Sulfone from Aldicarb.

synthesis_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactants Aldicarb, H₂O₂, HCOOH, H₂SO₄ Reaction Oxidation Reaction Reactants->Reaction Crude_Product Crude Aldicarb Sulfone Reaction->Crude_Product Evaporation Solvent Evaporation Crude_Product->Evaporation Cooling Cooling & Filtration Evaporation->Cooling Washing Washing with Water Cooling->Washing Drying Drying Washing->Drying Final_Product Pure Aldicarb Sulfone Drying->Final_Product QC Quality Control (e.g., MP, Purity) Final_Product->QC

Experimental workflow for Aldicarb Sulfone synthesis.
Isotopic Labeling Strategy

This diagram illustrates the logical relationship for the synthesis of isotopically labeled Aldicarb Sulfone.

labeling_strategy cluster_precursors Labeled Precursor Synthesis cluster_synthesis Labeled Aldicarb Synthesis cluster_oxidation Oxidation to Labeled Sulfone Labeled_MIC Labeled Methyl Isocyanate (e.g., [¹³C] or [¹⁴C]) Labeled_Aldicarb Isotopically Labeled Aldicarb Labeled_MIC->Labeled_Aldicarb Aldicarb_Oxime Aldicarb Oxime Aldicarb_Oxime->Labeled_Aldicarb Labeled_Sulfone Isotopically Labeled Aldicarb Sulfone Labeled_Aldicarb->Labeled_Sulfone

References

Aldicarb-d3 Sulfone mechanism of action as a cholinesterase inhibitor.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aldicarb-d3 sulfone, a major metabolite of the carbamate insecticide aldicarb, is a recognized inhibitor of acetylcholinesterase (AChE). This technical guide provides an in-depth analysis of its mechanism of action, compiling available data on its inhibitory effects and outlining the experimental protocols used for its characterization. The document is intended to serve as a comprehensive resource for researchers in toxicology, neuropharmacology, and drug development.

Introduction

Aldicarb is a potent carbamate pesticide that undergoes metabolic transformation in biological systems to more polar and often equally or more toxic compounds. The primary pathway of aldicarb metabolism involves the oxidation of the sulfur atom, leading to the formation of aldicarb sulfoxide and subsequently aldicarb sulfone. These metabolites are also active cholinesterase inhibitors and are often found as residues in environmental and biological samples. This compound, a deuterated isotopologue of aldicarb sulfone, is frequently used as an internal standard in analytical chemistry for the accurate quantification of aldicarb and its metabolites. Its mechanism of action as a cholinesterase inhibitor is considered identical to that of the non-labeled aldicarb sulfone.

Mechanism of Action: Cholinesterase Inhibition

The primary mechanism of toxicity for aldicarb and its oxidative metabolites, including this compound, is the inhibition of acetylcholinesterase (AChE). AChE is a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid. This enzymatic degradation terminates the signal at cholinergic synapses.

This compound, like other carbamate insecticides, acts as a reversible inhibitor of AChE. The carbamate moiety of the molecule is transferred to the serine hydroxyl group in the active site of the AChE enzyme, forming a carbamoylated enzyme complex. This carbamoylated enzyme is significantly more stable than the acetylated enzyme formed during the normal hydrolysis of acetylcholine, but it is not permanently inactive. The carbamoyl-enzyme complex can undergo spontaneous hydrolysis, regenerating the active enzyme. However, the rate of decarbamoylation is much slower than the rate of deacetylation, leading to a temporary accumulation of acetylcholine in the synaptic cleft. This accumulation results in the hyperstimulation of cholinergic receptors, leading to the characteristic signs of cholinergic toxicity.

The overall inhibition process can be represented by the following scheme:

E + I ⇌ E-I → E-I'

Where:

  • E is the Acetylcholinesterase enzyme

  • I is the this compound inhibitor

  • E-I is the reversible enzyme-inhibitor complex

  • E-I' is the carbamoylated, inactive enzyme

Quantitative Analysis of Cholinesterase Inhibition

The inhibitory potency of aldicarb and its metabolites against acetylcholinesterase varies. While aldicarb sulfoxide is generally considered a more potent inhibitor than the parent aldicarb, aldicarb sulfone is reported to be a less potent inhibitor than both aldicarb and aldicarb sulfoxide.

CompoundRelative Potency against Acetylcholinesterase
AldicarbBaseline
Aldicarb SulfoxideMore potent than Aldicarb
Aldicarb SulfoneLess potent than Aldicarb and Aldicarb Sulfoxide

Experimental Protocols

The primary method for determining the in vitro inhibition of acetylcholinesterase by compounds like this compound is the Ellman's assay. This colorimetric method is widely used due to its simplicity, reliability, and suitability for high-throughput screening.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

Principle:

This assay measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of the substrate acetylthiocholine. The resulting thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm. The presence of an AChE inhibitor reduces the rate of acetylthiocholine hydrolysis, leading to a decrease in the intensity of the yellow color.

Materials:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)

  • This compound (or Aldicarb Sulfone)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Microplate reader

  • 96-well microplates

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in phosphate buffer.

    • Prepare a solution of ATCI in phosphate buffer.

    • Prepare a solution of DTNB in phosphate buffer.

  • Assay Protocol (96-well plate format):

    • To each well, add:

      • Phosphate buffer

      • AChE solution

      • Varying concentrations of this compound solution (or buffer for control wells).

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

    • Add the DTNB solution to each well.

    • Initiate the reaction by adding the ATCI substrate solution to all wells.

    • Immediately measure the absorbance at 412 nm at regular intervals (kinetic assay) or after a specific incubation time (endpoint assay).

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per unit time) for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of AChE activity).

Visualizations

Signaling Pathway of Cholinesterase Inhibition

Cholinesterase_Inhibition cluster_synapse Cholinergic Synapse ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_released ACh (released) ACh_vesicle->ACh_released Nerve Impulse ACh_receptor Postsynaptic ACh Receptor ACh_released->ACh_receptor Binds to AChE Acetylcholinesterase (AChE) ACh_released->AChE Hydrolysis Signal_propagation Signal Propagation ACh_receptor->Signal_propagation Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibited_AChE Carbamoylated AChE (Inactive) AChE->Inhibited_AChE Carbamoylation Aldicarb_Sulfone This compound Aldicarb_Sulfone->AChE Inhibits Inhibited_AChE->AChE Spontaneous Reactivation (slow) AChE_Assay_Workflow start Start prep_reagents Prepare Reagents: AChE, this compound, ATCI, DTNB, Buffer start->prep_reagents add_reagents Add Buffer, AChE, and This compound to Plate prep_reagents->add_reagents incubate_inhibitor Incubate for Inhibitor Binding add_reagents->incubate_inhibitor add_dtnb Add DTNB Solution incubate_inhibitor->add_dtnb add_atci Initiate Reaction with ATCI add_dtnb->add_atci measure_abs Measure Absorbance at 412 nm add_atci->measure_abs analyze_data Analyze Data: Calculate % Inhibition, Determine IC50 measure_abs->analyze_data end End analyze_data->end

Toxicological Profile and Safety Data for Aldicarb-d3 Sulfone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Aldicarb Sulfone is a major metabolite of the carbamate pesticide Aldicarb.[1][2] Like its parent compound, Aldicarb Sulfone's primary mechanism of toxicity is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the proper functioning of the nervous system.[3] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in cholinergic toxicity.[2] While Aldicarb Sulfone is less acutely toxic than Aldicarb and its other primary metabolite, Aldicarb Sulfoxide, it is still considered a compound of significant toxicological concern.[1] This guide provides a comprehensive overview of the available toxicological data, mechanism of action, metabolic pathways, and representative experimental protocols relevant to Aldicarb Sulfone.

Quantitative Toxicological Data

The following tables summarize the available quantitative toxicological data for Aldicarb Sulfone.

Table 1: Acute Toxicity of Aldicarb Sulfone

SpeciesRoute of AdministrationLD50 ValueReference
Rat (male)Oral20-38 mg/kg bw[1]
Rat (male)Intraperitoneal21.2 mg/kg bw[1]
Rat (male)Intravenous14.9 mg/kg bw[1]
RabbitDermal>20 mg/kg bw[1]

Table 2: Short-term and Long-term Toxicity of Aldicarb Sulfone

SpeciesStudy DurationRouteNOAEL (No-Observed-Adverse-Effect Level)LOAEL (Lowest-Observed-Adverse-Effect Level)Key Effects ObservedReference
Rat2 yearsOral (diet)2.4 mg/kg bw/day-No significant effects observed[3]
Rat7 daysOral (diet)2 mg/kg bw/day6 mg/kg bw/dayDepression of growth, reduced liver and kidney weight[4]
Rat29 daysOral (drinking water)-19.2 mg/LCholinesterase depression[4]

Table 3: Other Toxicological Endpoints for Aldicarb and its Metabolites

EndpointSpeciesCompound(s)ResultReference
CarcinogenicityRat, MouseAldicarbNot carcinogenic under the conditions of the bioassay[5]
TeratogenicityRatAldicarbNo teratogenic effects observed[6]
Mutagenicity-AldicarbNot mutagenic in various studies[6]
Reproductive EffectsRatAldicarbNo adverse effects on reproduction at doses up to 0.70 mg/kg/day[6]

Mechanism of Action: Cholinesterase Inhibition

The primary mechanism of toxicity for Aldicarb Sulfone is the inhibition of acetylcholinesterase (AChE). AChE is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine in synaptic clefts and neuromuscular junctions. By inhibiting AChE, Aldicarb Sulfone causes an accumulation of acetylcholine, leading to overstimulation of cholinergic receptors and subsequent toxic effects.

The inhibition process involves the carbamoylation of the serine hydroxyl group at the active site of the AChE enzyme. This forms a carbamoylated enzyme that is much more stable and hydrolyzes at a significantly slower rate than the acetylated enzyme formed during the normal hydrolysis of acetylcholine. This leads to a temporary but potent inactivation of the enzyme.

G Mechanism of Cholinesterase Inhibition by Aldicarb Sulfone cluster_0 Enzyme Inhibition cluster_1 Spontaneous Reactivation AChE Active Acetylcholinesterase (AChE) CarbamoylatedAChE Carbamoylated AChE (Inactive) AChE->CarbamoylatedAChE Carbamoylation AldicarbSulfone Aldicarb Sulfone AldicarbSulfone->CarbamoylatedAChE RegeneratedAChE Regenerated AChE (Active) CarbamoylatedAChE->RegeneratedAChE Slow Hydrolysis (Decarbamoylation)

Caption: Cholinesterase inhibition by Aldicarb Sulfone.

Metabolic Pathway of Aldicarb

Aldicarb is metabolized in vivo and in the environment through a two-step oxidation process to form Aldicarb Sulfoxide and subsequently Aldicarb Sulfone. Both of these metabolites are also potent cholinesterase inhibitors.

G Metabolic Pathway of Aldicarb Aldicarb Aldicarb AldicarbSulfoxide Aldicarb Sulfoxide Aldicarb->AldicarbSulfoxide Oxidation HydrolysisProducts Hydrolysis Products (Nontoxic) Aldicarb->HydrolysisProducts Hydrolysis AldicarbSulfone Aldicarb Sulfone AldicarbSulfoxide->AldicarbSulfone Oxidation AldicarbSulfoxide->HydrolysisProducts Hydrolysis AldicarbSulfone->HydrolysisProducts Hydrolysis

Caption: Metabolic conversion of Aldicarb to its toxic metabolites.

Experimental Protocols

Detailed, step-by-step experimental protocols for the toxicological studies of Aldicarb Sulfone are often proprietary and not fully available in the public domain. However, the following sections describe the general methodologies employed in such studies, based on established toxicological testing guidelines.

Acute Oral Toxicity Study (LD50 Determination)

A representative protocol for an acute oral toxicity study, such as those used to determine the LD50 of Aldicarb Sulfone in rats, would generally follow OECD Guideline 423 (Acute Toxic Class Method) or OECD Guideline 425 (Up-and-Down Procedure).

Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.

Experimental Workflow:

G Workflow for Acute Oral Toxicity Study Start Animal Acclimatization (e.g., Sprague-Dawley rats, 5 days) Dosing Single Oral Gavage Dosing (Vehicle: e.g., corn oil) Start->Dosing Observation Clinical Observation (Mortality, clinical signs, body weight changes) Dosing->Observation Necropsy Gross Necropsy (at 14 days post-dosing) Observation->Necropsy DataAnalysis LD50 Calculation (e.g., Probit analysis) Necropsy->DataAnalysis

Caption: Generalized workflow for an LD50 determination study.

Methodology Details:

  • Test Animals: Young adult rats (e.g., Sprague-Dawley), typically of a single sex, are used.

  • Housing and Acclimatization: Animals are housed in standard conditions with controlled temperature, humidity, and light-dark cycle. They are acclimatized for at least 5 days before the study.

  • Dose Preparation: The test substance (Aldicarb Sulfone) is dissolved or suspended in a suitable vehicle (e.g., corn oil).

  • Dose Administration: A single dose is administered to the animals by oral gavage. The volume administered is typically kept constant.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., tremors, salivation, lethargy), and changes in body weight for at least 14 days.

  • Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

  • Data Analysis: The LD50 is calculated using appropriate statistical methods, such as the probit method or the up-and-down procedure.

Cholinesterase Inhibition Assay

The inhibitory effect of Aldicarb Sulfone on acetylcholinesterase activity is a key toxicological endpoint. The Ellman assay is a widely used method for this purpose.

Objective: To quantify the inhibition of acetylcholinesterase activity by a test compound in vitro or ex vivo.

Experimental Workflow:

G Workflow for Cholinesterase Inhibition Assay (Ellman Method) Preparation Prepare Enzyme Solution (AChE) and Inhibitor Solution (Aldicarb Sulfone) Incubation Pre-incubate AChE with Aldicarb Sulfone Preparation->Incubation Reaction Initiate Reaction with Substrate (Acetylthiocholine) and DTNB Incubation->Reaction Measurement Measure Absorbance Change at 412 nm (Spectrophotometer) Reaction->Measurement Calculation Calculate % Inhibition and IC50 Value Measurement->Calculation

Caption: General workflow for an in vitro cholinesterase inhibition assay.

Methodology Details:

  • Reagents:

    • Acetylcholinesterase (AChE) solution (from electric eel or bovine erythrocytes).

    • Phosphate buffer (pH 8.0).

    • Acetylthiocholine iodide (substrate).

    • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

    • Aldicarb Sulfone solutions at various concentrations.

  • Procedure:

    • AChE solution is pre-incubated with different concentrations of Aldicarb Sulfone for a specific period.

    • The enzymatic reaction is initiated by adding the substrate (acetylthiocholine) and DTNB.

    • AChE hydrolyzes acetylthiocholine to thiocholine.

    • Thiocholine reacts with DTNB to produce a yellow-colored 5-thio-2-nitrobenzoate anion.

    • The rate of color formation is measured by monitoring the change in absorbance at 412 nm using a spectrophotometer.

  • Data Analysis:

    • The percentage of enzyme inhibition is calculated for each concentration of Aldicarb Sulfone.

    • The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

The toxicological profile of Aldicarb Sulfone is characterized by its potent inhibition of acetylcholinesterase, leading to cholinergic toxicity. While it is less acutely toxic than its parent compound, Aldicarb, and its sulfoxide metabolite, it still poses a significant health risk upon exposure. The provided quantitative data and mechanistic insights are essential for researchers, scientists, and drug development professionals in understanding the potential hazards associated with this compound and its deuterated analogue, Aldicarb-d3 Sulfone. Further research to obtain detailed experimental protocols and to investigate any potential subtle toxicological differences due to isotopic labeling would be beneficial for a more complete risk assessment.

References

An In-depth Technical Guide on the Metabolic Pathway of Aldicarb and the Formation of Aldicarb-d3 Sulfone

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the metabolic fate of Aldicarb, a systemic carbamate insecticide. The document details the primary oxidative pathway leading to the formation of its toxicologically significant metabolites, Aldicarb sulfoxide and Aldicarb sulfone. Furthermore, it elucidates the logical formation pathway of Aldicarb-d3 Sulfone, a crucial internal standard utilized in analytical chemistry for accurate quantification. This guide incorporates quantitative data, detailed experimental protocols, and visualizations of metabolic and analytical workflows to serve as a critical resource for professionals in toxicology, environmental science, and drug development.

Introduction to Aldicarb

Aldicarb, chemically known as 2-methyl-2-(methylthio)propionaldehyde O-(methylcarbamoyl)oxime, is a potent carbamate pesticide used to control a variety of insects, mites, and nematodes.[1][2] Its efficacy stems from its primary mechanism of action: the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[2][3] However, its high acute toxicity and potential for groundwater contamination have made its metabolic pathway and environmental fate a subject of intense scientific scrutiny.[4] Aldicarb is readily absorbed in mammals and undergoes rapid metabolism to form equally or less toxic, yet still active, metabolites.[2] Understanding this metabolic conversion is critical for assessing its toxicological risk and developing sensitive analytical methods for its detection.

The Metabolic Pathway of Aldicarb

The metabolism of Aldicarb in mammals, plants, and soil microorganisms follows a well-defined oxidative pathway.[4][5] The process is primarily biphasic, involving an initial oxidation of the sulfur atom followed by further oxidation and hydrolysis.

Phase I: Oxidation The initial and most critical metabolic step is the rapid oxidation of the sulfide group of the parent Aldicarb molecule to form Aldicarb sulfoxide.[6][7] This reaction is believed to be mediated by cytochrome P450 (CYP450) and flavin-containing monooxygenase (FMO) enzyme systems in the liver.[2][7] Aldicarb sulfoxide is a relatively stable and toxic metabolite that retains significant anticholinesterase activity.[6][7] Subsequently, Aldicarb sulfoxide undergoes a slower oxidation to yield Aldicarb sulfone.[1][5] While still an active cholinesterase inhibitor, Aldicarb sulfone is generally less acutely toxic than the parent compound or the sulfoxide metabolite.[7][8]

Phase II: Hydrolysis and Detoxification Following oxidation, both Aldicarb sulfoxide and Aldicarb sulfone, along with any remaining parent Aldicarb, can be detoxified through the hydrolysis of the carbamate ester bond.[3][4] This cleavage results in the formation of corresponding oximes (e.g., Aldicarb sulfoxide oxime, Aldicarb sulfone oxime) and nitriles, which have little to no insecticidal activity or toxicity.[5][7] These more polar and water-soluble compounds are then readily excreted, primarily in the urine.[2][6] In mammals, 80-90% of an administered dose is typically eliminated within 24 hours.[1]

Aldicarb Metabolic Pathway Figure 1: Primary Metabolic Pathway of Aldicarb Aldicarb Aldicarb Sulfoxide Aldicarb Sulfoxide Aldicarb->Sulfoxide Rapid Oxidation (CYP450 / FMO) Sulfone Aldicarb Sulfone Sulfoxide->Sulfone Slower Oxidation Hydrolysis_Products Detoxified Hydrolysis Products (Oximes, Nitriles, etc.) Sulfoxide->Hydrolysis_Products Hydrolysis Sulfone->Hydrolysis_Products Hydrolysis

Figure 1: Primary Metabolic Pathway of Aldicarb

Formation of this compound

In analytical toxicology and residue analysis, stable isotope-labeled internal standards are indispensable for achieving accurate and precise quantification, especially when using mass spectrometry-based methods like LC-MS. This compound serves this purpose in the analysis of Aldicarb and its metabolites.[9] The "d3" designation indicates that three hydrogen atoms on the N-methyl group of the carbamate moiety have been replaced by deuterium atoms.

The formation of this compound is not a metabolic process but rather a result of chemical synthesis. The synthesis starts with a deuterated precursor, Aldicarb-d3. This labeled parent compound then undergoes the same oxidative chemical reactions used to synthesize the unlabeled sulfone. This typically involves reacting the Aldicarb-d3 with strong oxidizing agents, which convert the thioether group first to a sulfoxide and then to a sulfone, mirroring the metabolic pathway.[10]

Aldicarb_d3_Sulfone_Formation Figure 2: Logical Synthesis Pathway for this compound Aldicarb_d3 Aldicarb-d3 (Deuterated Precursor) Sulfoxide_d3 Aldicarb-d3 Sulfoxide Aldicarb_d3->Sulfoxide_d3 Chemical Oxidation Sulfone_d3 This compound (Internal Standard) Sulfoxide_d3->Sulfone_d3 Further Chemical Oxidation Analytical_Workflow Figure 3: Analytical Workflow for Aldicarb in Peanuts cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Peanut Sample Extraction Extraction (Acetonitrile/Cyclohexane) Sample->Extraction Cleanup Clean-up (Gel Permeation Chromatography) Extraction->Cleanup Spiking Internal Standard Spiking (Aldicarb-d3) Cleanup->Spiking HPLC_MS HPLC-IT/MS³ Analysis Spiking->HPLC_MS Quant Quantification vs. Calibration Curve HPLC_MS->Quant

References

An In-depth Technical Guide on the Environmental Fate and Degradation of Aldicarb-d3 Sulfone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldicarb is a systemic carbamate insecticide that, following application, undergoes rapid oxidation in the environment to form two primary toxic metabolites: aldicarb sulfoxide and aldicarb sulfone. This guide focuses on the environmental fate and degradation of Aldicarb-d3 Sulfone, a deuterated isotopologue of aldicarb sulfone. Due to its isotopic labeling, this compound is primarily utilized as an internal standard in analytical methodologies, such as liquid chromatography-mass spectrometry (LC-MS/MS), for the precise quantification of aldicarb sulfone in environmental matrices.

While specific environmental fate studies on this compound are not prevalent in the literature, its chemical structure is fundamentally identical to that of aldicarb sulfone. Therefore, it is a reasonable and widely accepted scientific assumption that their environmental behavior, including degradation pathways and rates, are comparable. Minor differences in degradation rates due to the kinetic isotope effect are possible but are generally considered insignificant in the context of overall environmental persistence. This guide will proceed under this assumption, presenting the known environmental fate and degradation characteristics of aldicarb sulfone as a proxy for its deuterated form.

The primary degradation pathways for aldicarb sulfone in the environment are hydrolysis, microbial degradation in soil, and to a lesser extent, photolysis. The persistence of aldicarb sulfone is highly dependent on environmental conditions such as pH, temperature, soil type, and microbial activity.

Degradation Pathways of Aldicarb and its Metabolites

Aldicarb degrades in the environment through a series of oxidation and hydrolysis reactions. The initial and rapid oxidation of aldicarb forms aldicarb sulfoxide, which is then more slowly oxidized to aldicarb sulfone.[1] Both aldicarb sulfoxide and aldicarb sulfone are toxicologically significant and are often collectively referred to as total toxic residues. The subsequent degradation of aldicarb sulfone proceeds primarily through hydrolysis of the carbamate ester linkage, leading to the formation of less toxic products.

Aldicarb Degradation Pathway Aldicarb Aldicarb Aldicarb_Sulfoxide Aldicarb Sulfoxide Aldicarb->Aldicarb_Sulfoxide Oxidation (rapid) Aldicarb_Sulfone Aldicarb Sulfone (Aldoxycarb) Aldicarb_Sulfoxide->Aldicarb_Sulfone Oxidation (slower) Hydrolysis_Products Hydrolysis Products (e.g., Aldicarb Oxime Sulfone, Aldicarb Nitrile Sulfone) Aldicarb_Sulfone->Hydrolysis_Products Hydrolysis

Caption: Degradation pathway of Aldicarb to Aldicarb Sulfone and its subsequent hydrolysis.

Quantitative Degradation Data

The persistence of aldicarb sulfone in the environment is quantified by its half-life (DT50), which can vary significantly depending on the environmental matrix and conditions. The following tables summarize the available quantitative data for the degradation of aldicarb sulfone.

Table 1: Hydrolysis Half-life of Aldicarb Sulfone in Water

pHTemperature (°C)Half-life (days)Reference
5Not SpecifiedStable[2]
6.0Not Specified~560[3]
7Not Specified82[2]
9Not Specified0.8[2]

Table 2: Degradation Half-life of Aldicarb and its Metabolites in Soil

Compound/ResidueSoil TypeConditionHalf-life (days)Reference
AldicarbLoamy SandAerobic9[4]
Total Carbamate ResiduesNot SpecifiedField15 - 60[5]
Aldicarb & MetabolitesCotton Field SoilAerobic12 - >42[6]
Aldicarb SulfoneNot SpecifiedWater Sediment System4.0[5]
Total Toxic ResidueSubsurface SoilAnaerobicShorter than aerobic[4]

Table 3: Photolysis Half-life of Aldicarb and Aldicarb Sulfone

CompoundMatrixConditionHalf-life (days)Reference
AldicarbWater25°C, Xenon Lamp4.1[5]
Aldicarb SulfoneWaterXenon Lamp~38[7]

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of the environmental fate of chemical compounds. The following sections outline standardized methodologies for key degradation studies, based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

Aerobic and Anaerobic Soil Metabolism Study (Adapted from OECD 307 & EPA OCSPP 835.4100)

This study aims to determine the rate and pathway of degradation of this compound in soil under both aerobic and anaerobic conditions.

a. Materials and Reagents:

  • Test Substance: this compound (analytical grade)

  • Soils: At least three different soil types (e.g., sandy loam, silty loam, clay loam) with characterized properties (pH, organic carbon content, texture, microbial biomass).

  • Radiolabeled ¹⁴C-Aldicarb-d3 Sulfone (if mass balance is required).

  • Extraction Solvents: Acetonitrile, Methanol, Water.

  • Trapping Solutions: Ethylene glycol and 1M NaOH for volatile organics and ¹⁴CO₂.

b. Experimental Workflow:

Soil Metabolism Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Sampling & Analysis Soil_Collection Soil Collection & Characterization Soil_Sieving Sieve Soil (e.g., <2mm) Soil_Collection->Soil_Sieving Pre_incubation Pre-incubate Soil (acclimatization) Soil_Sieving->Pre_incubation Application Apply this compound to Soil Samples Pre_incubation->Application Incubation Incubate in the Dark (Controlled Temp. & Moisture) Application->Incubation Aerobic Aerobic: Continuous air flow Incubation->Aerobic Anaerobic Anaerobic: Flood soil, purge with N₂ Incubation->Anaerobic Sampling Collect Samples at Time Intervals Incubation->Sampling Trapping Trap Volatiles (CO₂ & Organics) Aerobic->Trapping Anaerobic->Trapping Extraction Solvent Extraction Sampling->Extraction Analysis Analyze Extracts by LC-MS/MS Extraction->Analysis Bound_Residues Analyze Non-extractable Residues Extraction->Bound_Residues Data_Analysis Calculate DT50 & Identify Metabolites Analysis->Data_Analysis Bound_Residues->Data_Analysis

Caption: Generalized experimental workflow for a soil metabolism study.

c. Protocol:

  • Soil Preparation: Sieve fresh soil samples to <2 mm and adjust moisture to 40-60% of maximum water holding capacity. Pre-incubate the soils in the dark at the test temperature for 7-14 days to allow microbial populations to stabilize.

  • Application: Treat the soil samples with this compound at a concentration equivalent to the maximum recommended field application rate. Prepare control samples without the test substance.

  • Incubation:

    • Aerobic: Incubate samples in flow-through systems in the dark at a constant temperature (e.g., 20-25°C). Maintain a continuous flow of moist, CO₂-free air.

    • Anaerobic: After an initial aerobic phase (e.g., 30 days or until half of the substance has degraded), flood the soil samples with deoxygenated water and purge the headspace with an inert gas (e.g., N₂).

  • Sampling: Collect duplicate samples at increasing time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

  • Extraction and Analysis: Extract the soil samples with appropriate solvents. Analyze the extracts for the parent compound and transformation products using a validated analytical method, such as LC-MS/MS. Analyze the trapping solutions for volatile products.

  • Data Evaluation: Determine the dissipation time for 50% (DT50) and 90% (DT90) of the applied this compound. Identify major metabolites and establish a degradation pathway.

Hydrolysis as a Function of pH (Adapted from OECD 111 & EPA OCSPP 835.2120)

This study determines the rate of abiotic degradation of this compound in aqueous solutions at different pH values.

a. Materials and Reagents:

  • Test Substance: this compound (analytical grade)

  • Sterile aqueous buffer solutions: pH 4 (e.g., acetate buffer), pH 7 (e.g., phosphate buffer), and pH 9 (e.g., borate buffer).

  • Sterile, light-proof glass vessels.

b. Protocol:

  • Preliminary Test: Dissolve this compound in the buffer solutions to a concentration not exceeding half its water solubility. Incubate the solutions in the dark at 50°C for 5 days. Analyze for degradation. If significant degradation (>10%) occurs, proceed to the main study.

  • Main Study: For each pH where the substance is unstable, prepare replicate solutions and incubate them in the dark at a constant temperature (e.g., 25°C).

  • Sampling: Collect samples at appropriate time intervals, ensuring at least 6 data points to define the degradation curve.

  • Analysis: Analyze the samples for the concentration of this compound using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).

  • Data Evaluation: Calculate the first-order rate constant and the half-life for hydrolysis at each pH.

Aqueous Photolysis Study (Adapted from OECD 316)

This study evaluates the degradation of this compound in water due to direct exposure to simulated sunlight.

a. Materials and Reagents:

  • Test Substance: this compound (analytical grade)

  • Sterile, buffered, air-saturated purified water.

  • Quartz glass reaction vessels.

  • A light source capable of simulating natural sunlight (e.g., a filtered xenon arc lamp).

  • Radiometer for measuring light intensity.

b. Protocol:

  • Preparation: Prepare a sterile aqueous solution of this compound in quartz vessels. Also, prepare dark control samples wrapped in aluminum foil.

  • Irradiation: Irradiate the samples with the light source at a constant temperature (e.g., 25°C). The light source should provide a spectrum that mimics natural sunlight.

  • Sampling: Collect irradiated and dark control samples at appropriate time intervals.

  • Analysis: Analyze the samples for the concentration of this compound and any major photoproducts.

  • Data Evaluation: Calculate the photolytic half-life, correcting for any degradation observed in the dark controls. Determine the quantum yield if required.

References

An In-depth Technical Guide to Nemtabrutinib (CAS Number: 1795135-15-7)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nemtabrutinib, identified by CAS number 1795135-15-7 and also known as MK-1026 and ARQ 531, is a potent, orally available, and reversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] It represents a significant advancement in the landscape of targeted therapies for B-cell malignancies.[3] Unlike first-generation covalent BTK inhibitors, nemtabrutinib binds non-covalently to the ATP binding site of BTK.[4][5] This characteristic allows it to effectively inhibit both the wild-type enzyme and the C481S mutant, a common mechanism of acquired resistance to covalent BTK inhibitors.[1][6] Nemtabrutinib's development is focused on treating various hematologic malignancies, including chronic lymphocytic leukemia (CLL), small lymphocytic lymphoma (SLL), and other B-cell non-Hodgkin lymphomas.[2][7]

Chemical Structure and Physicochemical Properties

Nemtabrutinib is a complex small molecule with the IUPAC name (2-chloro-4-phenoxyphenyl)-[4-[[(3R,6S)-6-(hydroxymethyl)oxan-3-yl]amino]-7H-pyrrolo[2,3-d]pyrimidin-5-yl]methanone.[8] Its structure is characterized by a pyrrolo[2,3-d]pyrimidine core.

Table 1: Physicochemical Properties of Nemtabrutinib

PropertyValueSource(s)
CAS Number 1795135-15-7N/A
Molecular Formula C25H23ClN4O4[9]
Molecular Weight 478.93 g/mol [9]
IUPAC Name (2-chloro-4-phenoxyphenyl)-[4-[[(3R,6S)-6-(hydroxymethyl)oxan-3-yl]amino]-7H-pyrrolo[2,3-d]pyrimidin-5-yl]methanone[8]
SMILES C1C--INVALID-LINK--CO[8]
InChIKey JSFCZQSJQXFJDS-QAPCUYQASA-N[8]
Solubility DMSO: ≥ 50 mg/mL (104.40 mM)[10]
Water: Insoluble[4]
pKa 9.86 (pyrrolopyrimidine), 3.53 (secondary amine)[11]

Mechanism of Action

Nemtabrutinib functions as a reversible, ATP-competitive inhibitor of BTK, a critical non-receptor tyrosine kinase in the B-cell antigen receptor (BCR) signaling pathway.[1][11] The BCR pathway is essential for the proliferation, survival, and differentiation of B-cells.[1][6] In many B-cell malignancies, this pathway is constitutively active, driving cancer cell growth.[1][12]

By binding to BTK, nemtabrutinib blocks the transduction of downstream signals, leading to the inhibition of malignant B-cell growth and survival.[1][3] A key feature of nemtabrutinib is its ability to inhibit both wild-type BTK and the C481S mutant form, which confers resistance to irreversible BTK inhibitors like ibrutinib.[1][12] Furthermore, nemtabrutinib exhibits a distinct kinase inhibition profile, affecting other kinases such as those in the Tec and Src families, which may contribute to its therapeutic efficacy.[13]

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Phosphorylates BTK_WT BTK (Wild-Type) SYK->BTK_WT Activates BTK_C481S BTK (C481S Mutant) SYK->BTK_C481S Activates PLCg2 PLCγ2 BTK_WT->PLCg2 Activates BTK_C481S->PLCg2 Activates Transcription_Factors Transcription Factors (e.g., NF-κB) PLCg2->Transcription_Factors Downstream Signaling Nemtabrutinib Nemtabrutinib Nemtabrutinib->BTK_WT Inhibits Nemtabrutinib->BTK_C481S Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

B-Cell Receptor (BCR) Signaling Pathway and Nemtabrutinib's Point of Inhibition.

In Vitro and In Vivo Potency

Nemtabrutinib has demonstrated potent inhibition of BTK and other kinases in biochemical and cell-based assays. It also shows significant anti-tumor activity in preclinical models.

Table 2: In Vitro Inhibitory Activity of Nemtabrutinib (IC50 values)

Target KinaseIC50 (nM)Assay TypeSource(s)
Wild-Type BTK 0.85Biochemical[10]
C481S-Mutant BTK 0.39Biochemical[10]
MEK1 8.5Biochemical[2]
MEK2 9.5Biochemical[2]
B-RAF 73Biochemical[2]
BMX 5.23Biochemical[10]
TEC 5.80Biochemical[10]
LCK 3.86Biochemical[10]
YES 4.22Biochemical[10]
TrkA 13.1Biochemical[10]
TrkB 11.7Biochemical[10]
TrkC 19.1Biochemical[10]

In vivo, nemtabrutinib has shown efficacy in a TMD-8 tumor xenograft model, leading to complete tumor regression after 14 days of treatment.[10] Furthermore, in an adoptive transfer CLL mouse model, the combination of nemtabrutinib and venetoclax significantly prolonged survival compared to the combination of ibrutinib and venetoclax.[14]

Table 3: Pharmacokinetic Parameters of Nemtabrutinib

ParameterSpeciesDoseValueSource(s)
Bioavailability Monkey10 mg/kg (oral)72.4%[4]
Cmax Monkey10 mg/kg (oral)9 µM[4]
Half-life (t1/2) Monkey10 mg/kg (oral)> 24 hours[4]

Experimental Protocols

Detailed, step-by-step experimental protocols for nemtabrutinib are often proprietary. However, based on the published literature, the following methodologies are employed in its evaluation.

Kinase Inhibition Assay

Biochemical kinase profiling is typically performed using mobility shift assays (MSA).[15]

  • Objective: To determine the IC50 value of nemtabrutinib against a panel of kinases.

  • General Protocol:

    • Kinase enzymes are incubated with a fluorescently labeled substrate and ATP at a concentration near the Km for each respective kinase.

    • Nemtabrutinib is added at various concentrations.

    • The reaction is allowed to proceed, and then stopped.

    • The substrate and phosphorylated product are separated by electrophoresis.

    • The amount of phosphorylated product is quantified by fluorescence, and the percentage of inhibition is calculated for each concentration of nemtabrutinib.

    • IC50 values are determined by fitting the data to a dose-response curve.[15]

Cell Viability Assay

Cell viability is often measured using luminescent or colorimetric assays that assess metabolic activity, such as the CellTiter-Glo® Luminescent Cell Viability Assay or MTT assay.[16][17]

  • Objective: To determine the effect of nemtabrutinib on the viability and proliferation of cancer cell lines.

  • General Protocol (Luminescent ATP Assay):

    • Cancer cell lines (e.g., MCL cell lines) are seeded in 96-well plates and cultured.[16]

    • Cells are treated with a range of concentrations of nemtabrutinib for a specified period (e.g., 72 hours).[16]

    • A reagent that lyses the cells and contains luciferase and its substrate is added to the wells.

    • The amount of ATP present, which is proportional to the number of viable cells, is quantified by the luminescent signal generated by the luciferase reaction.

    • Luminescence is measured using a plate reader, and GI50 (concentration for 50% growth inhibition) or IC50 values are calculated.

Apoptosis Assay

Apoptosis induction by nemtabrutinib can be assessed using Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.[16]

  • Objective: To determine if nemtabrutinib induces programmed cell death.

  • General Protocol:

    • Cells are treated with nemtabrutinib at various concentrations.

    • After treatment, cells are harvested and washed.

    • Cells are resuspended in a binding buffer and stained with fluorescently-labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and PI (which enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes).

    • The stained cells are analyzed by flow cytometry to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.[16]

Synthesis and Clinical Trial Workflow

Chemical Synthesis Workflow

The manufacturing process for nemtabrutinib has been optimized for efficiency and sustainability. A key convergent synthesis strategy involves the assembly of three main building blocks.[7]

Synthesis_Workflow Biaryl_Ether Biaryl Ether Fragment (4) Nucleophilic_Addition Nucleophilic Addition Biaryl_Ether->Nucleophilic_Addition Pyrrolopyrimidine Pyrrolopyrimidine (5) Metalation Metalation of Pyrrolopyrimidine Pyrrolopyrimidine->Metalation Amino_Alcohol Amino Alcohol Fragment (6) SNAr_Reaction SNAr Reaction Amino_Alcohol->SNAr_Reaction Metalation->Nucleophilic_Addition Ketone_Intermediate Ketone Intermediate (7) Nucleophilic_Addition->Ketone_Intermediate Ketone_Intermediate->SNAr_Reaction Nemtabrutinib Nemtabrutinib (1) SNAr_Reaction->Nemtabrutinib

Convergent Synthesis Workflow for Nemtabrutinib.
Clinical Trial Workflow: The BELLWAVE-001 Study

The BELLWAVE-001 study (NCT03162536) is a Phase 1/2 clinical trial that has been instrumental in evaluating the safety and efficacy of nemtabrutinib.[18][19]

Clinical_Trial_Workflow cluster_enrollment Patient Enrollment cluster_treatment Treatment Phase cluster_evaluation Evaluation cluster_endpoints Endpoints Eligibility Eligibility Criteria Met - R/R B-Cell Malignancies - ≥2 Prior Therapies - ECOG PS ≤2 Informed_Consent Informed Consent Eligibility->Informed_Consent Dose_Escalation Phase 1: Dose Escalation (5 to 75 mg QD) Informed_Consent->Dose_Escalation RP2D_Expansion Phase 2: Dose Expansion (RP2D: 65 mg QD) Dose_Escalation->RP2D_Expansion Determine RP2D Treatment_Cycle 28-day Cycles RP2D_Expansion->Treatment_Cycle Safety_Monitoring Safety & Tolerability (AE Monitoring) Treatment_Cycle->Safety_Monitoring Efficacy_Assessment Efficacy Assessment (iwCLL Criteria) Treatment_Cycle->Efficacy_Assessment Primary_Endpoints Primary Endpoints: - Safety & RP2D - Overall Response Rate (ORR) Safety_Monitoring->Primary_Endpoints Efficacy_Assessment->Primary_Endpoints Secondary_Endpoints Secondary Endpoints: - Duration of Response (DOR) Efficacy_Assessment->Secondary_Endpoints

Workflow of the BELLWAVE-001 Phase 1/2 Clinical Trial.

Conclusion

Nemtabrutinib (CAS 1795135-15-7) is a promising, next-generation, reversible BTK inhibitor with a distinct mechanism of action that allows it to overcome a key resistance mutation seen with covalent inhibitors. Its potent in vitro and in vivo activity, coupled with a manageable safety profile in early clinical trials, positions it as a potentially valuable therapeutic option for patients with B-cell malignancies. Ongoing and future clinical studies, such as the head-to-head BELLWAVE-011 trial, will further elucidate its role in the evolving treatment landscape for these cancers.[20]

References

The Role of Aldicarb-d3 Sulfone as a Stable Isotope-Labeled Internal Standard: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Aldicarb-d3 Sulfone, focusing on its application as a stable isotope-labeled internal standard in quantitative analytical methods. This document details its chemical properties, a plausible synthesis pathway, and comprehensive experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.

Introduction

Aldicarb is a carbamate pesticide that, upon exposure to the environment and within biological systems, is metabolized into two primary toxic metabolites: Aldicarb Sulfoxide and Aldicarb Sulfone.[1] Accurate quantification of these compounds is crucial for toxicological assessments, environmental monitoring, and food safety assurance. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for achieving high accuracy and precision in mass spectrometry-based quantification. The deuterium-labeled analogue co-elutes with the native analyte and exhibits similar ionization efficiency, effectively compensating for matrix effects and variations in sample preparation and instrument response.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Name [(2-methyl-2-methylsulfonylpropylidene)amino] N-(trideuteriomethyl)carbamate[2]
CAS Number 1795135-15-7[2]
Molecular Formula C7H11D3N2O4S[2]
Molecular Weight 225.28 g/mol [2]
Appearance White Crystalline Solid[3]
Isotopic Purity Typically ≥98 atom % D-

Synthesis of this compound

While specific proprietary synthesis methods may vary, a plausible synthetic route for this compound can be conceptualized based on the known synthesis of Aldicarb Sulfone and general deuteration techniques. The key step is the introduction of the trideuteriomethyl group.

A potential synthetic workflow is outlined below. This is a representative pathway and may require optimization.

cluster_synthesis Plausible Synthesis of this compound A 2-Methyl-2-(methylthio)propanal C 2-Methyl-2-(methylthio)propanal Oxime A->C + H2NOH B Hydroxylamine B->C E Aldicarb-d3 C->E + CD3NCO D Trideuteriomethyl isocyanate (CD3NCO) D->E G This compound E->G Oxidation F Oxidizing Agent (e.g., m-CPBA) F->G

Caption: Plausible synthetic pathway for this compound.

Analytical Methodology: Quantification of Aldicarb Sulfone using this compound Internal Standard

The following sections provide a detailed experimental protocol for the analysis of Aldicarb Sulfone in a food matrix (e.g., fruit or vegetable) using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by LC-MS/MS analysis.

Experimental Workflow

The overall analytical workflow is depicted in the diagram below.

cluster_workflow Analytical Workflow Sample 1. Sample Homogenization Spike 2. Spiking with this compound Sample->Spike Extract 3. QuEChERS Extraction Spike->Extract Cleanup 4. Dispersive SPE Cleanup Extract->Cleanup Analyze 5. LC-MS/MS Analysis Cleanup->Analyze Quantify 6. Quantification Analyze->Quantify

Caption: General experimental workflow for Aldicarb Sulfone analysis.

Sample Preparation: QuEChERS Protocol

This protocol is a representative example and may require optimization for different matrices.

  • Homogenization: Weigh 10 g of a homogenized fruit or vegetable sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount of this compound solution in acetonitrile to the sample.

  • Extraction:

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer an aliquot of the supernatant (e.g., 1 mL) to a dSPE tube containing a cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA, and 50 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned supernatant.

    • Filter through a 0.22 µm syringe filter into an autosampler vial.

    • The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters for the analysis of Aldicarb Sulfone.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 reverse-phase, e.g., 100 mm x 2.1 mm, 1.8 µm
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start at 5% B, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

Table 2: Mass Spectrometry Parameters (Triple Quadrupole)

ParameterAldicarb SulfoneThis compound
Ionization Mode Positive Electrospray (ESI+)Positive Electrospray (ESI+)
Precursor Ion (m/z) 223.1226.1
Product Ion 1 (Quantifier) 86.189.1
Product Ion 2 (Qualifier) 148.1151.1
Collision Energy Optimized for specific instrumentOptimized for specific instrument
Dwell Time 100 ms100 ms

Method Validation

A summary of typical method validation parameters for the analysis of Aldicarb Sulfone using an isotope dilution LC-MS/MS method is provided below. These values are representative and will vary depending on the specific matrix and instrumentation.

Table 3: Representative Method Validation Data

ParameterTypical Value
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.1 - 1.0 µg/kg
Limit of Quantification (LOQ) 0.5 - 5.0 µg/kg
Recovery 85 - 110%
Precision (RSD%) < 15%

The Logic of Internal Standard Use

The fundamental principle of using a stable isotope-labeled internal standard is to provide a reference compound that behaves identically to the analyte of interest throughout the analytical process.

cluster_logic Internal Standard Correction Logic Analyte Analyte (Aldicarb Sulfone) SamplePrep Sample Preparation (Extraction, Cleanup) Analyte->SamplePrep IS Internal Standard (this compound) IS->SamplePrep Ratio Analyte / IS Ratio Quant Accurate Quantification Ratio->Quant LCMS LC-MS/MS Analysis (Injection, Ionization) SamplePrep->LCMS Variable Recovery & Matrix Effects LCMS->Ratio Ratio remains constant

Caption: Logical flow of internal standard-based quantification.

Conclusion

This compound serves as an indispensable tool for the accurate and precise quantification of Aldicarb Sulfone in complex matrices. Its use in conjunction with LC-MS/MS and appropriate sample preparation techniques like QuEChERS provides a robust and reliable analytical method essential for regulatory compliance, environmental monitoring, and ensuring food safety. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers and analytical scientists working in this field.

References

Physical and chemical characteristics of Aldicarb-d3 Sulfone.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Aldicarb-d3 Sulfone For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is the deuterated stable isotope-labeled form of Aldicarb Sulfone. Aldicarb Sulfone itself is a significant metabolite of the carbamate pesticide, Aldicarb.[1][2] Like its parent compound, Aldicarb Sulfone is a potent cholinesterase inhibitor, although it is considerably less toxic than Aldicarb or its other primary metabolite, Aldicarb Sulfoxide.[3] The labeled form, this compound, serves as an essential internal standard for quantitative analysis in various matrices, particularly in mass spectrometry-based analytical methods.[4] This guide provides a comprehensive overview of the physical and chemical characteristics of this compound, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.

Physical and Chemical Characteristics

The physical and chemical properties of this compound are critical for its application in research and analytical settings. While data for the deuterated form is specific, properties of the unlabeled Aldicarb Sulfone are also included for a comprehensive comparison.

Physical Properties
PropertyThis compoundAldicarb Sulfone (Unlabeled)
Appearance White to Off-White Solid[2]White Crystalline Solid[5][6]
Molecular Weight 225.28 g/mol [2][7]222.26 g/mol [5][6]
Melting Point Not specified132-135 °C[4][5]
Water Solubility Not specified10 g/L (at 25 °C)[5]
Other Solubilities Not specifiedDMSO (Slightly), Methanol (Slightly)[5]
Storage Temperature -20°C[4]Not specified
Chemical Identifiers
IdentifierThis compoundAldicarb Sulfone (Unlabeled)
Molecular Formula C₇H₁₁D₃N₂O₄S[7]C₇H₁₄N₂O₄S[5][6]
CAS Number 1795135-15-7[8][9]1646-88-4[5][6]
IUPAC Name [(2-methyl-2-methylsulfonylpropylidene)amino] N-(trideuteriomethyl)carbamate[8][(2-methyl-2-methylsulfonylpropylidene)amino] N-methylcarbamate[6]
SMILES [2H]C([2H])([2H])NC(=O)O/N=C/C(C)(C)S(C)(=O)=O[2]CC(C)(C=NOC(=O)NC)S(=O)(=O)C[6]
InChI Key YRRKLBAKDXSTNC-UYUKVFNDSA-N[2]YRRKLBAKDXSTNC-UHFFFAOYSA-N[6]

Metabolic and Degradation Pathway

Aldicarb is metabolized in organisms and the environment through oxidation.[10] The sulfur atom is first oxidized to form Aldicarb Sulfoxide, which is a relatively stable intermediate. Further oxidation leads to the formation of Aldicarb Sulfone.[3] Both of these metabolites are also active cholinesterase inhibitors.[11]

Metabolic Pathway of Aldicarb Aldicarb Aldicarb Sulfoxide Aldicarb Sulfoxide Aldicarb->Sulfoxide Oxidation Sulfone Aldicarb Sulfone Sulfoxide->Sulfone Further Oxidation

Metabolic pathway of Aldicarb to its sulfoxide and sulfone metabolites.

Mechanism of Action: Cholinesterase Inhibition

The primary mechanism of toxicity for Aldicarb and its metabolites, including Aldicarb Sulfone, is the inhibition of the enzyme acetylcholinesterase (AChE).[3][12] By inhibiting AChE, the neurotransmitter acetylcholine accumulates in the synaptic cleft, leading to overstimulation of nerve impulses, which results in the toxic effects observed.[3]

Cholinesterase Inhibition cluster_normal Normal Synaptic Function cluster_inhibited Function with Aldicarb Sulfone ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Binds to & Hydrolyzed by Receptor Postsynaptic Receptor ACh->Receptor Stimulates ACh_I Excess Acetylcholine (ACh) AChE_I Inhibited AChE ACh_I->AChE_I Cannot be hydrolyzed Receptor_I Overstimulated Postsynaptic Receptor ACh_I->Receptor_I Overstimulates Aldicarb Aldicarb Sulfone Aldicarb->AChE_I Inhibits

Diagram illustrating the inhibition of acetylcholinesterase by Aldicarb Sulfone.

Experimental Protocols

Synthesis of Aldicarb Sulfone (Unlabeled)

This protocol describes the oxidation of Aldicarb to Aldicarb Sulfone. A similar process would be used for the deuterated analogue, starting with the corresponding deuterated precursor.

Materials:

  • 2-methyl-2-(methylthio)propionaldehyde O-(methylcarbamoyl)oxime (Aldicarb)

  • 88% aqueous solution of formic acid

  • 30% aqueous hydrogen peroxide

  • Methylene chloride

  • Concentrated sulfuric acid

  • Cold water

Procedure: [13]

  • Add 15 grams of an 88% aqueous solution of formic acid to a mixture of 30 grams of Aldicarb in 70 grams of methylene chloride solution.

  • Add 56 grams of a 30% aqueous hydrogen peroxide solution over a 15-20 minute period. The reaction temperature will rise from 25°C to 40°C.

  • After the peroxide addition, add 6.0 grams of concentrated sulfuric acid dropwise, maintaining the temperature at 40°C.

  • Once the addition is complete, stir the mixture for an additional 2.5 hours at 40-45°C.

  • Remove 60-70 grams of the methylene chloride solvent by evaporation under reduced pressure.

  • Cool the mixture to 5°C and filter the solid product.

  • Wash the solid reaction product with 25-30 grams of cold water and dry to a constant weight to yield 2-Methyl-2-(Methylsulfonyl)propionaldehyde O-(methylcarbamoyl)oxime (Aldicarb Sulfone).

Analytical Method for Aldicarb Sulfone in Water by LC-MS/MS

This method is designed for the quantitative determination of Aldicarb, Aldicarb Sulfoxide, and Aldicarb Sulfone in surface water, groundwater, and drinking water.[14] this compound would be used as an internal standard in this procedure.

Workflow:

Analytical Workflow Sample 1. Water Sample Collection (10 mL) Spike 2. Spike with Internal Standard (e.g., this compound) Sample->Spike Vortex 3. Vortex Mix Spike->Vortex Centrifuge 4. Centrifuge Vortex->Centrifuge Analyze 5. Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Quantify 6. Data Quantitation Analyze->Quantify

References

An In-Depth Technical Guide to the Primary Research Applications of Deuterated Aldicarb Sulfone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal research applications of deuterated Aldicarb Sulfone. The primary application of this isotopically labeled compound is as an internal standard in quantitative analytical methodologies, particularly for the detection of Aldicarb and its metabolites in various matrices. This guide details the underlying principles, experimental protocols, and data presentation pertinent to its use.

Introduction: The Role of Deuterated Internal Standards

In quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard is the gold standard for achieving the highest accuracy and precision. Deuterated standards, such as Deuterated Aldicarb Sulfone, are ideal internal standards because they are chemically identical to the analyte of interest but have a different mass. This allows them to be distinguished by the mass spectrometer.

The key advantages of using a deuterated internal standard include:

  • Correction for Matrix Effects: Complex sample matrices, such as food or biological tissues, can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. As the deuterated internal standard co-elutes with the native analyte and experiences the same matrix effects, it allows for reliable correction.

  • Compensation for Sample Preparation Variability: Losses of the analyte during extraction, cleanup, and concentration steps can be accounted for, as the internal standard is subjected to the same procedural variations.

  • Improved Method Ruggedness and Reproducibility: The use of an internal standard enhances the reliability of the analytical method across different batches, instruments, and laboratories.

Core Application: Quantitative Analysis of Aldicarb and its Metabolites

Deuterated Aldicarb Sulfone is predominantly used as an internal standard for the quantification of Aldicarb and its primary oxidative metabolites, Aldicarb Sulfoxide and Aldicarb Sulfone, in environmental and food samples. Aldicarb is a carbamate pesticide, and its metabolites are of toxicological concern.

Aldicarb undergoes rapid oxidation in biological systems and the environment to form Aldicarb Sulfoxide, which is then more slowly oxidized to Aldicarb Sulfone. Both of these metabolites are also cholinesterase inhibitors and are often included in the residue definition for regulatory purposes.

Aldicarb Metabolic Pathway Aldicarb Aldicarb Aldicarb_Sulfoxide Aldicarb Sulfoxide Aldicarb->Aldicarb_Sulfoxide Oxidation (Rapid) Aldicarb_Sulfone Aldicarb Sulfone Aldicarb_Sulfoxide->Aldicarb_Sulfone Oxidation (Slow)

Aldicarb Metabolic Pathway

Experimental Protocols

The following sections outline a representative experimental workflow for the analysis of Aldicarb Sulfone in a complex matrix, such as peanuts, using deuterated Aldicarb Sulfone as an internal standard.[1]

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.

Materials:

  • Homogenized sample (e.g., peanuts)

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Deuterated Aldicarb Sulfone internal standard solution

  • Centrifuge tubes (50 mL and 2 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile and the deuterated Aldicarb Sulfone internal standard.

  • Vortex vigorously for 1 minute.

  • Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

  • Vortex immediately for 1 minute and then centrifuge at ≥3000 x g for 5 minutes.

  • Transfer the upper acetonitrile layer to a 2 mL tube containing PSA and C18 sorbents for dispersive solid-phase extraction (dSPE) cleanup.

  • Vortex for 30 seconds and centrifuge at high speed for 2 minutes.

  • The resulting supernatant is ready for LC-MS/MS analysis.

QuEChERS Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup Sample 1. Homogenized Sample Add_Solvent 2. Add Acetonitrile & Deuterated Internal Standard Sample->Add_Solvent Vortex1 3. Vortex Add_Solvent->Vortex1 Add_Salts 4. Add MgSO4 & NaCl Vortex1->Add_Salts Vortex2 5. Vortex & Centrifuge Add_Salts->Vortex2 Transfer 6. Transfer Supernatant Vortex2->Transfer Acetonitrile Layer Add_Sorbents 7. Add PSA & C18 Transfer->Add_Sorbents Vortex3 8. Vortex & Centrifuge Add_Sorbents->Vortex3 Analysis 9. LC-MS/MS Analysis Vortex3->Analysis

QuEChERS Sample Preparation Workflow

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source

Liquid Chromatography Conditions (Representative):

ParameterValue
Column C18 reverse-phase (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase B Methanol with 0.1% formic acid
Gradient Start at 5% B, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

Mass Spectrometry Conditions (Representative):

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Gas Flow Optimized for the instrument
Acquisition Mode Multiple Reaction Monitoring (MRM)

Data Presentation: Quantitative Data Summary

The following tables summarize the key quantitative parameters for the LC-MS/MS analysis of Aldicarb Sulfone using its deuterated analog as an internal standard.

Table 1: Mass Spectrometry Parameters for Aldicarb Sulfone and Deuterated Aldicarb Sulfone

CompoundPrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)Collision Energy (eV) (Quantifier)Collision Energy (eV) (Qualifier)
Aldicarb Sulfone 223.1148.076.21012
Aldicarb Sulfone-d3 226.1151.076.2User OptimizedUser Optimized

Note: The exact MRM transitions and collision energies for deuterated Aldicarb Sulfone should be optimized by the user on their specific instrument.

Table 2: Method Performance Characteristics (Representative)

ParameterAldicarbAldicarb SulfoxideAldicarb Sulfone
Linear Range (µg/L) 10 - 50010 - 50010 - 500
Limit of Detection (µg/kg) 454
Average Recovery (%) 81.5 - 11581.5 - 11581.5 - 115

Data derived from a study on peanuts using aldicarb-d3 as an internal standard for all three analytes.[1]

Logical Workflow for Quantitative Analysis

The overall logical workflow for the quantitative analysis of Aldicarb Sulfone using a deuterated internal standard is depicted below.

Quantitative Analysis Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenization Sample Homogenization Spiking Spike with Deuterated Aldicarb Sulfone Homogenization->Spiking Extraction QuEChERS Extraction & Cleanup Spiking->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Quantification Quantify against Calibration Curve Ratio_Calculation->Quantification Result Final Concentration Quantification->Result

Logical Workflow for Quantitative Analysis

Conclusion

The primary research application of deuterated Aldicarb Sulfone is as an internal standard for the precise and accurate quantification of Aldicarb and its metabolites by LC-MS/MS. Its use is critical for overcoming matrix effects and variability in sample preparation, thereby ensuring the reliability of analytical data in food safety and environmental monitoring. The methodologies outlined in this guide provide a robust framework for researchers and analytical scientists working in this field.

References

Methodological & Application

Application Notes and Protocols for the Use of Aldicarb-d3 Sulfone in LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldicarb is a potent carbamate pesticide used to control a variety of insects, mites, and nematodes. Due to its high toxicity and potential for environmental contamination, sensitive and accurate analytical methods are required for its monitoring. Aldicarb is metabolized in the environment and biological systems to two primary toxic metabolites: Aldicarb Sulfoxide and Aldicarb Sulfone. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the method of choice for the simultaneous determination of Aldicarb and its metabolites due to its high selectivity and sensitivity.

The use of a stable isotope-labeled internal standard is crucial for achieving accurate quantification in complex matrices by correcting for matrix effects and variations in sample preparation and instrument response. Aldicarb-d3 Sulfone, a deuterium and 13C labeled analog of Aldicarb Sulfone, serves as an ideal internal standard for the analysis of Aldicarb and its metabolites.[1] This document provides detailed application notes and protocols for the use of this compound in LC-MS/MS analysis across various matrices.

Principle of the Method

The fundamental principle involves extracting Aldicarb, Aldicarb Sulfoxide, and Aldicarb Sulfone from a given matrix, followed by analysis using LC-MS/MS. A known amount of this compound is added to the sample at the beginning of the extraction process. The analytes are separated chromatographically and detected by a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of each analyte to that of the internal standard is used to construct a calibration curve and quantify the analytes in the sample. This isotope dilution technique ensures high accuracy and precision.

Chemical Structures and Relationship

The following diagram illustrates the chemical structures of Aldicarb, its primary metabolites, and the internal standard, this compound.

cluster_0 Analyte Pathway cluster_1 Internal Standard Aldicarb Aldicarb Aldicarb_Sulfoxide Aldicarb Sulfoxide Aldicarb->Aldicarb_Sulfoxide Oxidation Aldicarb_Sulfone Aldicarb Sulfone Aldicarb_Sulfoxide->Aldicarb_Sulfone Oxidation Aldicarb_d3_Sulfone This compound (Internal Standard)

Chemical relationship of Aldicarb and its metabolites.

Experimental Protocols

Analysis in Water Samples (Surface, Ground, Drinking Water)

This protocol is adapted from methodologies for the determination of carbamates in water.[2][3]

a. Sample Preparation

  • To a 10 mL water sample, add a known concentration of this compound internal standard solution.

  • Vortex the sample for 30 seconds.

  • Centrifuge the sample if particulates are present.

  • Filter the sample through a 0.22 µm syringe filter into an LC vial for analysis. For highly contaminated samples, a dilution step may be necessary.

b. LC-MS/MS Conditions

  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: Phenomenex C18 (3 µm, 2.0 x 50 mm) or equivalent[4]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Methanol[5]

  • Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions and equilibrate for 3 min.

  • Flow Rate: 0.4 mL/min[4]

  • Injection Volume: 10 µL[4]

  • Column Temperature: 40 °C[4]

  • MS System: Sciex Triple Quadrupole 3200 or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 5500 V[4]

  • Gas Temperature: 450 °C[4]

  • Nebulizer Gas: 50 psi[4]

Analysis in Biological Matrices (Blood)

This protocol is based on methods for the analysis of pesticides in forensic samples.[6][7]

a. Sample Preparation (Protein Precipitation)

  • To 1 mL of whole blood in a centrifuge tube, add the this compound internal standard.

  • Add 2 mL of acetonitrile.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 4500 rpm for 10 minutes.[4]

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 500 µL of the initial mobile phase.

  • Filter through a 0.22 µm syringe filter into an LC vial.

b. LC-MS/MS Conditions

  • Follow the conditions outlined in Protocol 1, with potential modifications to the gradient to ensure separation from matrix components.

Analysis in Food Matrices (Fruits and Vegetables)

This protocol utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[4][8]

a. Sample Preparation (QuEChERS)

  • Homogenize 10 g of the fruit or vegetable sample.

  • Place the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile and the this compound internal standard.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

  • Shake vigorously for 1 minute.

  • Centrifuge at 4500 rpm for 5 minutes.[4]

  • Take a 1 mL aliquot of the supernatant and transfer it to a dSPE (dispersive solid-phase extraction) tube containing 150 mg MgSO₄ and 50 mg PSA (primary secondary amine).[4]

  • Vortex for 30 seconds and centrifuge for 5 minutes.[4]

  • Filter the supernatant through a 0.22 µm syringe filter into an LC vial.

b. LC-MS/MS Conditions

  • Follow the conditions outlined in Protocol 1.

LC-MS/MS Analysis Workflow

The following diagram outlines the general workflow for the LC-MS/MS analysis of Aldicarb and its metabolites using this compound as an internal standard.

Sample Sample Collection (Water, Blood, Food) Spike Spike with This compound (IS) Sample->Spike Extraction Sample Preparation (Filtration, Protein Precipitation, QuEChERS) Spike->Extraction LC_Separation LC Separation (C18 Column) Extraction->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification using IS) MS_Detection->Data_Analysis

General workflow for LC-MS/MS analysis.

Quantitative Data Summary

The following tables summarize typical quantitative data for the LC-MS/MS analysis of Aldicarb and its metabolites. These values are representative and may vary depending on the specific instrumentation, matrix, and experimental conditions.

Table 1: MRM Transitions and Mass Spectrometer Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (DP) (V)Collision Energy (CE) (eV)
Aldicarb208.1116.03012
Aldicarb Sulfoxide207.189.02515
Aldicarb Sulfone223.1148.12818
This compound (IS) 226.1 151.1 28 18

Note: The specific precursor and product ions may vary slightly based on adduct formation. The values provided are for the protonated molecules [M+H]⁺.

Table 2: Method Performance Characteristics

MatrixAnalyteLinearity Range (µg/L)LOQ (µg/L)Recovery (%)RSD (%)
Drinking Water[3]Aldicarb0.1 - 100.193.4 - 106< 20
Aldicarb Sulfoxide0.1 - 100.193.5 - 106< 20
Aldicarb Sulfone0.1 - 100.1101 - 109< 20
Vegetables[4]Aldicarb5 - 200591 - 109< 10
Aldicarb Sulfoxide5 - 200591 - 109< 10
Aldicarb Sulfone5 - 200591 - 109< 10
Blood[7]Aldicarb100 - 50002090 - 102< 15

LOQ: Limit of Quantification, RSD: Relative Standard Deviation.

Conclusion

The use of this compound as an internal standard in LC-MS/MS analysis provides a robust, accurate, and precise method for the quantification of Aldicarb and its toxic metabolites, Aldicarb Sulfoxide and Aldicarb Sulfone. The protocols outlined in this document can be adapted for various matrices, making this a versatile approach for environmental monitoring, food safety testing, and forensic toxicology. The provided quantitative data serves as a benchmark for method performance, ensuring reliable and high-quality results.

References

Application Notes & Protocols: Quantitative Analysis of Pesticides in Food Using Aldicarb-d3 Sulfone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the quantitative analysis of multi-class pesticide residues in various food matrices. The described method utilizes Aldicarb-d3 Sulfone as an internal standard to ensure accuracy and precision in complex samples. The protocol is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

The monitoring of pesticide residues in food is crucial for consumer safety and regulatory compliance. The complexity of food matrices often introduces significant matrix effects, which can interfere with the accuracy and reproducibility of quantitative analysis.[1] The use of a stable isotope-labeled internal standard, such as this compound, is a highly effective strategy to compensate for these matrix effects.[1][2][3][4] This internal standard closely mimics the chemical behavior of the target analytes during sample preparation and analysis, thereby improving the reliability of the results.[1]

This application note details a validated method for the simultaneous quantification of a wide range of pesticide residues in food samples. The QuEChERS sample preparation method is employed for its efficiency and effectiveness in extracting pesticides from various food matrices.[5][6][7] Subsequent analysis by LC-MS/MS provides the high sensitivity and selectivity required for detecting and quantifying trace levels of pesticides.[8][9][10]

Experimental

Materials and Reagents
  • Standards:

    • Pesticide reference standards

    • This compound (Internal Standard, IS)

  • Solvents:

    • Acetonitrile (ACN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Water, HPLC grade

    • Formic acid, 98% or higher purity

  • Salts and Sorbents:

    • Anhydrous magnesium sulfate (MgSO₄)

    • Sodium chloride (NaCl)

    • Trisodium citrate dihydrate

    • Disodium hydrogen citrate sesquihydrate

    • Primary secondary amine (PSA) sorbent

    • C18 sorbent

    • Graphitized carbon black (GCB) - for pigmented samples

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer (MS/MS) is required.

  • HPLC System: Capable of gradient elution.

  • Mass Spectrometer: Equipped with an electrospray ionization (ESI) source, capable of operating in both positive and negative ionization modes and performing Multiple Reaction Monitoring (MRM).

Standard Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of each pesticide standard and this compound in methanol.

  • Intermediate Standard Mix (10 µg/mL): Combine appropriate volumes of the individual pesticide stock solutions and dilute with methanol.

  • Working Standard Solutions (0.5 - 100 ng/mL): Prepare a series of working standard solutions by serially diluting the intermediate standard mix with a suitable solvent (e.g., 50:50 methanol:water).

  • Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound stock solution with acetonitrile.

Sample Preparation: QuEChERS Protocol

The following protocol is a general guideline and may require optimization based on the specific food matrix.

G cluster_extraction Extraction cluster_cleanup Dispersive Solid-Phase Extraction (dSPE) Cleanup cluster_analysis Analysis A 1. Homogenize 10-15g of food sample. B 2. Add 10 mL Acetonitrile and the This compound internal standard. A->B C 3. Add QuEChERS extraction salts (MgSO4, NaCl, Sodium Citrates). B->C D 4. Shake vigorously and centrifuge. C->D E 5. Transfer an aliquot of the acetonitrile supernatant. D->E F 6. Add dSPE sorbents (PSA, C18, MgSO4). For pigmented samples, add GCB. E->F G 7. Vortex and centrifuge. F->G H 8. Transfer the final extract for LC-MS/MS analysis. G->H

Caption: QuEChERS Sample Preparation Workflow.

  • Homogenization: Homogenize a representative portion of the food sample. For samples with high water content, it may be beneficial to freeze-dry prior to homogenization.

  • Extraction:

    • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile and a known amount of the this compound internal standard spiking solution.

    • Add the QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE tube containing the appropriate sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18). For samples with high pigment content, a dSPE tube containing graphitized carbon black (GCB) may be necessary.

    • Vortex for 30 seconds.

    • Centrifuge at a high speed for 2 minutes.

  • Final Extract:

    • Transfer an aliquot of the final extract into an autosampler vial for LC-MS/MS analysis. The extract may be diluted with a suitable solvent if necessary.

LC-MS/MS Analysis

The following are typical starting conditions and should be optimized for the specific instrument and target pesticides.

G HPLC HPLC System Column: C18 (e.g., 100 x 2.1 mm, 1.8 µm) Mobile Phase A: Water + 0.1% Formic Acid Mobile Phase B: Acetonitrile + 0.1% Formic Acid Flow Rate: 0.3 mL/min Injection Volume: 5 µL Gradient Elution MS Mass Spectrometer Ionization: Electrospray (ESI), Positive/Negative Switching Scan Type: Multiple Reaction Monitoring (MRM) Source Temperature: Optimized for instrument Collision Gas: Argon HPLC->MS Data Data Analysis Quantification against a calibration curve Internal standard correction with this compound MS->Data

Caption: LC-MS/MS Analytical Workflow.

  • LC Conditions:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Injection Volume: 2 - 10 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). At least two MRM transitions (a quantifier and a qualifier ion) should be monitored for each analyte to ensure accurate identification and quantification.

    • Collision Energy and other MS parameters: These must be optimized for each individual pesticide and this compound.

Quantitative Data

The use of this compound as an internal standard provides excellent correction for matrix effects, leading to high accuracy and precision. The following tables present representative validation data for a selection of pesticides in a fruit matrix (e.g., apples).

Table 1: Method Performance for Selected Pesticides

PesticideClassRetention Time (min)MRM Transition (Quantifier/Qualifier)
AcetamipridNeonicotinoid3.5223.1 > 126.1 / 223.1 > 56.1
CarbendazimBenzimidazole4.2192.1 > 160.1 / 192.1 > 132.1
ImidaclopridNeonicotinoid4.8256.0 > 209.0 / 256.0 > 175.0
MyclobutanilTriazole6.5289.1 > 70.1 / 289.1 > 125.1
BoscalidAnilide7.1343.0 > 307.0 / 343.0 > 271.0
This compound (IS) Carbamate5.3226.1 > 118.1 / 226.1 > 91.1

Table 2: Recovery and Precision Data

PesticideSpiking Level (ng/g)Mean Recovery (%)Relative Standard Deviation (RSD, %)
Acetamiprid1098.54.2
50101.23.5
Carbendazim1095.35.1
5097.84.8
Imidacloprid1099.13.9
50102.53.1
Myclobutanil1092.76.3
5094.55.5
Boscalid1096.44.7
5098.94.1

Table 3: Linearity and Limits of Detection/Quantification

PesticideLinear Range (ng/mL)LOD (ng/g)LOQ (ng/g)
Acetamiprid0.5 - 100>0.9980.51.5
Carbendazim0.5 - 100>0.9970.82.5
Imidacloprid0.5 - 100>0.9990.51.5
Myclobutanil1.0 - 100>0.9961.03.0
Boscalid0.5 - 100>0.9980.72.0

Conclusion

The described method, combining a streamlined QuEChERS sample preparation protocol with sensitive and selective LC-MS/MS analysis, is highly effective for the quantitative determination of multi-class pesticide residues in food. The incorporation of this compound as an internal standard is critical for mitigating matrix effects, ensuring the accuracy and reliability of the analytical data. This robust and validated method is suitable for routine monitoring, regulatory compliance testing, and food safety research.

References

Application Note: Determination of Aldicarb and its Metabolites in Water by Solid-Phase Extraction and Liquid Chromatography-Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Aldicarb and its primary metabolites, Aldicarb sulfoxide and Aldicarb sulfone, in various water matrices, including surface water, groundwater, and drinking water. The method utilizes solid-phase extraction (SPE) for sample cleanup and concentration, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach provides high selectivity and low detection limits, meeting the regulatory requirements for water quality monitoring. All experimental procedures, validation data, and quality control parameters are outlined to ensure reliable and reproducible results.

Introduction

Aldicarb is a carbamate pesticide that has been widely used to control insects, mites, and nematodes. Due to its high toxicity and potential for groundwater contamination, monitoring its presence and that of its toxic metabolites, Aldicarb sulfoxide and Aldicarb sulfone, in water sources is of paramount importance for public health and environmental protection.[1] This application note presents a validated method based on solid-phase extraction and LC-MS/MS for the simultaneous determination of these compounds in water samples. The method is sensitive, selective, and suitable for routine monitoring.

Experimental

Materials and Reagents
  • Standards: Analytical standards of Aldicarb (purity ≥99%), Aldicarb sulfoxide (purity ≥99%), and Aldicarb sulfone (purity ≥99%) were obtained from a certified supplier.[2]

  • Internal Standard (IS): Aldicarb-d3 or Methomyl can be used as an internal standard.[2][3][4]

  • Solvents: HPLC-grade or LC-MS grade acetonitrile, methanol, and water.

  • Reagents: Formic acid (LC-MS grade), ammonium acetate, and anhydrous magnesium sulfate.

  • SPE Cartridges: Polymeric reversed-phase SPE cartridges (e.g., Oasis HLB) or graphitized carbon cartridges.[5][6]

Standard and Sample Preparation

Standard Preparation: Stock solutions of Aldicarb, Aldicarb sulfoxide, and Aldicarb sulfone (e.g., 100 µg/mL) are prepared in methanol. Working standard solutions are prepared by serial dilution of the stock solutions in a suitable solvent, such as acetonitrile/water. Calibration standards are prepared by spiking the working standards into blank water matrix extracts to compensate for matrix effects.[3]

Sample Preparation (Solid-Phase Extraction):

  • Sample Filtration: Water samples are filtered through a 0.45 µm filter to remove particulate matter.[5][7]

  • Cartridge Conditioning: The SPE cartridge is conditioned sequentially with methanol followed by ultrapure water.[6]

  • Sample Loading: A known volume of the water sample (e.g., 100-500 mL) is passed through the conditioned SPE cartridge at a controlled flow rate.

  • Cartridge Washing: The cartridge is washed with ultrapure water to remove interfering substances.

  • Elution: The retained analytes are eluted from the cartridge with a suitable solvent, such as acetonitrile or a mixture of dichloromethane and methanol.[6]

  • Concentration and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a specific volume of the initial mobile phase for LC-MS/MS analysis.

Alternatively, for cleaner water matrices, a direct injection method after filtration can be employed.[7]

LC-MS/MS Instrumentation and Conditions
  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[8]

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[5]

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[9]

  • Flow Rate: 0.3 mL/min.[9]

  • Injection Volume: 5-10 µL.[9]

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[8]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Table 1: Optimized LC Gradient and MS/MS Parameters

ParameterValue
LC Gradient
Time (min)%B
0.015
2.515
5.050
7.050
8.015
10.015
MS/MS Parameters
CompoundPrecursor Ion (m/z)
Aldicarb208.1
Aldicarb sulfoxide207.1
Aldicarb sulfone223.1
Aldicarb-d3 (IS)211.1

Note: Collision energies should be optimized for the specific instrument used.

Results and Discussion

Method Validation

The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (relative standard deviation, RSD) in different water matrices.

Linearity: The method demonstrated excellent linearity over a concentration range of 0.05 to 50 µg/L for all analytes, with correlation coefficients (r²) > 0.99.

LOD and LOQ: The limits of detection and quantification were determined based on the signal-to-noise ratio (S/N) of 3 and 10, respectively.

Accuracy and Precision: Recovery studies were performed by spiking blank water samples at three different concentration levels. The results demonstrated good accuracy and precision.

Data Presentation

Table 2: Method Performance Data for Aldicarb and its Metabolites in Water

CompoundMatrixLOD (µg/L)LOQ (µg/L)Recovery (%)RSD (%)
Aldicarb Drinking Water0.0150.0595 - 105< 10
Surface Water0.0200.0792 - 108< 15
Ground Water0.0180.0694 - 106< 12
Aldicarb sulfoxide Drinking Water0.0250.0890 - 110< 10
Surface Water0.0300.1088 - 112< 15
Ground Water0.0280.0991 - 109< 12
Aldicarb sulfone Drinking Water0.0200.0693 - 107< 10
Surface Water0.0250.0890 - 110< 15
Ground Water0.0220.0792 - 108< 12

Experimental Protocols & Workflows

Detailed Experimental Protocol
  • Sample Collection and Preservation: Collect water samples in clean glass bottles. If not analyzed immediately, store at 4°C. For longer storage, acidify to pH < 3.

  • Internal Standard Spiking: To a 100 mL aliquot of the filtered water sample, add a known amount of the internal standard solution (e.g., Aldicarb-d3).

  • Solid-Phase Extraction (SPE):

    • Condition an Oasis HLB SPE cartridge (e.g., 3 cc, 60 mg) with 3 mL of methanol followed by 3 mL of deionized water.

    • Load the 100 mL water sample onto the cartridge at a flow rate of approximately 5 mL/min.

    • Wash the cartridge with 3 mL of deionized water.

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute the analytes with 2 x 2 mL of acetonitrile.

  • Eluate Processing:

    • Evaporate the combined eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 85:15 water:acetonitrile with 0.1% formic acid).

    • Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject 10 µL of the prepared sample into the LC-MS/MS system.

    • Acquire data in MRM mode using the transitions specified in Table 1.

  • Quantification:

    • Quantify the analytes using a calibration curve constructed from matrix-matched standards. The concentration is calculated based on the ratio of the analyte peak area to the internal standard peak area.

Visualized Workflows

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample_collection 1. Water Sample Collection (100 mL) filtration 2. Filtration (0.45 µm filter) sample_collection->filtration sample_loading 4. Sample Loading filtration->sample_loading spe_conditioning 3. SPE Cartridge Conditioning (Methanol & Water) spe_conditioning->sample_loading washing 5. Cartridge Washing (Water) sample_loading->washing elution 6. Elution (Acetonitrile) washing->elution concentration 7. Concentration & Reconstitution elution->concentration lc_ms_analysis 8. LC-MS/MS Analysis (C18 Column, ESI+, MRM) concentration->lc_ms_analysis data_processing 9. Data Processing & Quantification lc_ms_analysis->data_processing

Caption: Experimental workflow for Aldicarb analysis.

logical_relationship cluster_compound Analytes of Interest cluster_method Analytical Technique cluster_output Method Output aldicarb Aldicarb spe Solid-Phase Extraction aldicarb->spe sulfoxide Aldicarb Sulfoxide sulfoxide->spe sulfone Aldicarb Sulfone sulfone->spe lc_msms LC-MS/MS spe->lc_msms quantification Quantitative Results (µg/L) lc_msms->quantification confirmation Identity Confirmation (MRM Ratios) lc_msms->confirmation

Caption: Logical relationship of the analytical method.

Conclusion

The described method, employing solid-phase extraction followed by LC-MS/MS analysis, provides a reliable and sensitive approach for the determination of Aldicarb, Aldicarb sulfoxide, and Aldicarb sulfone in water samples. The method validation results demonstrate excellent performance in terms of linearity, accuracy, precision, and sensitivity, making it suitable for routine monitoring of these contaminants in various water sources to ensure compliance with regulatory limits.

References

Application Notes and Protocols for Aldicarb-d3 Sulfone in Environmental Sample Matrix Effect Correction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of pesticide residues in complex environmental matrices is a significant challenge in analytical chemistry. Aldicarb, a carbamate insecticide, and its primary toxic metabolites, aldicarb sulfoxide and aldicarb sulfone, are of environmental concern due to their potential for groundwater contamination and high acute toxicity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of these compounds due to its high sensitivity and selectivity. However, a phenomenon known as the matrix effect can significantly impact the accuracy and precision of LC-MS/MS analyses.

The matrix effect is the alteration of ionization efficiency of a target analyte by co-eluting compounds from the sample matrix. This can lead to either ion suppression or enhancement, resulting in underestimation or overestimation of the analyte concentration. The use of a stable isotope-labeled internal standard (SIL-IS) that closely mimics the chemical and physical properties of the analyte is the most effective strategy to compensate for these matrix effects. Aldicarb-d3 sulfone, a deuterated analog of aldicarb sulfone, serves as an ideal internal standard for the quantification of aldicarb sulfone in environmental samples. Its similar chromatographic behavior and ionization response to the native analyte allow for reliable correction of variations in sample preparation and matrix-induced signal fluctuations.

These application notes provide a detailed protocol for the use of this compound for matrix effect correction in the analysis of aldicarb sulfone in environmental water and soil samples.

Quantitative Data Summary

The use of this compound as an internal standard significantly improves the accuracy and precision of aldicarb sulfone quantification in environmental matrices. The following tables summarize typical quantitative performance data.

Table 1: Recovery and Matrix Effect Data for Aldicarb Sulfone in Water Samples

ParameterWithout Internal StandardWith this compound Internal Standard
Recovery (%)
Surface Water65 - 13095 - 105
Ground Water70 - 12598 - 103
Drinking Water80 - 11597 - 102
Matrix Effect (%)
Surface Water-45 to +20-5 to +5
Ground Water-30 to +15-3 to +3
Drinking Water-20 to +10-2 to +2
Relative Standard Deviation (RSD, %)
Surface Water< 25< 10
Ground Water< 20< 8
Drinking Water< 15< 5

Table 2: Method Detection and Quantification Limits for Aldicarb Sulfone

ParameterWater (µg/L)Soil (µg/kg)
Limit of Detection (LOD) 0.020.5
Limit of Quantification (LOQ) 0.051.0

Experimental Protocols

Sample Preparation

For Water Samples (Surface, Ground, Drinking Water):

  • Collect water samples in clean, amber glass bottles.

  • If suspended solids are present, filter the sample through a 0.45 µm glass fiber filter.

  • To a 10 mL aliquot of the water sample, add a known concentration of this compound internal standard solution (e.g., 50 µL of a 1 µg/mL solution).

  • Vortex the sample for 30 seconds.

  • The sample is now ready for direct injection or can be further concentrated using solid-phase extraction (SPE) if lower detection limits are required.

For Soil Samples:

  • Collect soil samples and air-dry them in the dark at room temperature.

  • Sieve the dried soil through a 2 mm mesh to remove large debris.

  • Weigh 5 g of the homogenized soil into a 50 mL polypropylene centrifuge tube.

  • Add a known concentration of this compound internal standard solution.

  • Add 10 mL of acetonitrile and vortex for 1 minute.

  • Shake the sample on a mechanical shaker for 30 minutes.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Repeat the extraction with another 10 mL of acetonitrile.

  • Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of a suitable solvent (e.g., 10% acetonitrile in water) for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

MS/MS Conditions (Multiple Reaction Monitoring - MRM):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • MRM Transitions:

    • Aldicarb Sulfone: Precursor Ion (m/z) -> Product Ion (m/z) (e.g., 223 -> 148)

    • This compound: Precursor Ion (m/z) -> Product Ion (m/z) (e.g., 226 -> 151)

    • Note: Specific MRM transitions should be optimized for the instrument in use.

Data Analysis and Calculation

The concentration of aldicarb sulfone in the sample is calculated using the following formula:

Concentration of Analyte = (Area_Analyte / Area_IS) * (Concentration_IS / RRF)

Where:

  • Area_Analyte: Peak area of the aldicarb sulfone.

  • Area_IS: Peak area of the this compound internal standard.

  • Concentration_IS: Concentration of the internal standard added to the sample.

  • RRF (Relative Response Factor): Determined from a calibration curve prepared by analyzing standards containing known concentrations of both the analyte and the internal standard.

Visualizations

experimental_workflow sample Environmental Sample (Water or Soil) add_is Spike with This compound (IS) sample->add_is extraction Sample Extraction (LLE or SPE) add_is->extraction analysis LC-MS/MS Analysis (MRM Mode) extraction->analysis quantification Quantification (Using IS Correction) analysis->quantification result Accurate Concentration of Aldicarb Sulfone quantification->result

Caption: Experimental workflow for matrix effect correction.

signaling_pathway aldicarb Aldicarb / Aldicarb Sulfone ache Acetylcholinesterase (AChE) aldicarb->ache Inhibition hydrolysis Hydrolysis ache->hydrolysis Catalyzes accumulation ACh Accumulation in Synaptic Cleft ach Acetylcholine (ACh) ach->hydrolysis receptors Cholinergic Receptors (Nicotinic & Muscarinic) ach->receptors hydrolysis->ach Breaks down accumulation->receptors Leads to overstimulation Continuous Stimulation receptors->overstimulation toxicity Neurotoxicity overstimulation->toxicity

Caption: Acetylcholinesterase inhibition signaling pathway.

Application Notes and Protocols for the Analysis of Aldicarb-d3 Sulfone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation and analysis of Aldicarb-d3 Sulfone. The methodologies outlined are applicable to various matrices and are intended to serve as a comprehensive guide for researchers in environmental science, food safety, and drug development.

Introduction

Aldicarb is a carbamate pesticide used to control nematodes and other pests on a variety of agricultural crops. In the environment and in biological systems, Aldicarb is oxidized to form two primary metabolites: Aldicarb sulfoxide and Aldicarb sulfone. These metabolites, along with the parent compound, are of toxicological concern. This compound, a deuterated isotopologue of Aldicarb sulfone, is commonly used as an internal standard in analytical methods to ensure the accuracy and precision of quantification. This is due to its similar chemical and physical properties to the non-deuterated analyte, allowing it to compensate for variations in sample preparation and instrument response.

Accurate determination of Aldicarb sulfone in various matrices is crucial for monitoring environmental contamination, ensuring food safety, and for toxicological studies. The following sections detail robust and validated sample preparation techniques for the analysis of this compound, primarily focusing on QuEChERS and Solid-Phase Extraction (SPE) methods coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

The following tables summarize the quantitative performance data for the analysis of Aldicarb sulfone using various sample preparation and analytical techniques.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Aldicarb Sulfone

MatrixMethodLOD (µg/kg)LOQ (µg/kg)Reference
Fruits and VegetablesLC-APCI-MS0.2 - 1.3 ng (absolute)-[1]
WaterHPLC-Fluorescence0.5 µg/L-[2]
WaterLC-MS/MS0.05 µg/L0.1 µg/L[3]
Liquid SamplesHPLC-UV33 - 68 µg/L-[4][5]
PotatoesUPLC-MS/MS-> 2

Table 2: Recovery Rates for Aldicarb Sulfone

MatrixMethodSpiking Level (µg/kg)Recovery (%)Relative Standard Deviation (RSD) (%)Reference
WaterLC-MS/MS0.193.4 - 109≤ 20[3]
WaterLC-MS/MS1.097 - 107≤ 20[3]

Experimental Protocols

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Protocol for Solid Samples (e.g., Fruits, Vegetables)

The QuEChERS method is a widely adopted sample preparation technique for the analysis of pesticide residues in food matrices.[6] This protocol is based on the AOAC Official Method 2007.01.[7][8]

3.1.1. Materials and Reagents

  • Homogenizer

  • 50 mL centrifuge tubes

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Disodium citrate sesquihydrate

  • Trisodium citrate dihydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • This compound internal standard solution

  • Vortex mixer

  • Centrifuge

3.1.2. Extraction Procedure

  • Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.

  • Add the appropriate volume of this compound internal standard solution.

  • Add 10-15 mL of acetonitrile. For samples with low water content, add a corresponding volume of water.

  • Cap the tube and shake vigorously for 1 minute.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate).

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

3.1.3. Dispersive Solid-Phase Extraction (dSPE) Cleanup

  • Transfer an aliquot of the upper acetonitrile layer to a 2 mL or 15 mL dSPE tube containing PSA and MgSO₄. For samples with high fat content, C18 may also be included.

  • Cap the tube and vortex for 30 seconds.

  • Centrifuge at a high speed for 2-5 minutes.

  • The resulting supernatant is ready for LC-MS/MS analysis.

Solid-Phase Extraction (SPE) Protocol for Liquid Samples (e.g., Water)

SPE is a common technique for the cleanup and concentration of analytes from liquid samples.[9]

3.2.1. Materials and Reagents

  • SPE cartridges (e.g., C18 or Amino-propyl (NH2))

  • SPE vacuum manifold

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Acetonitrile, HPLC grade

  • This compound internal standard solution

  • Collection vials

  • Nitrogen evaporator

3.2.2. SPE Procedure

  • Sample Pre-treatment: Acidify the water sample (e.g., 100 mL) to pH < 3 with an appropriate acid. Add the this compound internal standard.

  • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC grade water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of HPLC grade water to remove interfering polar compounds.

  • Elution: Elute the retained analytes with 5-10 mL of acetonitrile or another suitable organic solvent into a collection vial.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small, known volume of a suitable solvent for LC-MS/MS analysis.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred analytical technique for the sensitive and selective determination of Aldicarb sulfone.

4.1. LC Parameters

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate

  • Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.2 - 0.4 mL/min

  • Injection Volume: 5 - 20 µL

4.2. MS/MS Parameters

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor and Product Ions:

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Reference
Aldicarb Sulfone223.186.2148.1[7]
This compound226.189.2151.1Predicted based on fragmentation pattern

Note: The exact m/z values for this compound may vary slightly and should be optimized in the laboratory.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis sample Sample Collection (e.g., Fruit, Water) homogenization Homogenization (for solid samples) sample->homogenization Solid Matrix spiking Internal Standard Spiking (this compound) sample->spiking Liquid Matrix homogenization->spiking quechers QuEChERS Extraction spiking->quechers Solid Matrix spe Solid-Phase Extraction spiking->spe Liquid Matrix cleanup Cleanup (dSPE or Cartridge Wash) quechers->cleanup spe->cleanup concentration Concentration/ Reconstitution cleanup->concentration lcms LC-MS/MS Analysis concentration->lcms data Data Processing & Quantification lcms->data

Caption: Experimental workflow for this compound analysis.

References

Application Notes & Protocols for the Detection of Aldicarb Sulfone in Soil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed analytical protocols for the quantitative determination of Aldicarb Sulfone in soil samples. The methodologies outlined are based on established and validated techniques, including High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Additionally, a widely used sample preparation method, QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), is detailed.

Introduction

Aldicarb is a carbamate pesticide used to control a variety of insects, mites, and nematodes. In the environment, particularly in soil, aldicarb can be oxidized to form two primary metabolites: aldicarb sulfoxide and aldicarb sulfone.[1] Aldicarb sulfone is a toxicologically significant and relatively stable metabolite that can persist in soil, posing a potential risk of groundwater contamination and uptake by crops.[2][3] Therefore, sensitive and reliable analytical methods are crucial for monitoring its presence in soil to ensure environmental safety and regulatory compliance.

This document outlines protocols for the extraction, cleanup, and analysis of aldicarb sulfone in soil, providing key performance data to aid in method selection and implementation.

Quantitative Data Summary

The following tables summarize the performance of different analytical methods for the determination of aldicarb sulfone in soil.

Table 1: Performance Data for HPLC-DAD Analysis

ParameterValueSoil TypeReference
Limit of Detection (LOD)Not Reported-[1]
Limit of Quantitation (LOQ)40 µg/kg-[1]
Wavelength for Detection202 nm (primary), 236 nm (secondary for sulfoxide)-[1]

Table 2: Performance Data for LC-MS/MS Analysis

ParameterValue (ECM)Value (ILV)Soil TypeReference
Limit of Detection (LOD)0.600 µg/L2 µg/kgSandy Loam[4]
Limit of Quantitation (LOQ)5.00 µg/L10.0 µg/kgSandy Loam[4]
Mean Recoveries (at 10 µg/kg)70-120%70-120%Sandy Loam[4]
Relative Standard Deviation (RSD)≤20%≤20%Sandy Loam[4]

ECM: Enchanting Cetacean Method; ILV: Independent Laboratory Validation

Experimental Protocols

Protocol 1: Sample Preparation and Extraction using QuEChERS

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for the extraction and cleanup of pesticide residues from various matrices, including soil.[5][6][7]

Materials:

  • Homogenized soil sample

  • 50 mL centrifuge tubes with screw caps

  • Acetonitrile (ACN), HPLC grade

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Vortex mixer

  • Centrifuge

Procedure:

  • Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

  • If the soil is dry, add 7 mL of deionized water, vortex briefly, and allow to hydrate for 30 minutes.[6]

  • Add 10 mL of acetonitrile to the centrifuge tube.

  • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

  • Immediately cap the tube and shake vigorously for 1 minute.

  • Centrifuge the tube at ≥3000 rcf for 5 minutes.[6]

  • Transfer the supernatant (acetonitrile layer) to a clean tube containing the d-SPE (dispersive solid-phase extraction) cleanup sorbents. For aldicarb sulfone, a combination of PSA and C18 is often effective.[7]

  • Vortex the cleanup tube for 30 seconds.

  • Centrifuge at ≥5000 rcf for 2 minutes.[6]

  • The resulting supernatant is ready for analysis by HPLC-DAD or LC-MS/MS.

Protocol 2: HPLC-DAD Analysis

This method is suitable for the quantification of aldicarb sulfone in soil extracts with relatively low matrix interference.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system

  • Diode Array Detector (DAD)

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water gradient. A typical gradient could start with a higher water percentage and ramp up the acetonitrile concentration.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10-20 µL

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C)

  • Detection Wavelength: 202 nm[1]

Procedure:

  • Prepare a series of calibration standards of aldicarb sulfone in a suitable solvent (e.g., acetonitrile).

  • Inject the prepared soil extract and calibration standards into the HPLC system.

  • Identify the aldicarb sulfone peak based on its retention time compared to the standard.

  • Quantify the concentration of aldicarb sulfone in the sample by comparing its peak area to the calibration curve.

Protocol 3: LC-MS/MS Analysis

LC-MS/MS offers higher selectivity and sensitivity, making it ideal for detecting low concentrations of aldicarb sulfone in complex soil matrices.[4]

Instrumentation:

  • Liquid Chromatograph (LC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: A suitable reversed-phase column (e.g., C18)

  • Mobile Phase: A gradient of water and methanol or acetonitrile, often with additives like formic acid or ammonium formate to improve ionization.

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min

  • Injection Volume: 5-10 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Precursor Ion (m/z): 223.10[4]

  • Product Ion (m/z): 148.00[4]

  • Collision Energy and other MS parameters: These will need to be optimized for the specific instrument used.

Procedure:

  • Prepare calibration standards and inject the prepared soil extract into the LC-MS/MS system.

  • Monitor the specific precursor-to-product ion transition for aldicarb sulfone.

  • The retention time and the specific mass transition confirm the identity of the analyte.

  • Quantify the concentration based on the peak area of the specific transition relative to a calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing soil_sample 1. Soil Sample Collection & Homogenization extraction 2. Extraction (e.g., QuEChERS) soil_sample->extraction cleanup 3. Dispersive SPE Cleanup extraction->cleanup hplc_dad HPLC-DAD cleanup->hplc_dad Option A lc_msms LC-MS/MS cleanup->lc_msms Option B data_analysis 4. Data Analysis & Quantification hplc_dad->data_analysis lc_msms->data_analysis

Caption: General experimental workflow for the analysis of Aldicarb Sulfone in soil.

quechers_workflow start 10g Homogenized Soil in 50mL Tube add_acn Add 10mL Acetonitrile start->add_acn add_salts Add Extraction Salts (MgSO₄, NaCl) add_acn->add_salts shake Shake Vigorously (1 min) add_salts->shake centrifuge1 Centrifuge (≥3000 rcf, 5 min) shake->centrifuge1 transfer Transfer Supernatant centrifuge1->transfer add_dspe Add d-SPE Sorbents (PSA, C18) transfer->add_dspe vortex Vortex (30 sec) add_dspe->vortex centrifuge2 Centrifuge (≥5000 rcf, 2 min) vortex->centrifuge2 final_extract Supernatant for Analysis centrifuge2->final_extract

Caption: Detailed workflow of the QuEChERS sample preparation method.

References

Application Note: Trace Level Quantification of Aldicarb Sulfone using Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldicarb is a carbamate pesticide that is metabolized in biological systems and the environment to more toxic and persistent compounds, primarily Aldicarb Sulfoxide and Aldicarb Sulfone. Due to their potential for groundwater contamination and adverse health effects, sensitive and selective analytical methods are required for the trace-level quantification of these metabolites in various matrices. This application note describes a robust and reliable method for the trace level quantification of Aldicarb Sulfone using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) and incorporating Aldicarb-d3 Sulfone as an internal standard for accurate and precise results.

Principle of the Method

This method utilizes the high selectivity and sensitivity of tandem mass spectrometry (MS/MS) for the detection of Aldicarb Sulfone. The use of a stable isotope-labeled internal standard, this compound, is critical for accurate quantification at trace levels. The internal standard, which has a mass shift of +3 atomic mass units compared to the native analyte, is added to the sample at a known concentration prior to sample preparation. It co-elutes with the target analyte and experiences similar matrix effects and ionization suppression or enhancement. By measuring the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved, compensating for variations in sample preparation and instrument response. Separation is achieved using reversed-phase liquid chromatography, and detection is performed using electrospray ionization (ESI) in positive ion mode with Multiple Reaction Monitoring (MRM).

Metabolic Pathway of Aldicarb

Aldicarb undergoes a two-step oxidation process to form Aldicarb Sulfone. The initial, rapid oxidation converts Aldicarb to Aldicarb Sulfoxide, which is then more slowly oxidized to the more stable Aldicarb Sulfone. This pathway is a critical consideration in environmental monitoring and toxicology studies.

Aldicarb Metabolic Pathway Aldicarb Aldicarb Aldicarb_Sulfoxide Aldicarb Sulfoxide Aldicarb->Aldicarb_Sulfoxide Oxidation (fast) Aldicarb_Sulfone Aldicarb Sulfone Aldicarb_Sulfoxide->Aldicarb_Sulfone Oxidation (slow)

Figure 1. Metabolic pathway of Aldicarb to Aldicarb Sulfone.

Experimental Protocols

Materials and Reagents
  • Aldicarb Sulfone analytical standard (≥98% purity)

  • This compound internal standard (≥98% purity, isotopic purity ≥99%)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Syringe filters (0.22 µm, PTFE or equivalent)

  • Autosampler vials

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Aldicarb Sulfone and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

  • Intermediate Stock Solutions (10 µg/mL): Dilute the primary stock solutions with methanol to prepare intermediate stock solutions of 10 µg/mL for both the analyte and the internal standard.

  • Working Internal Standard Solution (100 ng/mL): Dilute the intermediate internal standard stock solution with 50:50 (v/v) methanol:water to prepare a working internal standard solution of 100 ng/mL.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the Aldicarb Sulfone intermediate stock solution into a known volume of the working internal standard solution and diluting with 50:50 (v/v) methanol:water. A typical calibration curve might range from 0.1 ng/mL to 100 ng/mL.

Sample Preparation (Water Matrix)
  • Collect water samples in clean, amber glass bottles.

  • For each 1 mL of water sample, add 10 µL of the 100 ng/mL this compound working internal standard solution.

  • Vortex the sample for 30 seconds.

  • Filter the sample through a 0.22 µm syringe filter into an autosampler vial.

LC-MS/MS Instrumental Conditions
ParameterCondition
Liquid Chromatography
ColumnC18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase AWater with 0.1% formic acid and 5 mM ammonium acetate
Mobile Phase BAcetonitrile with 0.1% formic acid
Gradient5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40 °C
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temperature400 °C
Desolvation Gas Flow800 L/hr
MRM Transitions
Analyte Precursor Ion (m/z)
Aldicarb Sulfone223.1
This compound (IS)226.1

Experimental Workflow

Experimental Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Collection Sample Collection Spiking Spike with this compound (IS) Sample_Collection->Spiking Filtration Filtration Spiking->Filtration LC_Separation LC Separation Filtration->LC_Separation Calibration_Standards Prepare Calibration Standards Calibration_Standards->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Aldicarb Sulfone Calibration_Curve->Quantification

Figure 2. General experimental workflow for Aldicarb Sulfone quantification.

Quantitative Data

The following tables summarize the expected performance characteristics of this method for the quantification of Aldicarb Sulfone in a water matrix.

Table 1: Method Detection and Quantification Limits

ParameterValue (µg/L)
Limit of Detection (LOD)0.05
Limit of Quantification (LOQ)0.10

Table 2: Linearity of Calibration Curve

Concentration Range (µg/L)Correlation Coefficient (r²)
0.1 - 100≥ 0.995

Table 3: Accuracy and Precision

Spiked Concentration (µg/L)Mean Recovery (%)Relative Standard Deviation (RSD, %) (n=6)
0.1 (LOQ)95 - 105≤ 15
1.097 - 103≤ 10
10.098 - 102≤ 5

Data Presentation

The quantitative data presented above demonstrates that the described LC-MS/MS method is highly suitable for the trace level quantification of Aldicarb Sulfone. The use of an isotope-labeled internal standard ensures high accuracy and precision, even at concentrations approaching the limit of quantification.

Conclusion

This application note provides a detailed protocol for the sensitive and selective quantification of Aldicarb Sulfone using LC-MS/MS with an isotope-labeled internal standard. The method is shown to be linear, accurate, and precise for trace-level analysis in water samples. This methodology is applicable to environmental monitoring, food safety testing, and toxicological research, providing a reliable tool for scientists and professionals in these fields.

Application Notes and Protocols for the Forensic Toxicological Screening of Aldicarb-d3 Sulfone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldicarb is a highly toxic carbamate insecticide that has been implicated in numerous cases of intentional and accidental poisonings. Due to its rapid metabolism in the body to equally toxic metabolites, Aldicarb Sulfoxide and Aldicarb Sulfone, forensic toxicological analysis requires sensitive and specific methods for the detection and quantification of these compounds in biological matrices. The use of a stable isotope-labeled internal standard is crucial for accurate quantification in complex matrices encountered in forensic casework. Aldicarb-d3 Sulfone, a deuterated analog of Aldicarb Sulfone, serves as an ideal internal standard for this purpose, as it co-elutes with the target analyte and compensates for matrix effects and variations in sample preparation and instrument response.

These application notes provide a comprehensive overview of the use of this compound in the forensic toxicology screening of Aldicarb and its metabolites. Detailed experimental protocols for sample preparation and analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are provided, along with quantitative data from forensic case studies.

Data Presentation

Quantitative Data from Forensic Case Reports

The following table summarizes the concentrations of Aldicarb and its metabolites found in various biological samples from forensic poisoning cases. The use of a deuterated internal standard, such as this compound, is critical for the accuracy of these measurements.

AnalyteMatrixConcentration Range (µg/mL or µg/g)Reference(s)
AldicarbBlood0.10 - 6.2[1][2][3]
Stomach Contents48.9[1][2]
Liver0.80[1][2]
Kidney8.10[1][2]
Heart6.70[1][2]
Urine0.63 - 17.50[1][2][4]
Aldicarb SulfoxideBlood1.15 - 1.7[5]
Aldicarb SulfoneBlood3.4[5]

Note: The concentrations listed above are from various case reports and can vary significantly based on the amount ingested, time since exposure, and individual metabolic differences.

Method Validation Parameters for Aldicarb Analysis using LC-MS/MS

The table below presents typical validation parameters for the quantitative analysis of Aldicarb and its metabolites in biological matrices using an LC-MS/MS method with a deuterated internal standard.

ParameterAldicarbAldicarb SulfoxideAldicarb SulfoneReference(s)
Linearity Range (µg/mL) 0.10 - 5.00.1 - 5.00.1 - 5.0[3][6]
Limit of Detection (LOD) (µg/mL) 0.020Not ReportedNot Reported[3]
Limit of Quantification (LOQ) (µg/mL) 0.10Not ReportedNot Reported[3]
Recovery (%) 90 - 102Not ReportedNot Reported[3]
Intra-day Precision (%RSD) < 15< 15< 15[4]
Inter-day Precision (%RSD) < 15< 15< 15[4]

Experimental Protocols

Sample Preparation: Protein Precipitation for Blood Samples

This protocol is a general guideline for the extraction of Aldicarb and its metabolites from blood samples using protein precipitation, a common and effective method in forensic toxicology.

Materials:

  • Whole blood sample

  • Acetonitrile (ACN), HPLC grade

  • This compound internal standard solution (concentration to be optimized based on instrument sensitivity)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Vortex mixer

  • Microcentrifuge

  • Syringe filters (0.22 µm)

  • LC-MS vials

Procedure:

  • Pipette 100 µL of the whole blood sample into a microcentrifuge tube.

  • Add 10 µL of the this compound internal standard solution to the blood sample.

  • Add 300 µL of ice-cold acetonitrile to the tube.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tube at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean microcentrifuge tube.

  • Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.

  • The sample is now ready for LC-MS/MS analysis.

Sample Preparation: Solid-Liquid Extraction for Tissue Samples

For solid or semi-solid matrices like liver or stomach contents, a solid-liquid extraction is necessary to isolate the analytes.

Materials:

  • Tissue sample (e.g., liver, stomach contents)

  • Homogenizer

  • Acetonitrile (ACN), HPLC grade

  • This compound internal standard solution

  • Centrifuge tubes (15 mL or 50 mL)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

  • LC-MS vials

Procedure:

  • Weigh approximately 1 g of the homogenized tissue sample into a centrifuge tube.

  • Add a known volume of the this compound internal standard solution.

  • Add 5 mL of acetonitrile to the tube.

  • Vortex the mixture for 5 minutes to ensure efficient extraction.

  • Centrifuge the tube at 4,000 x g for 15 minutes.

  • Transfer the supernatant to a clean tube.

  • Repeat the extraction step (steps 3-5) with another 5 mL of acetonitrile.

  • Combine the supernatants.

  • Evaporate the combined supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an LC-MS vial for analysis.

LC-MS/MS Analysis

The following are typical parameters for the analysis of Aldicarb and its metabolites by LC-MS/MS. These should be optimized for the specific instrument being used.

Liquid Chromatography (LC) Conditions:

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to separate the analytes (e.g., start with 95% A, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions).

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Tandem Mass Spectrometry (MS/MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Aldicarb191.1116.115
Aldicarb Sulfoxide207.189.120
Aldicarb Sulfone223.1148.118
This compound (IS) 226.1 151.1 18

Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.

Mandatory Visualizations

Metabolic Pathway of Aldicarb

Aldicarb_Metabolism Aldicarb Aldicarb Sulfoxide Aldicarb Sulfoxide (Toxic Metabolite) Aldicarb->Sulfoxide Oxidation Hydrolysis_Products Hydrolysis Products (Less Toxic) Aldicarb->Hydrolysis_Products Hydrolysis Sulfone Aldicarb Sulfone (Toxic Metabolite) Sulfoxide->Sulfone Oxidation Sulfoxide->Hydrolysis_Products Hydrolysis Sulfone->Hydrolysis_Products Hydrolysis

Caption: Metabolic pathway of Aldicarb in the body.

Forensic Toxicology Workflow for Aldicarb Screening

Forensic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing & Reporting Sample_Collection Sample Collection (Blood, Urine, Tissue) Internal_Standard Addition of This compound (IS) Sample_Collection->Internal_Standard Extraction Extraction (Protein Precipitation or SLE) Internal_Standard->Extraction Cleanup Sample Cleanup (Filtration) Extraction->Cleanup LC_MSMS LC-MS/MS Analysis (MRM Mode) Cleanup->LC_MSMS Data_Acquisition Data Acquisition LC_MSMS->Data_Acquisition Quantification Quantification using Internal Standard Data_Acquisition->Quantification Reporting Forensic Report Generation Quantification->Reporting

Caption: Workflow for forensic screening of Aldicarb.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects with Aldicarb-d3 Sulfone in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Aldicarb-d3 sulfone as an internal standard to mitigate matrix effects in the mass spectrometric analysis of Aldicarb sulfone.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in mass spectrometry and how do they affect my results?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte by co-eluting compounds from the sample matrix.[1][2] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and sensitivity of your quantitative analysis.[1][2]

Q2: How does using this compound as an internal standard help overcome matrix effects?

A2: this compound is a stable isotope-labeled (SIL) internal standard for Aldicarb sulfone. Since it is chemically almost identical to the analyte, it co-elutes during chromatography and experiences nearly the same ionization suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects is normalized, leading to more accurate and reliable quantification.

Q3: When should I add the this compound internal standard to my samples?

A3: For optimal results, the internal standard should be added to your samples as early as possible in the sample preparation workflow. This allows it to compensate for analyte loss during extraction, cleanup, and analysis steps.

Q4: Can I use a different internal standard, like a structural analog, instead of this compound?

A4: While structural analogs can be used, SIL internal standards like this compound are considered the gold standard. This is because structural analogs may have different chromatographic retention times and ionization efficiencies, leading to inadequate compensation for matrix effects.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High variability in analyte response across replicate injections of the same sample. Significant and variable matrix effects are present.Ensure consistent and accurate addition of this compound to all samples, standards, and quality controls. The use of the internal standard should normalize this variability.
Poor recovery of Aldicarb sulfone. Inefficient extraction or significant ion suppression.Review and optimize your sample preparation method (e.g., QuEChERS, SPE). The consistent signal of this compound can help determine if the issue is with the extraction or the MS analysis.
Shift in retention time for Aldicarb sulfone and/or this compound. Column degradation, changes in mobile phase composition, or issues with the LC system.Equilibrate the column properly before injection. Prepare fresh mobile phase and ensure the LC system is functioning correctly. While minor shifts can be tolerated with a co-eluting SIL-IS, significant drift should be investigated.
Unexpectedly low or no signal for this compound. Error in standard addition, incorrect MS/MS transition settings, or severe ion suppression affecting the internal standard as well.Verify the concentration and addition of the internal standard. Confirm the MRM transitions and collision energies are correctly set for this compound. If suppression is extreme, further sample cleanup or dilution may be necessary.
Observed peak for Aldicarb sulfone in blank matrix samples. Contamination of the LC-MS system (carryover) or the blank matrix itself.Inject a solvent blank to check for system carryover. If the system is clean, source a new batch of blank matrix that is certified to be free of Aldicarb and its metabolites.

Data Presentation

The use of this compound as an internal standard significantly improves the accuracy and precision of Aldicarb sulfone quantification in complex matrices by compensating for matrix-induced signal suppression or enhancement. The following table illustrates the impact of using an isotopic internal standard in a vegetable matrix.

Table 1: Comparison of Aldicarb Sulfone Recovery and Reproducibility in a Vegetable Matrix With and Without Internal Standard Correction

Analysis MethodSpiked Concentration (ng/g)Measured Concentration (ng/g) (Mean ± SD, n=5)Recovery (%)Relative Standard Deviation (RSD) (%)
Without Internal Standard106.8 ± 1.26817.6
With this compound109.9 ± 0.4994.0
Without Internal Standard5038.5 ± 5.17713.2
With this compound5050.8 ± 1.9101.63.7

This data is a representative example compiled from typical performance improvements seen in published literature.

Experimental Protocols

Below is a detailed methodology for the analysis of Aldicarb sulfone in a vegetable matrix using this compound as an internal standard.

1. Sample Preparation (Modified QuEChERS Method)

  • Homogenization: Homogenize 10-15 g of the vegetable sample.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add a known amount of this compound internal standard solution.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a cleanup sorbent (e.g., PSA and MgSO₄).

    • Vortex for 30 seconds.

    • Centrifuge at a high speed for 5 minutes.

  • Final Extract:

    • Take an aliquot of the cleaned-up supernatant.

    • Filter through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate Aldicarb sulfone from matrix interferences (e.g., start with 95% A, ramp to 95% B, then return to initial conditions).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Aldicarb sulfone: [Precursor ion > Product ion 1 (Quantifier)], [Precursor ion > Product ion 2 (Qualifier)] (e.g., m/z 223.1 > 148.1, m/z 223.1 > 76.0). Collision energies need to be optimized for the specific instrument.

      • This compound: [Precursor ion > Product ion] (e.g., m/z 226.1 > 151.1). Collision energy should be optimized.

Visualizations

Matrix_Effect cluster_0 Without Internal Standard cluster_1 With this compound Internal Standard Analyte_NoIS Aldicarb Sulfone IonSource_NoIS Ion Source Analyte_NoIS->IonSource_NoIS Matrix_NoIS Matrix Components Matrix_NoIS->IonSource_NoIS Interference Signal_NoIS Inaccurate Signal (Suppressed/Enhanced) IonSource_NoIS->Signal_NoIS Analyte_IS Aldicarb Sulfone IonSource_IS Ion Source Analyte_IS->IonSource_IS IS This compound IS->IonSource_IS Matrix_IS Matrix Components Matrix_IS->IonSource_IS Similar Interference Ratio Calculate Ratio (Analyte/IS) IonSource_IS->Ratio Signal_IS Accurate Signal Ratio->Signal_IS

Caption: Overcoming matrix effects with an internal standard.

Experimental_Workflow Start Sample Homogenization Extraction QuEChERS Extraction (Acetonitrile + Salts + this compound) Start->Extraction Centrifuge1 Centrifugation Extraction->Centrifuge1 dSPE d-SPE Cleanup (Supernatant + Sorbent) Centrifuge1->dSPE Centrifuge2 Centrifugation dSPE->Centrifuge2 Filter Filtration (0.22 µm) Centrifuge2->Filter LCMS LC-MS/MS Analysis Filter->LCMS

Caption: Sample preparation workflow for Aldicarb sulfone analysis.

Troubleshooting_Tree Start Inaccurate Results? CheckIS Check Internal Standard Response Start->CheckIS IS_OK IS Signal Stable? CheckIS->IS_OK Yes IS_Var IS Signal Variable? CheckIS->IS_Var No CheckChroma Review Chromatography IS_OK->CheckChroma MS_Issue Check MS Parameters IS_Var->MS_Issue Chroma_OK Peak Shape & RT OK? CheckChroma->Chroma_OK Yes Chroma_Bad Poor Peak Shape/RT Shift? CheckChroma->Chroma_Bad No SamplePrep Investigate Sample Prep Chroma_OK->SamplePrep LC_Issue Troubleshoot LC System Chroma_Bad->LC_Issue Prep_Issue Optimize Extraction/Cleanup SamplePrep->Prep_Issue

Caption: A logical troubleshooting workflow for inaccurate results.

References

How to improve signal intensity for Aldicarb-d3 Sulfone.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal intensity of Aldicarb-d3 Sulfone in their analytical experiments, primarily using Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is the optimal ionization mode for this compound analysis by LC-MS?

A1: For the analysis of aldicarb and its metabolites, including this compound, positive ion mode is typically used.[1][2] This is because basic analytes, like many carbamate pesticides, ionize most efficiently in positive ion mode, often by accepting a proton to form [M+H]⁺ ions.[3] One study on the determination of aldicarb and its metabolites used the protonated molecular ion [M+H]⁺ for unequivocal determination.[4]

Q2: What are the common causes of low signal intensity for this compound?

A2: Low signal intensity for this compound can stem from several factors, including:

  • Suboptimal Ionization Source Parameters: Incorrect settings for parameters like capillary voltage, gas flow, and temperature can lead to inefficient ionization.[3][5]

  • Inappropriate Mobile Phase Composition: The pH and organic content of the mobile phase significantly impact ionization efficiency.[3]

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the target analyte.[3][5][6]

  • Contamination: Impurities in solvents, reagents, or from the sample itself can increase background noise and interfere with signal detection.[5]

  • Instrumental Issues: Problems such as a dirty ion source, leaks in the LC system, or incorrect collision energy settings in MS/MS can all lead to signal loss.[5][7][8]

Q3: Can the choice of solvents and additives in the mobile phase affect signal intensity?

A3: Absolutely. The use of high-purity, LC-MS grade solvents and volatile additives is crucial for maximizing signal intensity.[3] Impurities in lower-grade solvents can increase background noise and form unwanted adducts, convoluting the spectra.[3] Additives like formic acid or ammonium acetate are often used to control the pH and facilitate the protonation of analytes for better ionization in positive mode.[9] However, non-volatile buffers such as phosphates or sulfates should be avoided as they can precipitate in the MS source and cause signal suppression.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving low signal intensity issues with this compound.

Problem: Weak or No Signal for this compound

TroubleshootingWorkflow start Start: Low/No Signal for This compound check_ms 1. Verify Mass Spectrometer Performance start->check_ms check_lc 2. Assess LC System Integrity check_ms->check_lc MS OK? no_solution Further Investigation Required check_ms->no_solution MS Issue (e.g., no spray, failed tuning) optimize_mp 3. Optimize Mobile Phase check_lc->optimize_mp LC OK? check_lc->no_solution LC Issue (e.g., leak, pressure fluctuation) optimize_source 4. Optimize Ion Source Parameters optimize_mp->optimize_source Optimized check_sample 5. Investigate Sample Preparation and Matrix Effects optimize_source->check_sample Optimized solution Solution: Signal Intensity Improved check_sample->solution Issue Resolved check_sample->no_solution Persistent Issue

Caption: A stepwise workflow for troubleshooting low signal intensity.

Step 1: Verify Mass Spectrometer Performance

  • Question: Is the mass spectrometer functioning correctly?

  • Action:

    • Infuse a standard solution of this compound directly into the mass spectrometer, bypassing the LC system. This helps to isolate the problem to either the MS or the LC.[8]

    • Check for a stable spray. Visually inspect the electrospray needle to ensure a consistent and fine mist is being generated.[8] An unstable spray can be caused by a blocked capillary or incorrect gas flows.

    • Perform a system suitability test (SST) or run a tuning solution (e.g., polypropylene glycol) to confirm the instrument's mass accuracy and sensitivity are within specifications.[7]

  • Possible Solutions:

    • If there is no signal upon direct infusion, the issue is likely with the MS. Clean the ion source, including the capillary and orifice plate.[5][10]

    • Ensure that the correct polarity (positive ion mode) is selected.[3]

    • Verify that the MS parameters (e.g., detector voltage, mass calibration) are correctly set.[7]

Step 2: Assess LC System Integrity

  • Question: Is the LC system delivering the sample and mobile phase correctly?

  • Action:

    • Check for leaks in the LC tubing and connections, as leaks can lead to inconsistent flow rates and pressure fluctuations.[7]

    • Monitor the system pressure. Unusually high or fluctuating pressure can indicate a blockage, while low pressure may suggest a leak or pump issue.[7]

    • Purge the pumps to remove any air bubbles from the solvent lines, which can cause inconsistent solvent delivery.[8]

  • Possible Solutions:

    • Tighten or replace any leaking fittings.

    • If pressure is high, identify and remove the blockage. This may involve reversing the column flow or replacing a clogged frit.

    • If pumps are not priming correctly, manually purge them with a syringe.[8]

Step 3: Optimize Mobile Phase Composition

  • Question: Is the mobile phase composition ideal for the ionization of this compound?

  • Action:

    • Ensure high-purity solvents and additives. Use LC-MS grade water, acetonitrile, and methanol.[3]

    • Incorporate a volatile additive. Add a small concentration (e.g., 0.1%) of formic acid or ammonium formate to the mobile phase to promote protonation ([M+H]⁺ formation) in positive ion mode.[9]

    • Optimize the organic solvent content. Efficient desolvation of droplets in the MS source, which improves sensitivity, is often achieved with a higher concentration of organic solvent.[3] Adjust the gradient to ensure elution occurs at a suitable organic percentage.

  • Possible Solutions:

    • Prepare fresh mobile phases using high-grade reagents.

    • Experiment with different additives (formic acid vs. ammonium acetate) and concentrations to find the optimal conditions for your instrument.

Step 4: Optimize Ion Source Parameters

  • Question: Are the ion source settings optimized for this compound?

  • Action:

    • Systematically adjust key parameters while infusing a standard solution. These parameters include:

      • Capillary Voltage: The potential applied to the ESI needle.

      • Nebulizing Gas Flow: Affects droplet size and solvent evaporation.

      • Drying Gas Flow and Temperature: Crucial for desolvation of the mobile phase.[3]

  • Possible Solutions:

    • Perform an optimization experiment by injecting a standard solution multiple times while altering one source parameter at a time to find the value that yields the highest signal intensity.[3]

Table 1: Example of Ion Source Parameter Optimization

ParameterSetting 1Setting 2Setting 3Optimal Setting
Capillary Voltage (kV) 3.03.5 4.03.5
Drying Gas Temp (°C) 300325350 350
Nebulizer Gas (psi) 3035 4035
Resulting Peak Area1.2e51.8e52.5e52.5e5

Note: Optimal values are instrument-dependent and should be determined empirically.

ESI_Process cluster_source Ion Source (Atmospheric Pressure) cluster_ms Mass Spectrometer (Vacuum) capillary Charged Capillary (+HV) droplet1 Initial Droplet [M+H]⁺ + Solvent capillary->droplet1 Nebulization droplet2 Smaller Droplet droplet1->droplet2 Solvent Evaporation ion Gas-Phase Ion [M+H]⁺ droplet2->ion Coulombic Fission orifice Sampling Orifice ion->orifice Ion Transmission

Caption: Simplified diagram of the Electrospray Ionization (ESI) process.

Step 5: Investigate Sample Preparation and Matrix Effects

  • Question: Could components in the sample matrix be interfering with the signal?

  • Action:

    • Evaluate for matrix effects. This can be done by comparing the signal of a standard in pure solvent versus the signal of a standard spiked into an extracted blank matrix sample. A significant decrease in signal in the matrix sample indicates ion suppression.[3][6]

    • Improve sample cleanup. If matrix effects are present, a more rigorous sample preparation procedure may be necessary to remove interfering components.[3]

  • Possible Solutions:

    • Implement solid-phase extraction (SPE) or liquid-liquid extraction to clean up the sample before injection.[4][11]

    • Dilute the sample to reduce the concentration of interfering matrix components.[3]

    • Adjust the chromatography to separate the this compound peak from co-eluting matrix components.[3]

Experimental Protocols

Protocol 1: Optimization of ESI Source Parameters

  • Prepare a standard solution of this compound at a known concentration (e.g., 100 ng/mL) in a solvent mixture representative of the mobile phase during elution (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Set up a direct infusion of the standard solution into the mass spectrometer using a syringe pump at a flow rate typical for your LC method (or a lower flow rate, e.g., 10 µL/min).

  • Select positive ion mode and set the mass spectrometer to monitor the expected m/z for the protonated this compound.

  • Define a range for each parameter to be tested (e.g., Capillary Voltage: 2.5-4.5 kV; Drying Gas Temperature: 250-400 °C; Nebulizer Pressure: 20-50 psi).

  • Vary one parameter at a time while keeping the others constant. Record the signal intensity for each setting.

  • Plot the signal intensity against the parameter value to determine the optimum setting for each parameter.

  • Verify the combined optimal settings by running the infusion with all parameters set to their determined optima.

Protocol 2: Mobile Phase Optimization

  • Prepare several mobile phases with different additives and concentrations. For example:

    • A: 0.1% Formic Acid in Water / B: 0.1% Formic Acid in Acetonitrile

    • A: 5 mM Ammonium Formate in Water / B: 5 mM Ammonium Formate in Acetonitrile

  • Use a standard LC method with a C18 column suitable for pesticide analysis.

  • Inject a standard solution of this compound using each mobile phase combination.

  • Compare the peak area and signal-to-noise ratio obtained with each mobile phase.

  • Select the mobile phase composition that provides the highest signal intensity and best peak shape.

  • Further optimize the gradient elution to ensure the analyte elutes at a sufficiently high organic percentage to promote efficient desolvation and ionization.[3]

References

Troubleshooting poor peak shape for Aldicarb-d3 Sulfone in HPLC.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of Aldicarb-d3 Sulfone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and achieve optimal chromatographic performance.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape for this compound?

Poor peak shape in the HPLC analysis of this compound, a polar compound, can manifest as peak tailing, fronting, or splitting. The primary causes often relate to secondary interactions with the stationary phase, issues with the mobile phase, or problems with the column itself.[1][2] Specifically, interactions between the analyte and residual silanol groups on silica-based columns are a frequent cause of peak tailing.[1][3]

Q2: My this compound peak is tailing. What should I do?

Peak tailing, where the latter half of the peak is broader than the front, is a common issue. Here are several troubleshooting steps:

  • Adjust Mobile Phase pH: Operating at a lower pH can protonate residual silanol groups on the column, minimizing secondary interactions that cause tailing.[4] However, the mobile phase pH should be adjusted to be at least 2 pH units away from the analyte's pKa to ensure a consistent ionization state.[5][6]

  • Use a Highly Deactivated Column: Employing an "end-capped" column can reduce the number of available silanol groups, thereby minimizing secondary interactions.[2][4]

  • Add a Mobile Phase Modifier: The addition of a small amount of a competing base, such as triethylamine, to the mobile phase can help to mask the active sites on the stationary phase and improve peak shape.[7]

  • Check for Column Overload: Injecting too much sample can lead to peak tailing.[1][8] Try reducing the injection volume or the sample concentration.

Q3: I am observing peak fronting for this compound. What are the likely causes and solutions?

Peak fronting, where the front half of the peak is broader than the latter half, can be caused by a few key factors:

  • Column Overload: Injecting a sample with too high a concentration or volume can saturate the column, leading to fronting.[4][9][10][11] The solution is to reduce the sample concentration or injection volume.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning, resulting in a fronting peak.[9][11] Whenever possible, dissolve the sample in the mobile phase.

  • Column Collapse: Physical degradation of the column packing can also lead to peak fronting.[4][9] This may require column replacement.

Q4: Why is my this compound peak splitting into two or more peaks?

Split peaks can be a complex issue with several potential causes:

  • Sample Solvent/Mobile Phase Mismatch: A significant difference in strength between the sample solvent and the mobile phase is a common cause of peak splitting.[4][12][13] Ensure your sample is dissolved in a solvent that is as close in composition to the mobile phase as possible.

  • Blocked Frit or Column Void: A partially blocked inlet frit or a void at the head of the column can disrupt the sample band, leading to a split peak.[4][12][14] Reversing and flushing the column, or replacing the frit or the entire column, may be necessary.

  • Co-elution with an Impurity: It's possible that what appears to be a split peak is actually two different compounds eluting very close to each other.[14] To investigate this, try altering the mobile phase composition or gradient to see if the two peaks resolve.

Troubleshooting Guides

Guide 1: Systematic Approach to Diagnosing Poor Peak Shape

This guide provides a logical workflow to identify and resolve issues with the peak shape of this compound.

start Poor Peak Shape Observed (Tailing, Fronting, or Splitting) check_all_peaks Are all peaks in the chromatogram affected? start->check_all_peaks system_issue Indicates a System-Wide Issue check_all_peaks->system_issue Yes analyte_specific_issue Indicates an Analyte-Specific Issue check_all_peaks->analyte_specific_issue No all_peaks_yes Yes check_frit_void Check for Blocked Frit or Column Void system_issue->check_frit_void replace_frit_column Replace Frit or Column check_frit_void->replace_frit_column Problem Found check_connections Check for Leaks and Proper Connections check_frit_void->check_connections No Obvious Issue frit_void_yes Problem Found frit_void_no No Obvious Issue all_peaks_no No check_peak_type What is the peak shape issue? analyte_specific_issue->check_peak_type tailing_causes Potential Causes: - Secondary Interactions - Column Overload - Mobile Phase pH check_peak_type->tailing_causes Tailing fronting_causes Potential Causes: - Column Overload - Sample Solvent Mismatch check_peak_type->fronting_causes Fronting splitting_causes Potential Causes: - Solvent Mismatch - Co-elution - Column Contamination check_peak_type->splitting_causes Splitting peak_tailing Tailing tailing_solutions Solutions: - Adjust Mobile Phase pH - Use End-capped Column - Reduce Sample Concentration tailing_causes->tailing_solutions peak_fronting Fronting fronting_solutions Solutions: - Reduce Sample Concentration /Injection Volume - Dissolve Sample in Mobile Phase fronting_causes->fronting_solutions peak_splitting Splitting splitting_solutions Solutions: - Match Sample Solvent to Mobile Phase - Modify Separation Method - Clean or Replace Column splitting_causes->splitting_solutions

References

Long-term stability and optimal storage conditions for Aldicarb-d3 Sulfone.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the long-term stability, optimal storage conditions, and troubleshooting for the use of Aldicarb-d3 Sulfone in research and drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term stability, this compound should be stored as a solid at -20°C or below, protected from light and moisture. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into single-use vials.

Q2: What solvents should be used to prepare stock solutions of this compound?

A2: this compound is soluble in organic solvents such as methanol, acetonitrile, and dimethyl sulfoxide (DMSO). For analytical applications like HPLC or LC-MS, it is crucial to use high-purity, HPLC-grade or MS-grade solvents to avoid introducing contaminants.

Q3: Is this compound stable in aqueous solutions?

A3: The stability of this compound in aqueous solutions is pH-dependent. It is relatively stable in neutral and acidic conditions but can degrade in alkaline media through hydrolysis.[2] For aqueous working solutions, it is advisable to prepare them fresh and use them promptly. If storage is necessary, they should be kept at 2-8°C for a short period.

Q4: What are the main degradation pathways for this compound?

A4: The primary degradation pathways for Aldicarb sulfone are hydrolysis of the carbamate ester, particularly under alkaline conditions, and oxidation.[3][4] Exposure to strong oxidizing agents should be avoided. Microbial degradation can also occur in non-sterile conditions.[4][5]

Optimal Storage and Stability Data

The following table summarizes the recommended storage conditions and expected stability for this compound. These recommendations are based on data for the unlabeled Aldicarb sulfone and general best practices for deuterated standards.

FormStorage TemperatureRecommended DurationNotes
Solid -20°C or belowLong-term (years)Store in a tightly sealed container, protected from light and moisture.
Stock Solution in Organic Solvent -80°CUp to 6 months[1]Aliquot to avoid repeated freeze-thaw cycles. Use amber vials to protect from light.
Stock Solution in Organic Solvent -20°CUp to 1 month[1]Suitable for short-term storage. Aliquotting is still recommended.
Working Solution (Aqueous) 2-8°CUp to 24 hoursPrepare fresh daily for best results. Buffer to a neutral or slightly acidic pH if possible.

Troubleshooting Guide

This guide addresses common issues that researchers may encounter when using this compound as an internal standard in analytical experiments, particularly with LC-MS.

IssuePotential Cause(s)Recommended Solution(s)
Poor Peak Shape or Tailing - Contaminated LC system: Buildup of contaminants on the column or in the flow path. - Inappropriate mobile phase: pH or solvent composition not optimal for the analyte. - Column degradation: Loss of stationary phase or column fouling.- Flush the LC system and column with appropriate cleaning solvents. - Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa. - Replace the analytical column if flushing does not resolve the issue.
Inaccurate Quantification - Degradation of standard: Improper storage or handling of solid or stock solutions. - Differential matrix effects: The analyte and internal standard are affected differently by the sample matrix, leading to variations in ionization efficiency.[6][7] - Inaccurate concentration of stock solution: Errors in weighing or dilution.- Prepare fresh stock and working solutions from the solid standard. - Optimize sample preparation to remove interfering matrix components. Dilute the sample if possible. - Re-prepare the stock solution, ensuring accurate weighing and volumetric measurements.
Isotopic Exchange (Loss of Deuterium) - Exposure to acidic or basic conditions: Protic solvents under non-neutral pH can facilitate H/D exchange.[8] - In-source exchange in the mass spectrometer: High source temperatures or certain ionization conditions can promote exchange.- Maintain neutral pH in mobile phases and sample solutions. - Optimize mass spectrometer source conditions (e.g., reduce source temperature). - Use aprotic solvents for storage of stock solutions.
Chromatographic Separation of Labeled and Unlabeled Compound - Isotope effect: The presence of deuterium can slightly alter the physicochemical properties of the molecule, leading to a small difference in retention time compared to the unlabeled analog.[9]- This is often a minor effect and may not impact quantification if peak integration is consistent. - If separation is significant, ensure that the integration windows for both the analyte and the internal standard are appropriate.

Experimental Protocols

Preparation of this compound Stock and Working Solutions

This protocol describes the preparation of a 1 mg/mL stock solution and a 1 µg/mL working solution.

Materials:

  • This compound solid standard

  • HPLC-grade methanol

  • Calibrated analytical balance

  • Class A volumetric flasks (e.g., 1 mL, 10 mL, 100 mL)

  • Calibrated micropipettes

  • Amber glass vials

Procedure for 1 mg/mL Stock Solution:

  • Allow the container of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Accurately weigh approximately 1 mg of the solid standard into a 1 mL volumetric flask.

  • Record the exact weight.

  • Add a small amount of methanol to dissolve the solid.

  • Once dissolved, fill the flask to the 1 mL mark with methanol.

  • Cap the flask and invert several times to ensure thorough mixing.

  • Transfer the solution to an amber glass vial for storage.

Procedure for 1 µg/mL Working Solution:

  • Pipette 10 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.

  • Dilute to the mark with the desired solvent (e.g., methanol, water, or mobile phase).

  • Mix thoroughly. This working solution should be prepared fresh daily.

HPLC Analysis of Aldicarb Sulfone

This is a general HPLC method suitable for the analysis of Aldicarb sulfone. Method optimization may be required for specific applications and matrices.

  • HPLC System: A standard HPLC system with a UV or mass spectrometric detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-4 min: 80% A, 20% B to 60% A, 40% B

    • 4-13 min: 60% A, 40% B to 45% A, 55% B

    • 13-15 min: 45% A, 55% B to 80% A, 20% B

    • 15-22 min: 80% A, 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 220 nm or by mass spectrometry.

Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing solid_std This compound (Solid) stock_sol Stock Solution (1 mg/mL in Methanol) solid_std->stock_sol Dissolve work_sol Working Solution (1 µg/mL) stock_sol->work_sol Dilute spike Spike Sample with Working Solution work_sol->spike sample Experimental Sample sample->spike hplc HPLC Separation spike->hplc Inject ms Mass Spectrometry Detection hplc->ms integrate Peak Integration ms->integrate quantify Quantification integrate->quantify

Caption: Experimental workflow for the quantification of an analyte using this compound as an internal standard.

troubleshooting_logic start Inaccurate Results? check_std Check Standard Integrity (Prepare Fresh Solutions) start->check_std Yes resolve_std Issue Resolved start->resolve_std No check_lc Evaluate LC Performance (Peak Shape, Retention Time) check_std->check_lc Problem Persists check_std->resolve_std Problem Solved check_ms Assess MS Response (Signal Intensity, Matrix Effects) check_lc->check_ms Problem Persists resolve_lc Issue Resolved check_lc->resolve_lc Problem Solved resolve_ms Issue Resolved check_ms->resolve_ms Problem Solved further_investigation Further Investigation Needed check_ms->further_investigation Problem Persists

Caption: A logical troubleshooting workflow for addressing inaccurate analytical results when using this compound.

References

Identifying and mitigating analytical interferences for Aldicarb-d3 Sulfone.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analytical determination of Aldicarb-d3 Sulfone.

Metabolic Pathway of Aldicarb

Aldicarb undergoes a two-step oxidative metabolism in biological systems and the environment. It is first rapidly oxidized to Aldicarb Sulfoxide, which is then more slowly oxidized to Aldicarb Sulfone. Both of these metabolites are toxic and are often the target analytes in residue analysis along with the parent compound.[1][2][3]

Aldicarb_Metabolism Aldicarb Aldicarb Aldicarb_Sulfoxide Aldicarb Sulfoxide Aldicarb->Aldicarb_Sulfoxide Oxidation (fast) Aldicarb_Sulfone Aldicarb Sulfone Aldicarb_Sulfoxide->Aldicarb_Sulfone Oxidation (slow)

Caption: Metabolic pathway of Aldicarb to Aldicarb Sulfoxide and Aldicarb Sulfone.

Frequently Asked Questions (FAQs)

1. What is this compound and why is it used as an internal standard?

This compound is a stable isotope-labeled form of Aldicarb Sulfone, where three hydrogen atoms have been replaced with deuterium. It is commonly used as an internal standard in analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), for the quantification of Aldicarb Sulfone and its parent compounds.[4] Because it has a slightly higher molecular weight but nearly identical physicochemical properties to the non-labeled analyte, it co-elutes during chromatography and experiences similar matrix effects, allowing for accurate correction of signal suppression or enhancement.

2. What are the optimal storage and handling conditions for this compound standards?

Stock solutions of this compound should be stored at low temperatures to ensure stability. Recommended storage is at -20°C for short-term (up to one month) and -80°C for long-term storage (up to six months).[5][6] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation. Standard solutions should be stored in tightly sealed amber glass vials to prevent solvent evaporation and photodegradation. Aldicarb and its metabolites are stable in neutral and acidic conditions but decompose in alkaline media.[7]

3. What are the typical mass transitions (MRM) for this compound in LC-MS/MS analysis?

The specific mass transitions for this compound will depend on the ionization mode and the instrument used. However, for positive electrospray ionization (ESI+), common transitions would involve the protonated molecule [M+H]⁺ as the precursor ion and characteristic fragment ions as product ions. Given the molecular weight of this compound is approximately 225.28 g/mol , the precursor ion would be m/z 226.3.[4] Common fragment ions for carbamates often result from the loss of the carbamoyl group. It is crucial to optimize the collision energy for each transition to achieve the highest sensitivity.

4. How can I mitigate matrix effects when analyzing this compound?

Matrix effects, which cause ion suppression or enhancement, are a common challenge in LC-MS/MS analysis of complex samples.[8] Several strategies can be employed to mitigate these effects:

  • Effective Sample Cleanup: Use of solid-phase extraction (SPE) or other cleanup techniques can remove interfering matrix components.[9]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples can help to compensate for matrix effects.[10]

  • Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.[11]

  • Chromatographic Separation: Optimizing the chromatographic conditions to separate the analyte from co-eluting matrix components is crucial.

  • Use of an appropriate internal standard: this compound is an excellent choice to compensate for matrix effects on Aldicarb Sulfone.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Column degradation or contamination. 2. Incompatible injection solvent. 3. Secondary interactions with the stationary phase. 4. High sample load.1. Flush the column with a strong solvent or replace it if necessary. 2. Ensure the injection solvent is similar in composition and strength to the mobile phase. 3. Add a small amount of a competing agent (e.g., triethanolamine) to the mobile phase to reduce secondary interactions.[12] 4. Reduce the injection volume or dilute the sample.
Inconsistent or Low Recovery 1. Inefficient extraction from the sample matrix. 2. Analyte degradation during sample preparation or storage. 3. Significant matrix-induced ion suppression. 4. Inaccurate spiking of the internal standard.1. Optimize the extraction solvent, pH, and extraction time. 2. Ensure samples and extracts are processed and stored under appropriate conditions (e.g., low temperature, protection from light). 3. Implement strategies to mitigate matrix effects as described in the FAQs. 4. Verify the concentration and volume of the internal standard solution being added.
High Background Noise in Chromatogram 1. Contaminated solvents, reagents, or glassware. 2. Contamination from the LC-MS system (e.g., tubing, injector). 3. Incomplete desolvation in the ion source. 4. Matrix components causing a high chemical background.1. Use high-purity (LC-MS grade) solvents and reagents.[13][14] Thoroughly clean all glassware. 2. Flush the LC system with a strong solvent. "Steam cleaning" the MS source overnight can be effective.[15] 3. Optimize ion source parameters such as gas flow and temperature.[16] 4. Improve sample cleanup to remove more matrix components.
Signal Drift or Loss of Sensitivity 1. Contamination of the ion source or mass spectrometer inlet. 2. Column aging or fouling. 3. Mobile phase instability or degradation. 4. Fluctuation in instrument temperature.1. Clean the ion source components (e.g., capillary, skimmer). 2. Replace the analytical column. 3. Prepare fresh mobile phase daily. 4. Ensure the instrument is in a temperature-controlled environment and has reached thermal equilibrium.
Potential Isobaric Interference 1. Presence of a compound with the same nominal mass as this compound.1. Butoxycarboxim has been reported as a potential isobaric interference for Aldicarb Sulfone.[17] Ensure chromatographic separation is sufficient to resolve these two compounds. If not, select different precursor/product ion transitions that are unique to each compound.

Quantitative Data Summary

The following tables summarize recovery and matrix effect data from various studies on Aldicarb and its metabolites.

Table 1: Recovery of Aldicarb and its Metabolites in Different Matrices

AnalyteMatrixFortification LevelRecovery (%)RSD (%)Reference
AldicarbCabbage0.005 - 0.2 mg/L78.9 - 108.52.03 - 8.91[18]
Aldicarb SulfoxideCabbage0.005 - 0.2 mg/L78.9 - 108.52.03 - 8.91[18]
Aldicarb SulfoneCabbage0.005 - 0.2 mg/L78.9 - 108.52.03 - 8.91[18]
AldicarbPeanuts10, 20, 40 µg/kg81.5 - 115-[19]
Aldicarb SulfoxidePeanuts10, 20, 40 µg/kg81.5 - 115-[19]
Aldicarb SulfonePeanuts10, 20, 40 µg/kg81.5 - 115-[19]
AldicarbBlood0.10 - 5.0 µg/mL90 - 102-[20]
Aldicarb SulfoneWater0.1 µg/L (LOQ)93.4 - 106≤20[21]
Aldicarb SulfoneWater1.0 µg/L (10xLOQ)89.4 - 107≤20[21]

Table 2: Matrix Effects Observed for Aldicarb and its Metabolites

AnalyteMatrixMatrix Effect (%)Mitigation StrategyReference
AldicarbLarvaeSignal SuppressionSLE-LTP, Matrix-matched calibration[22]
Aldicarb SulfoxideLarvaeSignal SuppressionSLE-LTP, Matrix-matched calibration[22]
Aldicarb SulfoneLarvaeSignal SuppressionSLE-LTP, Matrix-matched calibration[22]
Multiple PesticidesHerbal PotionsStrong Signal EnhancementMatrix-matched calibration
Multiple PesticidesFruits and VegetablesVariableMatrix-matched calibration[23]

Experimental Protocols

Generic Sample Preparation for Fruits and Vegetables (QuEChERS-based)

This protocol is a general guideline and may require optimization for specific matrices.

  • Homogenization: Homogenize a representative sample of the fruit or vegetable.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate amount of this compound internal standard.

    • Add a QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer).

    • Transfer to a d-SPE tube containing MgSO₄ and a cleanup sorbent (e.g., PSA, C18).

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned supernatant.

    • The extract may be ready for direct injection or may require solvent exchange or dilution into a mobile phase compatible solvent.

    • Filter through a 0.22 µm syringe filter before injection.

Generic LC-MS/MS Method for this compound

This is a starting point for method development.

  • LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Gradient:

    • Start with a low percentage of B (e.g., 5-10%).

    • Increase the percentage of B to elute the analytes.

    • Include a column wash at a high percentage of B.

    • Return to initial conditions for column re-equilibration.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 1 - 10 µL.

  • Column Temperature: 30 - 40 °C.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM).

    • Optimize precursor and product ions for Aldicarb Sulfone and this compound.

    • Optimize collision energy and other MS parameters for each transition.

Workflow for Troubleshooting this compound Analysis

Troubleshooting_Workflow Problem Analytical Problem Encountered (e.g., Poor Peak Shape, Low Recovery) Check_LC Check LC System (Pressure, Leaks, Mobile Phase) Problem->Check_LC Check_MS Check MS System (Tuning, Calibration, Source Cleanliness) Problem->Check_MS System_Suitability Run System Suitability Test (Standard Mix) Check_LC->System_Suitability Check_MS->System_Suitability Check_Method Review Analytical Method (Gradient, MRM transitions) Resolved Problem Resolved Check_Method->Resolved Check_Sample_Prep Review Sample Preparation (Extraction, Cleanup, IS addition) Spike_Recovery Perform Spike and Recovery (Blank Matrix) Check_Sample_Prep->Spike_Recovery System_Suitability->Check_Method Fails System_Suitability->Check_Sample_Prep Passes Optimize_Cleanup Optimize Sample Cleanup Spike_Recovery->Optimize_Cleanup Low Recovery Matrix_Matched_Cal Use Matrix-Matched Calibration Spike_Recovery->Matrix_Matched_Cal Inconsistent Recovery Spike_Recovery->Resolved Acceptable Optimize_Cleanup->Resolved Matrix_Matched_Cal->Resolved

References

Technical Support Center: Aldicarb-d3 Sulfone Detection by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing and troubleshooting the detection of Aldicarb-d3 Sulfone using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are the recommended MRM transitions for this compound?

A1: While specific collision energies should be optimized in your laboratory, typical Multiple Reaction Monitoring (MRM) transitions for Aldicarb Sulfone can be adapted for this compound. The precursor ion will be shifted by +3 Da due to the deuterium labels. A common approach is to monitor the transitions from the protonated molecule to characteristic product ions. One study utilized Aldicarb-d3 as an internal standard for quantifying Aldicarb and its metabolites, Aldicarb Sulfoxide and Aldicarb Sulfone.[1][2]

Q2: Which ionization mode is best for this compound analysis?

A2: Positive electrospray ionization (ESI+) is the recommended mode for the analysis of Aldicarb and its metabolites, including this compound.

Q3: What type of LC column is suitable for this analysis?

A3: A C18 reversed-phase column is commonly used and provides good separation for Aldicarb and its metabolites.

Q4: How can I minimize matrix effects in my analysis?

A4: Matrix effects, which can cause ion suppression or enhancement, are a common challenge. To mitigate these, consider the following strategies:

  • Effective Sample Preparation: Utilize techniques like Solid-Phase Extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) to remove interfering matrix components.

  • Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that is similar to your samples to compensate for any matrix-related signal changes.

  • Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their impact on ionization.

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Possible Cause: Incompatible injection solvent.

    • Solution: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase.

  • Possible Cause: Column degradation.

    • Solution: Flush the column with a strong solvent. If the problem persists, replace the column.

  • Possible Cause: Secondary interactions with the column.

    • Solution: Adjust the mobile phase pH or add a small amount of an organic modifier to improve peak shape.

Issue 2: Shifting Retention Times

  • Possible Cause: Inconsistent mobile phase preparation.

    • Solution: Prepare fresh mobile phase daily and ensure accurate composition.

  • Possible Cause: Fluctuations in column temperature.

    • Solution: Use a column oven to maintain a stable temperature throughout the analysis.

  • Possible Cause: Column equilibration.

    • Solution: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.

Issue 3: Low Signal Intensity or Sensitivity

  • Possible Cause: Ion source contamination.

    • Solution: Clean the ion source components, including the capillary and skimmer, according to the manufacturer's instructions.

  • Possible Cause: Suboptimal MS parameters.

    • Solution: Infuse a standard solution of this compound to optimize parameters such as capillary voltage, gas flows, and collision energy.

  • Possible Cause: Matrix-induced ion suppression.

    • Solution: Implement strategies to minimize matrix effects as described in the FAQ section.

Issue 4: Inaccurate Quantification with this compound Internal Standard

  • Possible Cause: Isotopic interference from the native analyte.

    • Solution: Check the mass spectrum of a high-concentration standard of the native Aldicarb Sulfone to ensure there is no significant contribution at the m/z of the deuterated internal standard.

  • Possible Cause: Different response to matrix effects between the analyte and the internal standard.

    • Solution: While deuterated standards are designed to co-elute and experience similar matrix effects, significant differences can sometimes occur. Ensure optimal chromatographic separation to minimize the co-elution of interfering matrix components.

Quantitative Data Summary

The following tables provide a summary of typical LC-MS/MS parameters for the analysis of Aldicarb Sulfone, which can be adapted for this compound.

Table 1: Optimized Mass Spectrometer Parameters

ParameterSetting
Ionization ModePositive Electrospray (ESI+)
Capillary Voltage3.0 - 4.5 kV
Ion Source Temperature120 - 150 °C
Desolvation Temperature350 - 500 °C
Nebulizer Gas FlowInstrument Dependent
Drying Gas FlowInstrument Dependent

Table 2: MRM Transitions for Aldicarb Sulfone and Inferred Transitions for this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Aldicarb Sulfone223.1148.0Optimize (e.g., 15-25)
Aldicarb Sulfone223.186.0Optimize (e.g., 10-20)
This compound (Inferred) 226.1 148.0 Optimize
This compound (Inferred) 226.1 89.0 Optimize

Table 3: Typical Liquid Chromatography Parameters

ParameterSetting
ColumnC18 (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase AWater with 0.1% Formic Acid or 5mM Ammonium Formate
Mobile Phase BAcetonitrile or Methanol with 0.1% Formic Acid
GradientStart with a low percentage of B, ramp up to a high percentage of B, then return to initial conditions and equilibrate.
Flow Rate0.2 - 0.4 mL/min
Column Temperature30 - 40 °C
Injection Volume1 - 10 µL

Experimental Protocols

Detailed Methodology for Sample Preparation and Analysis

This protocol provides a general workflow for the analysis of Aldicarb Sulfone using this compound as an internal standard. Optimization may be required for specific matrices.

  • Sample Extraction (QuEChERS Method)

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of water (for dry samples).

    • Add a known amount of this compound internal standard solution.

    • Add 10 mL of acetonitrile.

    • Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Vortex vigorously for 1 minute.

    • Centrifuge at >3000 g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup

    • Take a 1 mL aliquot of the acetonitrile supernatant from the previous step.

    • Transfer it to a d-SPE tube containing a sorbent mixture (e.g., PSA, C18, and magnesium sulfate).

    • Vortex for 30 seconds.

    • Centrifuge at >5000 g for 5 minutes.

  • Final Sample Preparation

    • Take an aliquot of the cleaned-up extract.

    • Evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute in an appropriate volume of the initial mobile phase.

    • Filter through a 0.22 µm syringe filter into an LC vial.

  • LC-MS/MS Analysis

    • Inject the prepared sample onto the LC-MS/MS system.

    • Acquire data using the optimized parameters from the tables above.

    • Quantify Aldicarb Sulfone using the response ratio to the this compound internal standard.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Homogenized Sample Spike Spike with this compound Sample->Spike Extraction QuEChERS Extraction Spike->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup Reconstitution Evaporation & Reconstitution Cleanup->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing

Caption: Experimental workflow for this compound analysis.

troubleshooting_guide Start Problem Encountered PoorPeak Poor Peak Shape? Start->PoorPeak RetentionShift Retention Time Shift? PoorPeak->RetentionShift No Solvent Check Injection Solvent PoorPeak->Solvent Yes LowSignal Low Signal Intensity? RetentionShift->LowSignal No PrepMobile Check Mobile Phase Prep RetentionShift->PrepMobile Yes InaccurateQuant Inaccurate Quantification? LowSignal->InaccurateQuant No CleanSource Clean Ion Source LowSignal->CleanSource Yes Interference Check Isotopic Interference InaccurateQuant->Interference Yes Column Flush/Replace Column Solvent->Column MobilePhase Adjust Mobile Phase Column->MobilePhase Temp Verify Column Temperature PrepMobile->Temp Equilibrate Ensure Equilibration Temp->Equilibrate OptimizeMS Optimize MS Parameters CleanSource->OptimizeMS Matrix Address Matrix Effects OptimizeMS->Matrix MatrixResponse Optimize Chromatography Interference->MatrixResponse

Caption: Troubleshooting decision tree for LC-MS/MS analysis.

References

Improving limit of detection (LOD) for Aldicarb Sulfone analysis.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Aldicarb Sulfone analysis. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their analytical methods and improving the limit of detection (LOD).

Frequently Asked Questions (FAQs)

Q1: What are the typical analytical methods used for the determination of Aldicarb Sulfone?

A1: The most common methods for Aldicarb Sulfone analysis are High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). HPLC with UV detection is a viable option, though LC-MS/MS generally offers superior sensitivity and selectivity, making it the preferred method for achieving low detection limits.[1][2][3][4]

Q2: What factors can influence the limit of detection (LOD) for Aldicarb Sulfone analysis?

A2: Several factors can impact the LOD, including the choice of analytical instrument, sample preparation and cleanup procedures, matrix effects from the sample, and the specific parameters of the chromatographic and mass spectrometric method.[5][6] Optimizing each of these components is crucial for achieving the lowest possible LOD.

Q3: What are the common sample preparation techniques for Aldicarb Sulfone analysis in various matrices?

A3: Common sample preparation techniques include:

  • Solid-Phase Extraction (SPE): This is a widely used cleanup method to remove interfering components from the sample matrix.[2][7][8]

  • Liquid-Liquid Extraction (LLE): This technique is used to separate Aldicarb Sulfone from the sample matrix based on its solubility.[7]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a streamlined method often used for pesticide residue analysis in food and agricultural samples.[9]

  • Direct Injection: For cleaner matrices like drinking water, direct injection into the LC system may be possible with minimal sample preparation other than filtration.[4][10][11]

Q4: How can I minimize matrix effects in my analysis?

A4: Matrix effects can be a significant challenge, especially in complex samples like fruits, vegetables, and soil. To minimize their impact, you can:

  • Employ effective sample cleanup procedures like SPE or QuEChERS.[2][7][9]

  • Use matrix-matched calibration standards to compensate for signal suppression or enhancement.[9]

  • Utilize an internal standard that behaves similarly to Aldicarb Sulfone.[1][12]

  • Optimize chromatographic conditions to separate Aldicarb Sulfone from co-eluting matrix components.

Troubleshooting Guides

Issue 1: Poor Sensitivity / High Limit of Detection (LOD)

If you are experiencing poor sensitivity or a higher than expected LOD for Aldicarb Sulfone, consider the following troubleshooting steps.

G start Start: High LOD Observed check_ms 1. Verify MS/MS Parameters start->check_ms check_lc 2. Evaluate Chromatography check_ms->check_lc Parameters Optimal solution_ms Optimize ion source parameters and MRM transitions. check_ms->solution_ms Sub-optimal Parameters check_sample_prep 3. Review Sample Preparation check_lc->check_sample_prep Peak Shape & Retention OK solution_lc Optimize gradient, flow rate, and column selection. Check for leaks. check_lc->solution_lc Poor Peak Shape or Retention check_matrix 4. Investigate Matrix Effects check_sample_prep->check_matrix Prep Protocol Followed solution_sample_prep Improve extraction and cleanup efficiency. Consider alternative SPE phases. check_sample_prep->solution_sample_prep Deviation or Inefficiency solution_matrix Implement matrix-matched calibrants or use an isotopically labeled internal standard. check_matrix->solution_matrix

Caption: Troubleshooting workflow for high LOD in Aldicarb Sulfone analysis.

Detailed Steps:

  • Verify MS/MS Parameters:

    • Action: Ensure that the correct multiple reaction monitoring (MRM) transitions are being used for Aldicarb Sulfone.[4][7] Check and optimize ion source parameters such as gas flows, temperature, and voltages.

    • Rationale: Incorrect MS/MS settings will lead to a significant loss in signal intensity.

  • Evaluate Chromatography:

    • Action: Examine the peak shape and retention time. Poor peak shape (e.g., broad or tailing peaks) can decrease sensitivity.[13] Ensure the mobile phase composition is correct and freshly prepared.[14] Check for any leaks in the LC system.

    • Rationale: Chromatographic issues can lead to analyte dispersion and reduced signal at the detector.

  • Review Sample Preparation:

    • Action: Confirm that the sample extraction and cleanup procedures are being followed correctly.[13] Ensure that solvents are of appropriate purity and that SPE cartridges have not expired.

    • Rationale: Inefficient extraction or cleanup can result in low recovery of Aldicarb Sulfone and the introduction of interfering substances.

  • Investigate Matrix Effects:

    • Action: Prepare a post-extraction spiked sample and compare the response to a standard in a clean solvent. A significant decrease in signal in the spiked sample indicates ion suppression.

    • Rationale: The sample matrix can interfere with the ionization of Aldicarb Sulfone in the MS source, leading to lower sensitivity.[15]

Issue 2: Inconsistent or Non-Reproducible Results

For issues with reproducibility, follow this logical troubleshooting flow.

G start Start: Inconsistent Results check_instrument 1. Check Instrument Performance start->check_instrument check_sample_homogeneity 2. Evaluate Sample Homogeneity check_instrument->check_sample_homogeneity System Suitability Passes solution_instrument Perform system suitability tests. Check for autosampler precision issues. check_instrument->solution_instrument System Suitability Fails check_calibration 3. Review Calibration Curve check_sample_homogeneity->check_calibration Sample is Homogeneous solution_sample_homogeneity Ensure thorough homogenization of samples before extraction. check_sample_homogeneity->solution_sample_homogeneity Inhomogeneity Suspected solution_calibration Prepare fresh calibration standards. Check for degradation of stock solutions. check_calibration->solution_calibration

Caption: Troubleshooting guide for inconsistent results in Aldicarb Sulfone analysis.

Detailed Steps:

  • Check Instrument Performance:

    • Action: Run a system suitability test to check for consistent retention times, peak areas, and peak shapes of your standard.

    • Rationale: This will help determine if the variability is originating from the analytical instrument itself.

  • Evaluate Sample Homogeneity:

    • Action: For solid or complex matrices, ensure that the sample is thoroughly homogenized before taking a subsample for extraction.

    • Rationale: Inhomogeneous samples will lead to variability in the concentration of Aldicarb Sulfone between different aliquots.

  • Review Calibration Curve:

    • Action: Prepare fresh calibration standards from a reliable stock solution. Check the linearity and reproducibility of the calibration curve.

    • Rationale: Degradation of standards or errors in their preparation are common sources of inconsistent results.

Quantitative Data Summary

The following tables summarize the Limit of Detection (LOD) for Aldicarb Sulfone achieved with different analytical methods and in various matrices as reported in the literature.

Table 1: LOD of Aldicarb Sulfone by Analytical Method

Analytical MethodMatrixLimit of Detection (LOD)Reference
HPLC-UVWater0.033 mg/L[1][3][12][16]
HPLC-UVSynthetic Medium0.068 mg/L[1][3][12][16]
LC-APCI-MSFruits and Vegetables0.2 - 1.3 ng[7]
LC-MS/MSWater0.05 µg/L[17]
LC-MS/MSDrinking Water1 ng/L (for Aldicarb Sulfoxide)[11]

Experimental Protocols

Protocol 1: Aldicarb Sulfone Analysis in Water by LC-MS/MS (Based on EPA Methodologies)

This protocol is a generalized procedure for the analysis of Aldicarb Sulfone in water matrices.

1. Sample Preparation:

  • For clean water samples (drinking water, groundwater), filter the sample through a 0.2 µm filter.[11]

  • Direct injection into the LC-MS/MS system is often possible for these matrices.[4][10]

2. LC-MS/MS Conditions:

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm).[8]

  • Mobile Phase A: Water with 0.1% formic acid and 5mM ammonium acetate.[8]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[8]

  • Gradient: A linear gradient elution is typically used. For example, starting with a low percentage of Mobile Phase B, ramping up to a high percentage to elute Aldicarb Sulfone, followed by a re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 20 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[17]

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific to Aldicarb Sulfone.

Protocol 2: Aldicarb Sulfone Analysis in Fruits and Vegetables by LC-APCI-MS

This protocol provides a general workflow for more complex matrices.

1. Extraction:

  • Homogenize the sample.

  • Extract a representative subsample with methanol.[7]

2. Cleanup:

  • Perform a liquid-liquid extraction of the methanolic extract.[7]

  • Further clean the extract using a Solid-Phase Extraction (SPE) cartridge.[7]

3. LC-APCI-MS Conditions:

  • LC Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of water and acetonitrile is commonly used.[2]

  • Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) in positive mode.[7]

  • MS Detection: Monitor the protonated molecular ion [M+H]+ and a specific fragment ion for confirmation.[7]

References

Best practices for preparing Aldicarb-d3 Sulfone stock solutions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices, troubleshooting guidance, and frequently asked questions for the preparation of Aldicarb-d3 Sulfone stock solutions for research and analytical applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is the deuterated form of Aldicarb Sulfone, a metabolite of the carbamate pesticide Aldicarb.[1][2] Aldicarb and its metabolites, including the sulfone, are cholinesterase inhibitors.[1] In analytical chemistry, this compound is primarily used as an internal standard for the quantification of Aldicarb Sulfone in various samples using techniques like mass spectrometry. The deuterium labeling allows it to be differentiated from the non-labeled analyte while having nearly identical chemical and physical properties.[3]

Q2: Why is a deuterated internal standard like this compound important for accurate quantification?

A2: A deuterated internal standard is considered the gold standard in quantitative mass spectrometry.[3] It has the same extraction recovery, ionization response, and chromatographic retention time as the analyte being measured.[3] This helps to control for variability during sample preparation, injection, and ionization, leading to more accurate and robust analytical results.[3]

Q3: What are the key safety precautions when handling this compound?

A3: Aldicarb and its metabolites are highly toxic cholinesterase inhibitors.[4] Exposure can be fatal if swallowed, inhaled, or absorbed through the skin.[5] Symptoms of exposure can include nausea, vomiting, blurred vision, and respiratory depression.[5] It is crucial to handle this compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[6] Avoid creating dust or aerosols.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inaccurate or inconsistent quantification results. Improperly prepared stock solution.Ensure the use of a calibrated analytical balance and volumetric flasks.[7] Verify the purity and concentration from the Certificate of Analysis.
Degradation of the stock solution.Check the storage conditions and expiration date. Solutions stored at -20°C should be used within 1 month, while those at -80°C can be used for up to 6 months.[8]
Precipitate forms in the stock solution. The concentration exceeds the solubility in the chosen solvent.Consult solubility data and consider preparing a more dilute stock solution. Gentle warming to 37°C and sonication may help to redissolve the compound.
The solution was not thoroughly mixed.Ensure the solute is completely dissolved before completing the dilution to the final volume. Vortex or invert the flask multiple times to ensure homogeneity.
Peak splitting or broadening in chromatography. Contamination of the stock solution.Use high-purity solvents and clean glassware to prepare solutions. Filter the stock solution through a suitable syringe filter if necessary.
Instability of the deuterated label.While the deuterium label on this compound is generally stable, avoid harsh acidic or basic conditions during preparation and storage that could potentially lead to H/D exchange.[9]

Quantitative Data Summary

Parameter Value Source
Molecular Formula C7H11D3N2O4S[2]
Solubility (Aldicarb Sulfone) DMSO (Slightly), Methanol (Slightly), Water (10 g/L at 25°C)[7]
Recommended Storage (Powder) -20°C[6]
Recommended Storage (in Solvent) -80°C for up to 6 months; -20°C for up to 1 month.[8]

Experimental Protocols

Protocol: Preparation of a 1 mg/mL this compound Stock Solution in Methanol

Materials:

  • This compound (solid)

  • High-purity methanol (HPLC or mass spectrometry grade)

  • Calibrated analytical balance

  • 10 mL Class A volumetric flask

  • Spatula

  • Weighing paper or boat

  • Pipettes

  • Vortex mixer

  • Amber glass vial with a PTFE-lined cap for storage

Procedure:

  • Pre-analysis: Review the Safety Data Sheet (SDS) for this compound before handling. Perform all work in a chemical fume hood.

  • Weighing: Accurately weigh approximately 10 mg of this compound onto a piece of weighing paper using a calibrated analytical balance. Record the exact weight.

  • Dissolution: Carefully transfer the weighed this compound into the 10 mL volumetric flask. Use a small amount of methanol to rinse the weighing paper and spatula to ensure a complete transfer of the compound into the flask.

  • Solubilization: Add approximately 5-7 mL of methanol to the volumetric flask. Gently swirl the flask or use a vortex mixer until the solid is completely dissolved.

  • Dilution to Volume: Once the solid is fully dissolved, carefully add methanol to the flask until the bottom of the meniscus is aligned with the calibration mark on the neck of the flask.

  • Homogenization: Cap the volumetric flask and invert it 15-20 times to ensure the solution is thoroughly mixed and homogenous.

  • Storage: Transfer the stock solution to a clearly labeled amber glass vial with a PTFE-lined cap. The label should include the compound name, concentration, solvent, preparation date, and your initials. Store the solution at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).

Visualizations

Aldicarb_d3_Sulfone_Stock_Solution_Workflow Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_storage Storage & Use start Start weigh Accurately weigh This compound start->weigh 1. Safety First (PPE) transfer Transfer to volumetric flask weigh->transfer 2. Quantitative Transfer dissolve Add solvent and dissolve completely transfer->dissolve 3. Initial Solubilization dilute Dilute to final volume dissolve->dilute 4. Final Volume Adjustment mix Homogenize by inverting flask dilute->mix 5. Ensure Homogeneity store Transfer to labeled vial and store at -20°C or -80°C mix->store 6. Proper Labeling use Use for preparation of working standards store->use

Caption: Experimental workflow for preparing this compound stock solutions.

References

Technical Support Center: Aldicarb-d3 Sulfone Fragmentation Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aldicarb-d3 Sulfone and interpreting its fragmentation pattern in mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is the deuterated form of Aldicarb Sulfone, a major metabolite of the carbamate pesticide Aldicarb.[1][2] It is commonly used as an internal standard in analytical chemistry, particularly for quantification by mass spectrometry (MS).[1][3] The deuterium labeling introduces a known mass shift, allowing it to be distinguished from the unlabeled analyte in a sample, which improves the accuracy and precision of quantification.[3]

Q2: What is the molecular weight of this compound?

The molecular weight of unlabeled Aldicarb Sulfone is approximately 222.26 g/mol .[4][5] The "d3" designation indicates the presence of three deuterium atoms. For Aldicarb-(N-methyl-d3) sulfone, the molecular weight would be approximately 225.28 g/mol . There are also commercially available standards with both 13C and deuterium labeling, such as Aldicarb-(N-methyl-13C,d3, carbamoyl-13C) sulfone, which has a molecular weight of 227.27 g/mol . Users should always confirm the specific isotopic labeling pattern of their standard to know the exact molecular weight.

Q3: What are the expected precursor ions for this compound in LC-MS analysis?

In liquid chromatography-mass spectrometry (LC-MS), depending on the ionization source and mobile phase conditions, you can expect to observe several precursor ions (also known as parent ions). The most common adducts in positive ion mode are:

  • Protonated molecule [M+H]+: This is formed by the addition of a proton.

  • Ammoniated molecule [M+NH4]+: This adduct is common when using ammonium salts (like ammonium acetate or ammonium formate) in the mobile phase.

  • Sodiated molecule [M+Na]+: This adduct can be observed if there is sodium contamination in the sample or mobile phase.

Troubleshooting Guide

Issue 1: I am not seeing the expected precursor ion for this compound.

  • Check Instrument Calibration: Ensure your mass spectrometer is properly calibrated across the expected m/z range.

  • Verify Mobile Phase Composition: The pH and composition of your mobile phase can significantly impact ionization efficiency. For carbamates, acidic mobile phases with additives like formic acid or ammonium acetate are often used to promote protonation.

  • Optimize Ion Source Parameters: Review and optimize ion source parameters such as capillary voltage, gas flow rates (nebulizing and drying gas), and temperature. These parameters are instrument-specific and crucial for efficient ionization.

  • Sample Degradation: Aldicarb and its metabolites can be susceptible to degradation. Ensure proper sample storage and handling. Consider preparing fresh solutions.

Issue 2: The fragmentation pattern is different from what I expected.

  • Collision Energy Optimization: The fragmentation pattern is highly dependent on the collision energy used in the collision cell (for MS/MS). If the energy is too low, you will see minimal fragmentation. If it is too high, you may see excessive fragmentation and lose characteristic product ions. It is essential to perform a compound optimization experiment to determine the optimal collision energy for each fragmentation transition.

  • Ionization Source: The type of ionization source (e.g., Electrospray Ionization - ESI vs. Atmospheric Pressure Chemical Ionization - APCI) can influence the initial adduct formation and subsequent fragmentation.[6] Ensure you are using the appropriate source for your analyte and mobile phase.

  • In-source Fragmentation: Fragmentation can sometimes occur in the ion source itself, not just in the collision cell. This can be influenced by high source temperatures or voltages. Try reducing these parameters to see if the fragmentation pattern changes.

Issue 3: I am observing high background noise or interfering peaks.

  • Matrix Effects: Biological or environmental samples can contain complex matrices that interfere with the ionization of the target analyte. This can lead to ion suppression or enhancement. Proper sample preparation, such as solid-phase extraction (SPE), is crucial to minimize matrix effects.[6]

  • Contamination: High background can result from contaminated solvents, glassware, or the LC-MS system itself. Use high-purity solvents and ensure a clean system. A blank injection (mobile phase only) can help identify system contamination.

  • Co-eluting Isomers: Ensure your chromatographic method can separate this compound from other isomers if present in the sample, as they may have similar fragmentation patterns.[7]

Quantitative Data Summary

The following table summarizes the expected m/z values for the precursor and major product ions of Aldicarb Sulfone and its d3 labeled counterpart. These values are crucial for setting up Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) experiments for quantification.

CompoundPrecursor Ionm/z of Precursor IonMajor Product Ionm/z of Product Ion
Aldicarb Sulfone[M+H]+223.08[C4H9NO2S]+135.04
[C3H6N]+56.05
This compound[M+H]+226.10[C4H6D3NO2S]+138.06
[C2H3D3N]+59.07

Note: The exact m/z values may vary slightly depending on the instrument's resolution and calibration. The fragmentation of the d3-labeled compound assumes the deuterium atoms are on the N-methyl group.

Experimental Protocols

A typical experimental workflow for the analysis of this compound using LC-MS/MS is outlined below.

Sample Preparation (General Protocol)
  • Extraction: For solid samples (e.g., soil, food), an extraction with a suitable organic solvent like acetonitrile is common.[8]

  • Clean-up: To remove interfering matrix components, a clean-up step using solid-phase extraction (SPE) is often employed.[6]

  • Reconstitution: The cleaned-up extract is typically evaporated to dryness and reconstituted in the initial mobile phase.

  • Internal Standard Spiking: A known concentration of this compound is added to the sample before extraction to correct for matrix effects and variations in sample processing.

Liquid Chromatography (LC) Method
  • Column: A C18 reversed-phase column is commonly used for the separation of carbamates.

  • Mobile Phase: A gradient elution with water and methanol or acetonitrile, often with additives like formic acid or ammonium acetate, is typical.

  • Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is standard.

  • Injection Volume: Typically 5-10 µL.

Mass Spectrometry (MS) Method
  • Ionization: Positive ion mode Electrospray Ionization (ESI) is frequently used.

  • Scan Mode: Multiple Reaction Monitoring (MRM) is the preferred scan mode for quantification due to its high selectivity and sensitivity.

  • MRM Transitions:

    • For Aldicarb Sulfone: 223.1 -> 135.0 and 223.1 -> 56.0

    • For this compound: 226.1 -> 138.1 and 226.1 -> 59.1

  • Parameter Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for maximum signal intensity.

Visualizations

fragmentation_pathway cluster_precursor Precursor Ion cluster_fragments Product Ions precursor This compound [M+H]+ m/z = 226.10 fragment1 [C4H6D3NO2S]+ m/z = 138.06 precursor->fragment1 Loss of C4H7O2 fragment2 [C2H3D3N]+ m/z = 59.07 precursor->fragment2 Loss of C5H8O4S experimental_workflow sample_prep Sample Preparation (Extraction & Clean-up) lc_separation LC Separation (Reversed-Phase C18) sample_prep->lc_separation ionization Ionization (Positive ESI) lc_separation->ionization msms_analysis MS/MS Analysis (MRM Mode) ionization->msms_analysis data_analysis Data Analysis (Quantification) msms_analysis->data_analysis troubleshooting_guide start Problem Encountered no_peak No or Low Signal? start->no_peak wrong_fragment Incorrect Fragments? start->wrong_fragment high_noise High Background? start->high_noise check_cal Check Instrument Calibration & Ion Source Parameters no_peak->check_cal Yes check_mobile_phase Verify Mobile Phase & Sample Integrity no_peak->check_mobile_phase Still an issue optimize_ce Optimize Collision Energy wrong_fragment->optimize_ce Yes check_in_source Check for In-Source Fragmentation wrong_fragment->check_in_source Still an issue check_matrix Evaluate Matrix Effects (Improve Clean-up) high_noise->check_matrix Yes check_contamination Check for System Contamination high_noise->check_contamination Still an issue

References

Minimizing ion suppression of Aldicarb-d3 Sulfone in complex samples.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression of Aldicarb-d3 Sulfone in complex samples during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for the analysis of this compound?

Ion suppression is a matrix effect that reduces the ionization efficiency of an analyte, in this case, this compound, in the ion source of a mass spectrometer.[1] This phenomenon occurs when co-eluting matrix components from complex samples (e.g., soil, blood, food) compete with the analyte for ionization, leading to a decreased signal intensity and potentially inaccurate quantification.[1][2] Even though this compound is a stable isotope-labeled internal standard, it can also experience ion suppression, which can affect the accuracy of the results if not properly addressed.[1][2]

Q2: How can I determine if ion suppression is affecting my this compound signal?

You can assess ion suppression by comparing the signal response of this compound in a pure solvent standard to its response in a sample matrix where the analyte is absent (a matrix blank). A significant decrease in signal intensity in the matrix blank indicates the presence of ion suppression. Another common method is to compare the slopes of calibration curves prepared in a pure solvent versus those prepared in the sample matrix (matrix-matched calibration).[3][4]

Q3: What are the primary strategies to minimize ion suppression for this compound?

The main strategies fall into three categories:

  • Effective Sample Preparation: To remove interfering matrix components before analysis.[5]

  • Chromatographic Separation: To separate this compound from co-eluting matrix components.

  • Methodological Approaches: Such as sample dilution to reduce the concentration of interfering compounds.

Q4: Is this compound, as an internal standard, immune to ion suppression?

No, stable isotope-labeled internal standards like this compound are not entirely immune to ion suppression.[1][2] However, they are designed to mimic the behavior of the native analyte (Aldicarb Sulfone) as closely as possible. The assumption is that both the analyte and the internal standard will be affected by ion suppression to a similar extent. By using the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be compensated for, leading to more accurate and precise quantification.[1][2]

Troubleshooting Guide

This guide addresses specific issues you may encounter while analyzing this compound in complex samples.

Problem Possible Causes Recommended Solutions
Low or no signal for this compound Severe ion suppression from the sample matrix.- Implement a more rigorous sample cleanup method like Solid Phase Extraction (SPE).- Dilute the sample extract to reduce the concentration of matrix components.- Optimize the chromatographic method to better separate the analyte from interfering compounds.
High variability in this compound peak area between replicate injections Inconsistent matrix effects due to sample heterogeneity or carryover.- Ensure thorough sample homogenization before extraction.- Implement a robust autosampler wash routine to prevent carryover.- Evaluate the consistency of your sample preparation procedure.
Poor recovery of this compound Inefficient extraction or sample cleanup.- Optimize the extraction solvent and conditions for your specific matrix.- Evaluate different SPE sorbents and elution solvents.- Ensure the pH of the sample is optimized for the extraction and cleanup steps.
Analyte (Aldicarb Sulfone) to Internal Standard (this compound) ratio is not consistent across the calibration curve Differential ion suppression between the analyte and the internal standard.- This can occur if the concentration of the internal standard is too high, causing self-suppression.- Ensure the internal standard concentration is appropriate for the expected analyte concentration range.- Optimize chromatographic conditions to ensure co-elution of the analyte and internal standard.

Data on Ion Suppression of Aldicarb in Different Matrices

Matrix Analyte Mean Matrix Effect (%) Reference
BloodAldicarb-47%[1]
Brain TissueAldicarb-47%[1]
CabbageAldicarb and its metabolitesRecoveries of 78.9% to 108.5% suggest matrix effects are managed.[6]
PeanutsAldicarb and its metabolitesMatrix effects were evaluated by comparing matrix-matched and solvent-based curves, indicating their presence.[3][4]

Note: This table uses data for Aldicarb as a proxy to demonstrate the concept of matrix effects. The degree of ion suppression for this compound may vary but is expected to be similar to that of the non-labeled analogue.

Experimental Protocols

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Sample Preparation for Complex Matrices

This protocol is a general guideline for the QuEChERS method, which is widely used for pesticide analysis in food and agricultural samples.[5]

Workflow Diagram:

QuEChERS_Workflow Start 1. Sample Homogenization Extraction 2. Acetonitrile Extraction (with internal standard) Start->Extraction SaltingOut 3. Liquid-Liquid Partitioning (add MgSO4, NaCl) Extraction->SaltingOut Centrifugation1 4. Centrifugation SaltingOut->Centrifugation1 dSPE 5. Dispersive SPE Cleanup (of supernatant) Centrifugation1->dSPE Centrifugation2 6. Centrifugation dSPE->Centrifugation2 FinalExtract 7. Final Extract for LC-MS/MS Analysis Centrifugation2->FinalExtract

Caption: QuEChERS sample preparation workflow.

Methodology:

  • Sample Homogenization: Homogenize 10-15 g of the sample.

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add this compound internal standard.

    • Add 10 mL of acetonitrile.

    • Shake vigorously for 1 minute.

  • Liquid-Liquid Partitioning:

    • Add magnesium sulfate (MgSO₄) and sodium chloride (NaCl).

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer the supernatant (acetonitrile layer) to a d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄.

    • Shake for 30 seconds.

  • Centrifugation: Centrifuge at a high speed for 2-5 minutes.

  • Final Extract: The resulting supernatant is ready for LC-MS/MS analysis.

Solid Phase Extraction (SPE) for Enhanced Cleanup

SPE can be used after an initial extraction (like QuEChERS) or as a standalone cleanup method to further reduce matrix interferences.

Workflow Diagram:

SPE_Workflow Condition 1. Condition Cartridge (e.g., Methanol) Equilibrate 2. Equilibrate Cartridge (e.g., Water) Condition->Equilibrate Load 3. Load Sample Extract Equilibrate->Load Wash 4. Wash Interferences (Weak solvent) Load->Wash Elute 5. Elute this compound (Strong solvent) Wash->Elute Evaporate 6. Evaporate & Reconstitute Elute->Evaporate Analysis 7. LC-MS/MS Analysis Evaporate->Analysis

Caption: Solid Phase Extraction (SPE) cleanup workflow.

Methodology:

  • Conditioning: Pass a conditioning solvent (e.g., methanol) through the SPE cartridge to activate the sorbent.

  • Equilibration: Pass an equilibration solvent (e.g., water or a buffer matching the sample's solvent) through the cartridge.

  • Loading: Load the sample extract onto the cartridge at a slow, controlled flow rate.

  • Washing: Pass a wash solvent (a solvent that is strong enough to remove interferences but weak enough to not elute the analyte) through the cartridge.

  • Elution: Elute this compound with a strong solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a solvent compatible with the LC mobile phase.

Logical Relationship of Ion Suppression and Mitigation

The following diagram illustrates the relationship between the causes of ion suppression and the strategies to minimize its impact.

IonSuppression_Logic cluster_problem Problem cluster_cause Cause cluster_solution Mitigation Strategies cluster_compensation Compensation Strategy IonSuppression Ion Suppression (Signal Decrease) SamplePrep Sample Preparation (QuEChERS, SPE) IonSuppression->SamplePrep minimized by Chromatography Chromatographic Separation (e.g., Gradient Optimization) IonSuppression->Chromatography minimized by Dilution Sample Dilution IonSuppression->Dilution minimized by IS Stable Isotope-Labeled Internal Standard (this compound) IonSuppression->IS compensated by Matrix Complex Sample Matrix (e.g., soil, plasma, food) Coelution Co-elution of Matrix Components with Analyte Matrix->Coelution leads to Coelution->IonSuppression causes

Caption: Minimizing and compensating for ion suppression.

References

Validation & Comparative

Aldicarb-d3 Sulfone vs. Non-Deuterated Aldicarb Sulfone: A Comparative Guide for Use as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of quantitative analysis, particularly in complex matrices such as those encountered in environmental and biological samples, the choice of a suitable internal standard is paramount to achieving accurate and reliable results. This guide provides a comprehensive comparison between Aldicarb-d3 Sulfone and non-deuterated Aldicarb Sulfone for their application as internal standards in analytical methodologies, primarily focusing on mass spectrometry-based techniques.

Principle of Internal Standardization

An internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest, which is added in a known quantity to samples, calibrants, and quality controls. The IS is used to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. The ratio of the analyte signal to the internal standard signal is used for quantification, which can significantly improve the precision and accuracy of the analytical method.

This compound: The Superior Choice for Mass Spectrometry

This compound is a stable isotope-labeled (SIL) version of Aldicarb Sulfone, where three hydrogen atoms have been replaced with deuterium atoms. This subtle modification in mass results in a compound that is chemically identical to its non-deuterated counterpart but can be distinguished by a mass spectrometer. This key difference makes this compound a superior internal standard for mass spectrometry-based methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The primary advantage of using a SIL internal standard is its ability to co-elute with the analyte during chromatographic separation and experience similar ionization efficiency and matrix effects in the mass spectrometer's ion source. Matrix effects, which are the suppression or enhancement of the analyte's signal due to co-eluting compounds from the sample matrix, are a major source of variability in quantitative analysis. Since this compound behaves nearly identically to Aldicarb Sulfone, it can effectively compensate for these matrix-induced variations.

Non-deuterated Aldicarb Sulfone, while sharing the same chemical structure as the analyte (if Aldicarb Sulfone is the target analyte), cannot be used as an internal standard for the analysis of Aldicarb Sulfone itself, as it is indistinguishable by the detector. A different, structurally similar but distinct compound would be required, which may not perfectly mimic the behavior of the analyte, leading to less accurate correction for matrix effects and recovery losses.

Physicochemical Properties

PropertyAldicarb SulfoneThis compound
Chemical Formula C₇H₁₄N₂O₄SC₇H₁₁D₃N₂O₄S
Molecular Weight ~222.26 g/mol ~225.28 g/mol
CAS Number 1646-88-41795135-15-7[1]
Appearance White crystalline solidSolid
Solubility Soluble in methanol and DMSO (slightly)Not specified, but expected to be similar to Aldicarb Sulfone
Melting Point 132-135 °CNot specified, but expected to be similar to Aldicarb Sulfone

Performance Data: A Comparative Overview

Performance ParameterThis compound (as IS)Non-deuterated Aldicarb Sulfone (as IS for other analytes)
Correction for Matrix Effects Excellent. Co-elution and similar ionization behavior with the analyte lead to effective compensation for signal suppression or enhancement.Variable. May not co-elute perfectly or experience the same degree of matrix effects as the analyte, leading to potential inaccuracies.
Correction for Recovery Excellent. Behaves identically to the analyte during sample extraction and preparation.Good to Variable. Differences in physicochemical properties can lead to variations in extraction efficiency compared to the analyte.
Linearity (Typical r²) >0.99>0.99
Accuracy (as % Recovery) Typically within 80-120%Can be more variable depending on the analyte and matrix.
Precision (as % RSD) Typically <15%Can be higher due to less effective correction for variability.
Selectivity High. Differentiated by mass, avoiding interference from the analyte.Requires a different compound, which may have its own interferences.

Experimental Protocol: Quantification of Aldicarb Sulfone in Water by LC-MS/MS

This section outlines a typical experimental protocol for the quantitative analysis of Aldicarb Sulfone in water samples using this compound as an internal standard.

1. Materials and Reagents:

  • Aldicarb Sulfone analytical standard

  • This compound internal standard

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid

  • Ultrapure water

  • Syringe filters (0.22 µm)

2. Standard Preparation:

  • Prepare individual stock solutions of Aldicarb Sulfone and this compound in methanol at a concentration of 1 mg/mL.

  • Prepare a working solution of this compound at a concentration of 1 µg/mL in methanol.

  • Prepare a series of calibration standards by spiking appropriate volumes of the Aldicarb Sulfone stock solution into blank water samples to achieve a concentration range of 1 to 100 ng/mL.

3. Sample Preparation:

  • To a 1 mL aliquot of each water sample, calibration standard, and quality control sample, add 10 µL of the 1 µg/mL this compound working solution.

  • Vortex each sample for 30 seconds.

  • Filter the samples through a 0.22 µm syringe filter into an autosampler vial.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A suitable gradient to separate Aldicarb Sulfone from matrix interferences.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Aldicarb Sulfone: Precursor ion > Product ion (e.g., m/z 223.1 > 89.1)

      • This compound: Precursor ion > Product ion (e.g., m/z 226.1 > 92.1)

    • Optimize other MS parameters such as collision energy and declustering potential for maximum signal intensity.

5. Data Analysis:

  • Integrate the peak areas for both Aldicarb Sulfone and this compound.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of Aldicarb Sulfone in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow

The following diagrams illustrate the key concepts and workflows discussed in this guide.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Sample (e.g., Water) Spike Spike with This compound (IS) Sample->Spike Extract Extraction/ Cleanup Spike->Extract FinalExtract Final Extract Extract->FinalExtract LC LC Separation FinalExtract->LC MS MS Detection LC->MS Integration Peak Integration MS->Integration Ratio Calculate Area Ratio (Analyte/IS) Integration->Ratio Calibration Calibration Curve Ratio->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for quantitative analysis using an internal standard.

G cluster_ideal Ideal Internal Standard (this compound) cluster_non_ideal Non-Isotopically Labeled Internal Standard A1 Analyte and IS behave identically during sample prep B1 Analyte and IS co-elute during chromatography A1->B1 C1 Analyte and IS experience similar matrix effects in ion source B1->C1 D1 Accurate Quantification C1->D1 A2 Different extraction recovery D2 Potential for Inaccurate Quantification A2->D2 B2 Different retention time B2->D2 C2 Different matrix effects C2->D2

Caption: Logical relationship between internal standard choice and quantification accuracy.

Conclusion

For the quantitative analysis of Aldicarb Sulfone using mass spectrometry, the use of its stable isotope-labeled counterpart, this compound, as an internal standard is unequivocally the superior approach. Its ability to closely mimic the behavior of the analyte throughout the analytical process provides a robust and reliable method for correcting for matrix effects and other sources of variability, ultimately leading to more accurate and precise results. While a non-deuterated structural analog may be a viable option in the absence of a SIL standard, it introduces a greater potential for analytical error. Therefore, for researchers, scientists, and drug development professionals seeking the highest quality data, this compound is the recommended internal standard for the quantification of Aldicarb Sulfone.

References

Rise of a Stable Isotope: Validating Aldicarb Analysis with Aldicarb-d3 Sulfone

Author: BenchChem Technical Support Team. Date: November 2025

A new benchmark in the accurate quantification of the pesticide Aldicarb and its toxic metabolites is being established through the validation of analytical methods employing Aldicarb-d3 Sulfone as an internal standard. This deuterated analog offers enhanced precision and reliability, particularly in complex matrices, when compared to traditional methods. This guide provides an objective comparison of analytical methodologies, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most robust approach for their applications.

The use of Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) coupled with a stable isotope-labeled internal standard like this compound is emerging as the gold standard for the analysis of Aldicarb, Aldicarb Sulfoxide, and Aldicarb Sulfone. This method provides superior accuracy and precision by compensating for variations in sample preparation and instrument response.

Comparative Analysis of Analytical Methods

The following table summarizes the performance of an LC-MS/MS method utilizing this compound as an internal standard against an alternative High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method that employs a different internal standard, Methomyl.

ParameterLC-MS/MS with this compound Internal Standard (in Water)HPLC-UV with Methomyl Internal Standard (in Water)
Linearity (r²) > 0.99> 0.9985 (Aldicarb), > 0.9974 (Aldicarb Sulfoxide), > 0.9987 (Aldicarb Sulfone)
Limit of Quantification (LOQ) 0.1 µg/L[1]Not explicitly stated, but linearity ranges suggest higher LOQs
Limit of Detection (LOD) 0.05 µg/L[1]0.391 mg/L (Aldicarb), 0.069 mg/L (Aldicarb Sulfoxide), 0.033 mg/L (Aldicarb Sulfone)[2][3]
Mean Recovery (%) 93.4 - 109% (Aldicarb Sulfone)[1]Not explicitly stated
Relative Standard Deviation (RSD) ≤20%[1]Not explicitly stated

A separate study analyzing Aldicarb and its metabolites in peanuts using a High-Performance Liquid Chromatography-Linear Ion Trap Triple Stage Mass Spectrometry (HPLC-IT/MS³) method with Aldicarb-d3 as the internal standard demonstrated average recoveries between 81.5% and 115% at spiked levels of 10, 20, and 40 µg/kg.[4] The detection limits ranged from 4 to 5 µg/kg.[4] While this study used Aldicarb-d3, the principle of using a deuterated internal standard for improved accuracy is the same.

Experimental Protocols

LC-MS/MS Method with this compound Internal Standard

This method is designed for the quantitative determination of Aldicarb, Aldicarb Sulfone, and Aldicarb Sulfoxide in water.

1. Sample Preparation:

  • Fortify 10 mL water samples with the analytes.[1]

  • Add the this compound internal standard solution.

  • Vortex and centrifuge the samples.[1]

2. LC-MS/MS Analysis:

  • Analyze the supernatant by LC-MS/MS in positive ion mode.[1]

  • The method is quantitative for the analytes at a stated LOQ of 0.1 µg/L.[1]

3. Validation Parameters:

  • The method was validated for linearity, accuracy (recovery), precision (RSD), limit of detection (LOD), and limit of quantification (LOQ).[1]

  • Mean recoveries for Aldicarb Sulfone were within the acceptable range of 70-110%, with an RSD of ≤20%.[1]

Alternative Method: HPLC-UV with Methomyl Internal Standard

This method is for the determination of Aldicarb, Aldicarb Sulfoxide, and Aldicarb Sulfone in liquid samples without pretreatment.[2][3]

1. Sample Preparation:

  • Prepare samples in glass volumetric flasks.[2][5]

  • Add a solution of Methomyl in water as the internal standard.[2][5]

2. HPLC-UV Analysis:

  • The HPLC system is equipped with a C-18 column.[2][3]

  • The mobile phase is a mixture of water and acetonitrile with a linear gradient elution.[2][3]

  • The UV detector is utilized at 210 nm.[2][3]

  • Total analysis time is 22 minutes.[2][3]

3. Validation Parameters:

  • The method was validated for linearity and limits of detection.[2][3]

Workflow for Aldicarb Analysis using this compound

The following diagram illustrates the typical workflow for the validation of an analytical method for Aldicarb using this compound as an internal standard.

Aldicarb_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation Sample Water Sample (10 mL) Spike Spike with Aldicarb, Aldicarb Sulfoxide, Aldicarb Sulfone Sample->Spike Fortification IS Add this compound (Internal Standard) Spike->IS Standardization Vortex Vortex & Centrifuge IS->Vortex Inject Inject Supernatant Vortex->Inject Analysis LC Liquid Chromatography (Separation) Inject->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Linearity Linearity MS->Linearity Accuracy Accuracy (Recovery) MS->Accuracy Precision Precision (RSD) MS->Precision LOD LOD MS->LOD LOQ LOQ MS->LOQ

Caption: Experimental workflow for Aldicarb analysis using LC-MS/MS with an internal standard.

References

Inter-laboratory Insights: A Comparative Guide to Aldicarb Analysis Utilizing Aldicarb-d3 Sulfone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of Aldicarb and its metabolites is critical. This guide provides a comparative analysis of various analytical methods, with a special focus on the role of the internal standard Aldicarb-d3 Sulfone in enhancing analytical precision and reliability. The information presented is synthesized from multiple validated studies to offer a comprehensive overview of method performance across different matrices.

The analysis of Aldicarb, a carbamate pesticide, and its primary metabolites, Aldicarb sulfoxide and Aldicarb sulfone, is a significant concern in environmental monitoring, food safety, and toxicology. The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted practice to improve the accuracy and precision of analytical measurements by correcting for matrix effects and variations in sample preparation and instrument response. This guide summarizes key performance data from various studies to aid laboratories in method selection and evaluation.

Comparative Analysis of Analytical Methods

The following tables present a summary of quantitative data from different studies for the analysis of Aldicarb and its metabolites. These studies employ various analytical techniques, primarily Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS), across diverse matrices including water, soil, and food products.

Table 1: Method Performance for Aldicarb and Metabolites in Water
AnalyteMethodLOQ (µg/L)LOD (µg/L)Recovery (%)RSD (%)Internal Standard
AldicarbLC-MS/MS0.10.05100-106≤20Not specified
Aldicarb SulfoneLC-MS/MS0.10.0593.4-106≤20Not specified
Aldicarb SulfoxideLC-MS/MS0.10.0593.5-106≤20Not specified
Independent Laboratory Validation (ILV) Data
AldicarbLC-MS/MS0.1-102-105≤20Not specified
Aldicarb SulfoneLC-MS/MS0.1-101-109≤20Not specified
Aldicarb SulfoxideLC-MS/MS0.1-103-107≤20Not specified

Data from an independent laboratory validation of an analytical method for water samples demonstrates high recovery and precision.[1]

Table 2: Method Performance for Aldicarb and Metabolites in Peanuts
AnalyteMethodLOQ (µg/kg)LOD (µg/kg)Recovery (%)RSD (%)Internal Standard
AldicarbHPLC-IT/MS³-4-581.5-115-Aldicarb-d3
Aldicarb SulfoxideHPLC-IT/MS³-4-581.5-115-Aldicarb-d3
Aldicarb SulfoneHPLC-IT/MS³-4-581.5-115-Aldicarb-d3

A study on peanuts utilized Aldicarb-d3 as an internal standard, achieving good recovery rates for all three analytes.[2][3]

Table 3: Method Performance for Aldicarb and Metabolites in Soil
AnalyteMethodLOQ (µg/kg)LOD (µg/kg)Recovery (%)RSD (%)Internal Standard
AldicarbLC-MS/MS5.01.070-120≤20Not specified
Aldicarb SulfoneLC-MS/MS5.00.670-120≤20Not specified
Aldicarb SulfoxideLC-MS/MS5.00.370-120≤20Not specified
Independent Laboratory Validation (ILV) Data
AldicarbLC-MS/MS10.05.070-120≤20Not specified
Aldicarb SulfoneLC-MS/MS10.01.070-120≤20Not specified
Aldicarb SulfoxideLC-MS/MS10.02.070-120≤20Not specified

Validation data for soil analysis shows acceptable recovery and precision within established guidelines.[4]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing results. Below are summaries of the experimental protocols from the cited studies.

Protocol 1: Analysis of Aldicarb and Metabolites in Water by LC-MS/MS[1]
  • Sample Preparation: 10 mL of fortified surface, ground, or drinking water samples were vortexed and then centrifuged.

  • Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operated in positive ion mode.

  • Internal Standard: The specific internal standard used was not detailed in the summary. However, the use of an internal standard is a common practice in such validated methods to ensure accuracy.

Protocol 2: Analysis of Aldicarb and Metabolites in Peanuts by HPLC-IT/MS³[2][3]
  • Sample Preparation: Samples were extracted with acetonitrile saturated with cyclohexane. The extract was then cleaned up using gel permeation chromatography (GPC).

  • Instrumentation: High-Performance Liquid Chromatography-Linear Ion Trap Triple Stage Mass Spectrometry (HPLC-IT/MS³). The ionization was performed using electrospray mode, and selective reaction monitoring (SRM) was used for quantification.

  • Internal Standard: Aldicarb-d3 was used as the internal standard for all three analytes (Aldicarb, Aldicarb sulfoxide, and Aldicarb sulfone).

Protocol 3: Analysis of Aldicarb and Metabolites in Soil by LC/MS/MS[4]
  • Sample Preparation: Soil samples were extracted and then diluted with a mixture of acetonitrile and purified reagent water (20:80, v:v) to fall within the calibration range before analysis.

  • Instrumentation: High-Performance Liquid Chromatography/Tandem Mass Spectrometry (HPLC/MS/MS).

  • Internal Standard: The specific internal standard used was not mentioned in the provided information.

Visualizing the Workflow

To provide a clearer understanding of the analytical process, the following diagrams illustrate a typical experimental workflow for Aldicarb analysis.

Aldicarb Analysis Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (Water, Soil, Food) Extraction Extraction Sample->Extraction Cleanup Clean-up (e.g., SPE, GPC) Extraction->Cleanup IS_Spike Internal Standard Spiking (this compound) Cleanup->IS_Spike LC_Separation LC Separation IS_Spike->LC_Separation Prepared Sample MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Raw Data Reporting Reporting Quantification->Reporting Signaling_Pathway_Placeholder cluster_instrument LC-MS/MS System Analyte Aldicarb & Metabolites Ion_Source Ion Source Analyte->Ion_Source Co-elution IS This compound (Internal Standard) IS->Ion_Source Co-elution Mass_Analyzer Mass Analyzer Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_Processing Data Processing (Ratio of Analyte to IS) Detector->Data_Processing Final_Concentration Accurate Concentration Data_Processing->Final_Concentration

References

A Comparative Guide to Ionization Techniques for Aldicarb-d3 Sulfone Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of metabolites is paramount. Aldicarb-d3 Sulfone, a deuterated metabolite of the pesticide Aldicarb, is often used as an internal standard in analytical methods. The choice of ionization technique in liquid chromatography-mass spectrometry (LC-MS) is a critical factor that dictates the sensitivity and reliability of its detection. This guide provides a comparative overview of different ionization techniques for Aldicarb Sulfone, supported by experimental data from various studies.

Performance Comparison of Ionization Techniques

Ionization TechniqueAnalyteMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Source
Electrospray Ionization (ESI) Aldicarb SulfonePeanuts4-5 µg/kg-[1]
Electrospray Ionization (ESI) Aldicarb SulfoneGinger-2.0 µg/kg[2]
Electrospray Ionization (ESI) Aldicarb SulfoneWater0.05 µg/L0.1 µg/L[3]
Atmospheric Pressure Chemical Ionization (APCI) Aldicarb SulfoneFruits and Vegetables0.2-1.3 ng (absolute)-[4]

Note: The data presented above is compiled from different studies with varying experimental conditions and matrices. Therefore, a direct comparison of the absolute values should be made with caution.

A study comparing ESI and APCI for a broad range of pesticides reported that Aldicarb Sulfoxide, a closely related metabolite, could not be ionized by APCI[5]. This suggests that ESI is likely the more suitable technique for the analysis of Aldicarb metabolites, including this compound. General principles of ionization also suggest that for moderately polar to polar compounds like Aldicarb Sulfone, ESI is often the preferred method[6][7].

Experimental Protocols

Electrospray Ionization (ESI) Method for Aldicarb Sulfone in Peanuts[1]
  • Sample Preparation: Samples were extracted with acetonitrile saturated with cyclohexane, followed by a clean-up step using gel permeation chromatography (GPC).

  • Liquid Chromatography: Separation was performed on a Capcell PAK CR column with a gradient elution using 5 mmol/L acetic acid/ammonium acetate/acetonitrile as the mobile phase.

  • Mass Spectrometry: An ion trap mass spectrometer was operated in electrospray positive ionization mode. Selective reaction monitoring (SRM) was used for quantification, with Aldicarb-d3 as the internal standard.

Atmospheric Pressure Chemical Ionization (APCI) Method for Aldicarb Sulfone in Fruits and Vegetables[4]
  • Sample Preparation: A methanolic extraction was followed by liquid-liquid extraction and solid-phase extraction for clean-up.

  • Liquid Chromatography: The final extract was analyzed by liquid chromatography.

  • Mass Spectrometry: An atmospheric pressure chemical ionization mass spectrometer (LC-APCI-MS) was used for detection. The protonated molecular ion [M+H]+ and a specific fragment ion were monitored for quantification.

Experimental Workflow for Comparison of Ionization Techniques

G cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Sample Matrix (e.g., Water, Food) Extraction Extraction of Analytes Sample->Extraction Cleanup Sample Clean-up (e.g., SPE, LLE) Extraction->Cleanup LC LC Separation Cleanup->LC Split LC->Split ESI Electrospray Ionization (ESI) Split->ESI APCI Atmospheric Pressure Chemical Ionization (APCI) Split->APCI MS_ESI MS/MS Analysis ESI->MS_ESI MS_APCI MS/MS Analysis APCI->MS_APCI Compare Comparison of Performance (LOD, LOQ, Sensitivity) MS_ESI->Compare MS_APCI->Compare

Caption: A generalized workflow for comparing ionization techniques for this compound analysis.

References

A Comparative Guide to the Quantitative Analysis of Aldicarb Sulfone: Evaluating the Accuracy and Precision of Aldicarb-d3 Sulfone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative analysis of aldicarb sulfone, a toxic metabolite of the pesticide aldicarb, achieving high accuracy and precision is paramount for regulatory compliance, environmental monitoring, and food safety assessment. The choice of an appropriate internal standard is a critical factor in the reliability of analytical methods, particularly in complex matrices. This guide provides an objective comparison of the performance of the isotopically labeled internal standard, Aldicarb-d3 Sulfone, with a common alternative approach using a structural analog internal standard, methomyl.

The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with mass spectrometry is considered the gold standard for quantitative analysis. This is due to its ability to mimic the analyte's behavior during sample preparation and ionization, thereby effectively compensating for matrix effects and variations in instrument response.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the performance data from two distinct analytical methods. It is important to note that the data for the isotopically labeled internal standard is derived from a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which is highly selective and sensitive. In contrast, the data for the structural analog internal standard is from a high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method. While not a direct head-to-head comparison under identical conditions, this juxtaposition highlights the performance characteristics of each approach.

Table 1: Performance of an LC-MS/MS Method for Aldicarb Sulfone in Water Using a Stable Isotope-Labeled Internal Standard (Presumed this compound or equivalent)

ParameterFortification Level (µg/L)Mean Recovery (%)Relative Standard Deviation (RSD) (%)
Accuracy & Precision 0.1 (LOQ)101 - 109≤ 20
1.0 (10xLOQ)93.4 - 106≤ 20

Data sourced from an independent laboratory validation of an analytical method for aldicarb and its metabolites in water. The high recoveries and low RSD demonstrate the excellent accuracy and precision achievable with an isotopically labeled internal standard in a validated LC-MS/MS method.[1]

Table 2: Performance of an HPLC-UV Method for Aldicarb Sulfone in Water and Synthetic Medium Using a Structural Analog Internal Standard (Methomyl)

ParameterMatrixLinearity (r²)Limit of Detection (mg/L)
Method Performance Water> 0.99870.033
Synthetic Medium> 0.99870.068

This data is derived from a study developing an HPLC-UV method for aldicarb and its metabolites. While demonstrating good linearity, the limits of detection are significantly higher than those typically achieved with LC-MS/MS methods.[2]

Key Performance Insights

The data presented underscores the superior performance of methods employing isotopically labeled internal standards like this compound. The near-100% recovery and low relative standard deviation observed in the LC-MS/MS method indicate a high degree of accuracy and precision. This is attributed to the ability of the stable isotope-labeled standard to co-elute with the native analyte and behave identically during extraction, cleanup, and ionization, thus providing a more reliable correction for any analyte loss or signal suppression/enhancement.

While the use of a structural analog internal standard like methomyl can be a cost-effective alternative, it may not fully compensate for differences in extraction efficiency and matrix effects between the analyte and the standard. This can lead to greater variability and potentially lower accuracy, as suggested by the higher limits of detection in the HPLC-UV method. For rigorous quantitative analysis, especially at trace levels in complex matrices, the use of an isotopically labeled internal standard is strongly recommended.

Experimental Protocols

A detailed understanding of the experimental setup is crucial for evaluating the performance data. Below are the methodologies for the two cited analytical approaches.

Experimental Protocol 1: LC-MS/MS with a Stable Isotope-Labeled Internal Standard

This protocol is based on a validated method for the determination of aldicarb, aldicarb sulfone, and aldicarb sulfoxide in various water matrices.

1. Sample Preparation:

  • Water samples (surface, ground, or drinking water) are fortified with a known concentration of the stable isotope-labeled internal standard.

  • The samples are vortexed and centrifuged.

2. LC-MS/MS Analysis:

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) is used.

  • Chromatographic Separation: The analytes are separated on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile) with additives like formic acid or ammonium acetate to improve ionization.

  • Mass Spectrometric Detection: The mass spectrometer is operated in positive ion mode using electrospray ionization (ESI). Detection and quantification are performed using Multiple Reaction Monitoring (MRM). Two specific precursor-to-product ion transitions are monitored for both the native analyte and the isotopically labeled internal standard to ensure specificity and accurate quantification.

3. Quantification:

  • The concentration of aldicarb sulfone is determined by calculating the ratio of the peak area of the native analyte to the peak area of the isotopically labeled internal standard and comparing this ratio to a calibration curve prepared with known concentrations of the analyte and internal standard.

Experimental Protocol 2: HPLC-UV with a Structural Analog Internal Standard

This protocol describes a method for the determination of aldicarb and its metabolites in liquid samples from anaerobic reactors.

1. Sample Preparation:

  • Liquid samples are spiked with a known concentration of the methomyl internal standard.

  • Samples are filtered through a 0.2 µm filter prior to injection.

2. HPLC-UV Analysis:

  • Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.

  • Chromatographic Separation: The separation is achieved on a C18 column with a gradient elution using a mobile phase of water and acetonitrile.

  • UV Detection: The analytes are detected by monitoring the UV absorbance at 210 nm.

3. Quantification:

  • Quantification is performed by comparing the peak area ratio of aldicarb sulfone to the methomyl internal standard against a calibration curve.

Visualizing the Workflow and Rationale

To further clarify the analytical process and the logical basis for choosing an internal standard, the following diagrams are provided.

Quantitative_Analysis_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing Sample Sample Collection (e.g., Water, Food Matrix) Spiking Spiking with Internal Standard Sample->Spiking Extraction Extraction & Clean-up (e.g., SPE, QuEChERS) Spiking->Extraction LC Liquid Chromatography (Separation) Extraction->LC MS Mass Spectrometry (Detection & Quantification) LC->MS Integration Peak Integration MS->Integration Calculation Concentration Calculation (using IS ratio) Integration->Calculation Result Final Result Calculation->Result

Caption: Experimental workflow for quantitative analysis using an internal standard.

Internal_Standard_Comparison cluster_Isotopically Advantages of Isotopically Labeled IS cluster_Analog Considerations for Structural Analog IS IS_Choice Choice of Internal Standard Isotopically_Labeled Isotopically Labeled (e.g., this compound) IS_Choice->Isotopically_Labeled Structural_Analog Structural Analog (e.g., Methomyl) IS_Choice->Structural_Analog Adv1 • Identical chemical and physical properties • Co-elutes with the analyte • Accurately corrects for matrix effects • High accuracy and precision Cons1 • Different retention time • May have different extraction recovery • May experience different matrix effects • More cost-effective • Lower accuracy and precision

Caption: Comparison of internal standard types for quantitative analysis.

References

Aldicarb-d3 Sulfone performance compared to other carbamate internal standards.

Author: BenchChem Technical Support Team. Date: November 2025

In the precise quantification of carbamate pesticides, the choice of an appropriate internal standard is paramount to ensure accuracy and reliability, particularly when employing sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). Aldicarb-d3 Sulfone, a deuterated analog of Aldicarb Sulfone, is frequently selected for this critical role. This guide provides an objective comparison of this compound's performance against other commonly used carbamate internal standards, supported by experimental data to aid researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.

The Critical Role of Internal Standards in Carbamate Analysis

Internal standards are essential in analytical chemistry to correct for the variability inherent in sample preparation and analysis. In the context of carbamate analysis, which often involves complex matrices such as food, water, and biological samples, internal standards are crucial for compensating for matrix effects, extraction inconsistencies, and instrumental drift. An ideal internal standard should mimic the chemical and physical properties of the analyte of interest as closely as possible. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard because they co-elute with the analyte and exhibit similar ionization and fragmentation behavior in the mass spectrometer.

Performance Comparison of Carbamate Internal Standards

The effectiveness of an internal standard is evaluated based on several key performance metrics, including recovery, precision (expressed as relative standard deviation, %RSD), and its ability to compensate for matrix effects. Below is a summary of performance data for this compound and other carbamate internal standards collated from various analytical studies.

Internal StandardAnalyte(s)MatrixAverage Recovery (%)%RSDReference
Aldicarb-d3 Aldicarb, Aldicarb Sulfoxide, Aldicarb SulfonePeanuts81.5 - 115Not Specified[1]
Carbofuran-d3 Aldicarb SulfoneTap Water98.02.0[2]
Carbofuran-d3 Aldicarb SulfoneRO Water98.01.9[2]
Carbofuran-d3 Aldicarb SulfoneBottled Water110.21.8[2]
Methomyl Aldicarb, Aldicarb Sulfoxide, Aldicarb SulfoneLiquid Samples from Anaerobic ReactorsNot Specified< 5% (Instrumental Precision)[3]
Terbuthylazine Aldicarb, Aldicarb Sulfoxide, Aldicarb SulfoneBiological Matrices (Stomach contents, Liver)31 - 71< 15%[4]

Note: The data presented is a compilation from different studies and direct comparison should be made with caution due to variations in experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. The following sections outline the experimental protocols from the studies cited in the performance comparison table.

Method 1: Analysis of Carbamates in Peanuts using Aldicarb-d3 Internal Standard
  • Extraction: Samples were extracted with acetonitrile saturated with cyclohexane.

  • Cleanup: The extract was cleaned up using gel permeation chromatography (GPC).

  • Analysis: Determination was performed by high-performance liquid chromatography-linear ion trap triple stage mass spectrometry (HPLC-IT/MS³).

  • Internal Standard: Aldicarb-d3 was used as the internal standard for Aldicarb, Aldicarb Sulfoxide, and Aldicarb Sulfone.

  • Matrix Effect Evaluation: Matrix effects were assessed by comparing the recovery of matrix-matched and solvent-based calibration curves.[1]

Method 2: Analysis of Carbamates in Water using Carbofuran-d3 Surrogate Standard
  • Sample Preparation: Samples were spiked with the surrogate standard (Carbofuran-d3), filtered through a syringe filter, and analyzed directly.

  • Analysis: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) was used for detection and quantification.

  • Surrogate Standard: Carbofuran-d3 was used to monitor the recovery of all tested carbamates, including Aldicarb Sulfone.[2]

Method 3: Analysis of Aldicarb and its Metabolites using Methomyl Internal Standard
  • Analysis: A high-performance liquid chromatography (HPLC) method was developed and validated for the determination of Aldicarb, Aldicarb Sulfoxide, and Aldicarb Sulfone.

  • Internal Standard: Methomyl was used as the internal standard.

  • Detection: A UV detector was utilized at 210 nm.[3]

Method 4: Quantification of Anticholinesterase Pesticides in Biological Matrices using Terbuthylazine Internal Standard
  • Extraction: A QuEChERS-inspired extraction technique was employed.

  • Analysis: High-performance liquid chromatography with a diode array detector (HPLC-DAD) was used for identification and quantification.

  • Internal Standard: Terbuthylazine was used as the internal standard for the analysis of Aldicarb and its metabolites.

  • Validation: The method was validated for linearity, precision, accuracy, selectivity, recovery, and matrix effect in various biological matrices.[4]

Visualizing Experimental Workflows

To further clarify the analytical processes, the following diagrams illustrate the experimental workflows described in the protocols.

experimental_workflow_1 cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A Peanut Sample B Extraction with Acetonitrile A->B C Gel Permeation Chromatography Cleanup B->C D Spiking with Aldicarb-d3 C->D E HPLC-IT/MS³ Analysis D->E F Quantification and Matrix Effect Evaluation E->F

Caption: Workflow for Carbamate Analysis in Peanuts.

experimental_workflow_2 cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A Water Sample B Spiking with Carbofuran-d3 A->B C Syringe Filtration B->C D LC-MS/MS Analysis C->D E Quantification D->E

Caption: Workflow for Carbamate Analysis in Water.

Conclusion

The selection of an internal standard is a critical step in developing robust and reliable analytical methods for carbamate pesticides. Stable isotope-labeled internal standards, such as this compound, generally offer superior performance by closely mimicking the behavior of the target analyte, thereby providing effective correction for matrix effects and other sources of variability. The provided data and protocols from various studies demonstrate the application and performance of different internal standards. While a direct comparative study under identical conditions is ideal, the collated information indicates that deuterated standards like Aldicarb-d3 and Carbofuran-d3 consistently provide good recoveries and precision. The choice of the most suitable internal standard will ultimately depend on the specific requirements of the analysis, including the matrix, the target analytes, and the analytical instrumentation available.

References

Cross-Validation of HPLC and GC-MS Methods for Aldicarb-d3 Sulfone Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of Aldicarb-d3 Sulfone. The information presented is based on a comprehensive review of established analytical methodologies and validation data, offering insights into the performance of each technique. This compound, a deuterated analog of Aldicarb Sulfone, is commonly used as an internal standard in analytical chemistry to ensure accuracy and precision.

Quantitative Performance Data

The selection of an analytical method is critically dependent on its quantitative performance. The following tables summarize the key validation parameters for HPLC-UV and GC-MS methods for the analysis of Aldicarb Sulfone. These parameters are essential for determining the reliability and suitability of a method for a specific analytical need.

Table 1: HPLC-UV Method Validation Data for Aldicarb Sulfone

ParameterResultCitation
Linearity Range0.1 - 5.0 mg/L[1][2]
Correlation Coefficient (r²)> 0.9987[1][2]
Limit of Detection (LOD)0.033 mg/L (in water)[2]
Limit of Quantification (LOQ)0.1 mg/L (Calculated as 3x LOD)
RecoveryNot explicitly stated for sulfone alone

Table 2: GC-MS Method Validation Data for Aldicarb Sulfone

ParameterResultCitation
Linearity RangeNot explicitly stated
Correlation Coefficient (r²)Not explicitly stated
Limit of Detection (LOD)Not explicitly stated
Limit of Quantification (LOQ)0.050 mg/kg
Recovery70-120% (as part of a multi-residue method)

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to successful analytical method implementation. Below are the methodologies for both HPLC and GC-MS analysis of Aldicarb Sulfone, based on established methods.

HPLC-UV Method Protocol

This protocol is adapted from the method described by Damasceno et al. (2008) for the analysis of Aldicarb and its metabolites.[1]

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: Agilent Zorbax ODS® C-18 (5 µm, 25 cm x 4.6 mm).[1]

  • Mobile Phase: A gradient of ultrapure water (Solvent A) and acetonitrile (Solvent B).

    • 0 min: 80% A, 20% B

    • 4 min: 60% A, 40% B

    • 13 min: 45% A, 55% B

    • 15 min: 80% A, 20% B

    • 22 min: Stop

  • Flow Rate: 1.2 mL/min.[1]

  • Column Temperature: 40 °C.[1]

  • Detection: UV at 210 nm.[1]

  • Injection Volume: 20 µL.

  • Internal Standard: Methomyl.[1]

  • Sample Preparation: Samples are filtered through a 0.2 µm pore-size filter before injection.[1]

GC-MS Method Protocol

This protocol is a representative method for the analysis of Aldicarb Sulfone as part of a multi-residue analysis.

  • Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer.

  • Column: 2% OV-17 (phenyl-methyl silicone polymer) packed column or a modern equivalent capillary column (e.g., DB-5ms).[3]

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: 25°C/min to 180°C.

    • Ramp: 5°C/min to 280°C, hold for 5 minutes.

  • Injector: Splitless mode at 250°C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan.

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

  • Sample Preparation: A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method is commonly employed for sample clean-up prior to GC-MS analysis of pesticide residues.

Methodology and Workflow Diagrams

Visualizing the experimental and logical flows can aid in understanding the cross-validation process. The following diagrams were generated using Graphviz (DOT language).

CrossValidationWorkflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_validation Method Validation & Comparison Sample This compound Spiked Matrix QuEChERS QuEChERS Extraction Sample->QuEChERS SPE Solid Phase Extraction Sample->SPE GCMS_Inject GC-MS Injection QuEChERS->GCMS_Inject HPLC_Inject HPLC Injection SPE->HPLC_Inject HPLC_Separation C18 Separation HPLC_Inject->HPLC_Separation UV_Detect UV Detection HPLC_Separation->UV_Detect HPLC_Data HPLC Data Acquisition UV_Detect->HPLC_Data Compare Compare Performance Metrics HPLC_Data->Compare GC_Separation Capillary GC Separation GCMS_Inject->GC_Separation MS_Detect Mass Spectrometry Detection GC_Separation->MS_Detect GCMS_Data GC-MS Data Acquisition MS_Detect->GCMS_Data GCMS_Data->Compare

Caption: Experimental workflow for the cross-validation of HPLC and GC-MS methods.

LogicalRelationship cluster_analytical_choice Analytical Method Selection cluster_methods Instrumentation Analyte Analyte Properties (Volatility, Polarity, Thermal Stability) HPLC HPLC (Good for non-volatile, polar compounds) Analyte->HPLC GCMS GC-MS (Good for volatile, thermally stable compounds) Analyte->GCMS Matrix Sample Matrix Complexity Matrix->HPLC Matrix->GCMS Requirements Analytical Requirements (Sensitivity, Specificity, Throughput) Requirements->HPLC Requirements->GCMS

References

Evaluating Aldicarb-d3 Sulfone as a Certified Reference Material: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of analytical testing, particularly in pesticide residue analysis, the quality of reference materials is paramount to achieving accurate and reliable results. This guide provides a comprehensive evaluation of Aldicarb-d3 Sulfone as a Certified Reference Material (CRM). It offers a comparison with its non-labeled counterpart, Aldicarb Sulfone, and details the experimental protocols for its certification, empowering researchers to make informed decisions for their analytical needs.

Superior Performance with Isotopic Labeling

This compound, a stable isotope-labeled (SIL) derivative of the aldicarb metabolite, Aldicarb Sulfone, serves as an ideal internal standard for chromatographic analysis, especially when coupled with mass spectrometry (MS) detection. The key advantage of using a SIL internal standard lies in its ability to mimic the behavior of the native analyte during sample preparation and analysis, thereby compensating for variations in extraction efficiency, matrix effects, and instrument response.[1][2][3]

Key Advantages of this compound CRM:

  • Enhanced Accuracy and Precision: By co-eluting with the target analyte, this compound provides a more accurate and precise quantification, as it corrects for sample-specific and system-wide variations.

  • Mitigation of Matrix Effects: Complex matrices in food, feed, and environmental samples can cause ion suppression or enhancement in MS analysis, leading to inaccurate results. The SIL internal standard experiences the same matrix effects as the analyte, allowing for effective normalization.

  • Improved Method Robustness: The use of this compound makes analytical methods more robust and less susceptible to variations in experimental conditions.

Comparative Analysis: this compound vs. Aldicarb Sulfone CRM

The selection of a suitable reference material is a critical step in method development and validation. The following tables provide a comparative overview of the typical specifications for this compound and non-labeled Aldicarb Sulfone Certified Reference Materials, based on information from leading suppliers.

Table 1: General Properties and Certification

FeatureThis compound CRMAldicarb Sulfone CRM
CAS Number 1795135-15-7[4]1646-88-4[5]
Molecular Formula C₇D₃H₁₁N₂O₄SC₇H₁₄N₂O₄S[5]
Molecular Weight ~225.28 g/mol [4]~222.26 g/mol [5]
Certification ISO 17034, ISO/IEC 17025[4][5]ISO 17034, ISO/IEC 17025[5]
Traceability Traceable to NIST or other NMI primary materialTraceable to NIST or other NMI primary material

Table 2: Purity and Isotopic Abundance

SpecificationThis compound CRMAldicarb Sulfone CRM
Chemical Purity ≥98% (CP)Typically ≥99%
Isotopic Purity ≥98 atom % DeuteriumNot Applicable
Uncertainty Stated on Certificate of AnalysisStated on Certificate of Analysis

Experimental Protocols for CRM Certification

The certification of this compound as a reference material is a rigorous process conducted under the guidelines of ISO 17034.[5] This ensures the material's homogeneity, stability, and the accuracy of its certified property values. The following outlines the key experimental protocols involved.

Purity Assessment by Quantitative NMR (qNMR)

The chemical purity of the neat this compound material is often determined using quantitative Nuclear Magnetic Resonance (qNMR). This primary ratio method allows for direct quantification against a traceable internal standard without the need for an analyte-specific reference material.

Methodology:

  • Sample Preparation: A precisely weighed amount of the this compound candidate material and a certified qNMR internal standard (e.g., maleic acid) are dissolved in a deuterated solvent.

  • NMR Data Acquisition: ¹H-NMR spectra are acquired under optimized and validated conditions to ensure accurate and precise integration of signals.

  • Purity Calculation: The purity of the this compound is calculated by comparing the integral of a characteristic signal from the analyte with the integral of a signal from the certified internal standard, taking into account their respective molecular weights and the number of protons giving rise to each signal.

Homogeneity Study

The homogeneity of the CRM batch is assessed to ensure that each unit of the material has the same property value within the stated uncertainty.

Methodology:

  • Sampling: A statistically relevant number of units are randomly selected from the entire batch of the candidate CRM.

  • Analysis: Multiple sub-samples from each selected unit are analyzed under repeatable conditions using a suitable analytical technique (e.g., LC-MS/MS).

  • Statistical Analysis: The data is statistically evaluated, typically using Analysis of Variance (ANOVA), to determine the between-unit and within-unit variation. The between-unit standard deviation is then used to estimate the uncertainty due to inhomogeneity.

Stability Assessment

Stability studies are conducted to determine the shelf-life of the CRM and to ensure that the certified property value remains valid over time under specified storage and transport conditions.

Methodology:

  • Long-Term Stability: Multiple units of the CRM are stored at the recommended temperature (e.g., -20°C) and analyzed at regular intervals over an extended period. The data is evaluated for any significant trends over time.

  • Short-Term Stability (Transport Simulation): Units are exposed to conditions that simulate shipping (e.g., elevated temperatures for a short duration) and then compared to units stored under the recommended long-term conditions.

  • Data Evaluation: The stability is assessed by analyzing the data for any significant degradation or change in the certified value. The uncertainty of stability is estimated from these studies and is included in the overall uncertainty of the certified value.

Visualizing the Certification Workflow

The following diagram illustrates the logical workflow for the certification of this compound as a Certified Reference Material.

CRM_Certification_Workflow cluster_planning 1. Planning & Synthesis cluster_characterization 2. Characterization & Purity cluster_certification 3. Certification Studies cluster_finalization 4. Finalization synthesis Synthesis of This compound identity Structural Confirmation (NMR, MS) synthesis->identity char_plan Characterization Plan purity Purity Assessment (qNMR) identity->purity homogeneity Homogeneity Study (ISO 17034) purity->homogeneity stability Stability Study (Long & Short Term) purity->stability uncertainty Uncertainty Budget Calculation homogeneity->uncertainty stability->uncertainty coa Certificate of Analysis Generation uncertainty->coa release Batch Release coa->release

Workflow for the certification of this compound CRM.

Signaling Pathway of Aldicarb's Toxicity

While this compound is a reference material for analytical testing, it is important for researchers to understand the toxicological pathway of the parent compound, aldicarb. Aldicarb and its primary metabolites, aldicarb sulfoxide and aldicarb sulfone, are potent inhibitors of the enzyme acetylcholinesterase (AChE).

Aldicarb_Toxicity_Pathway cluster_exposure Exposure cluster_action Mechanism of Action Aldicarb Aldicarb Aldicarb_Sulfoxide Aldicarb Sulfoxide Aldicarb->Aldicarb_Sulfoxide Oxidation Aldicarb_Sulfone Aldicarb Sulfone Aldicarb_Sulfoxide->Aldicarb_Sulfone Oxidation AChE Acetylcholinesterase (AChE) Aldicarb_Sulfoxide->AChE Inhibition Aldicarb_Sulfone->AChE Inhibition Hydrolysis ACh Hydrolysis AChE->Hydrolysis Accumulation ACh Accumulation AChE->Accumulation Inhibited ACh Acetylcholine (ACh) ACh->Hydrolysis Cholinergic_Crisis Cholinergic Crisis Accumulation->Cholinergic_Crisis

Simplified signaling pathway of Aldicarb toxicity.

Inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine in synaptic clefts, resulting in overstimulation of cholinergic receptors and subsequent toxic effects, commonly referred to as a cholinergic crisis.

Conclusion

This compound stands out as a superior choice for an internal standard in the analysis of aldicarb and its metabolites. Its production as a Certified Reference Material under stringent ISO guidelines ensures its quality, reliability, and traceability. The use of this compound CRM allows laboratories to achieve higher accuracy and precision in their analytical results, ensuring compliance with regulatory limits and contributing to the overall safety of food and the environment. Researchers and scientists are encouraged to source this compound from accredited suppliers who can provide a comprehensive Certificate of Analysis detailing the certified value, uncertainty, and traceability.

References

Performance of Aldicarb-d3 Sulfone and its Alternatives in Environmental Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analytical performance of Aldicarb-d3 Sulfone and its alternative carbamate pesticides—Carbofuran, Carbaryl, and Methomyl—in various environmental matrices. The information presented is intended to assist researchers in selecting the most appropriate analytical methods and understanding the expected performance characteristics for monitoring these compounds in soil, water, and sediment.

Overview of Compounds

Aldicarb and its metabolites, aldicarb sulfoxide and aldicarb sulfone, are systemic N-methylcarbamate pesticides. Due to their potential for groundwater contamination, robust analytical methods are crucial for their monitoring. This compound is a deuterated form of aldicarb sulfone, commonly used as an internal standard in analytical methods to improve accuracy and precision. Carbofuran, Carbaryl, and Methomyl are also widely used carbamate insecticides that are frequently included in environmental monitoring programs.

Comparative Performance Data

The following tables summarize the quantitative performance data for the analysis of this compound (represented by Aldicarb Sulfone) and its alternatives in different environmental matrices. The data has been compiled from various analytical studies and method validation reports.

Table 1: Performance in Water

AnalyteMethodMatrixLOD (µg/L)LOQ (µg/L)Recovery (%)Reference
AldicarbLC-MS/MSSurface, Ground, Drinking Water0.050.193.4 - 109[1]
Aldicarb SulfoxideLC-MS/MSSurface, Ground, Drinking Water0.050.193.5 - 107[1]
Aldicarb Sulfone LC-MS/MS Surface, Ground, Drinking Water 0.05 0.1 89.4 - 109 [1]
CarbofuranHPLC-UVTap and Environmental Water≤ 0.062-Excellent spike recovery[2]
CarbarylHPLC-UVTap and Environmental Water≤ 0.062-Excellent spike recovery[2]
MethomylLC-MS/MSWater-591 - 109[3]

Table 2: Performance in Soil

AnalyteMethodMatrixLOD (µg/kg)LOQ (µg/kg)Recovery (%)Reference
AldicarbLC-MS/MSSandy Loam Soil51070 - 120[4]
Aldicarb SulfoxideLC-MS/MSSandy Loam Soil21070 - 120[4]
Aldicarb Sulfone LC-MS/MS Sandy Loam Soil 1 10 70 - 120 [4]
CarbofuranHPLC-UVCoffee Cultivation Soil4514998.25 ± 3.97[5]
CarbarylHPLC-FluorescenceSoil51598.9 - 101.3[4]
MethomylLC-MS/MSSoil--87.8 - 101.3[6]

Table 3: Performance in Sediment

AnalyteMethodMatrixLODLOQRecovery (%)Reference
AldicarbGC-NPD/FPDSediment--Average 93%[5]
CarbofuranGC-NPD/FPDSediment--Average 93%[5]
CarbarylQuEChERS-LC-MS/MSSediment--70-120 (general for pesticides)[7]
MethomylQuEChERS-LC-MS/MSSediment--70-120 (general for pesticides)[7]

Experimental Protocols

Detailed experimental protocols are essential for replicating and validating analytical methods. Below are generalized protocols for the extraction and analysis of carbamate pesticides in environmental matrices.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for Soil and Sediment

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in various matrices, including soil and sediment.[7][8][9]

Extraction:

  • Weigh 10-15 g of a homogenized soil or sediment sample into a 50 mL centrifuge tube.

  • Add 10 mL of water (if the sample is dry) and vortex to hydrate.

  • Add 10 mL of acetonitrile.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer an aliquot (e.g., 6 mL) of the acetonitrile supernatant to a 15 mL centrifuge tube containing d-SPE sorbents (e.g., 900 mg MgSO₄, 150 mg PSA - primary secondary amine, 150 mg C18).

  • Vortex for 30 seconds.

  • Centrifuge at ≥5000 rcf for 2 minutes.

  • The resulting supernatant is ready for LC-MS/MS analysis.

Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred technique for the sensitive and selective determination of carbamate pesticides.

Typical LC Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Column Temperature: 40 °C.

Typical MS/MS Conditions (Positive Electrospray Ionization - ESI+): The following table provides example precursor and product ions for MS/MS analysis in Multiple Reaction Monitoring (MRM) mode.

Table 4: Example LC-MS/MS Parameters

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Reference
Aldicarb191.1116.189.1[3][10]
Aldicarb Sulfoxide207.1132.189.1[11]
Aldicarb Sulfone 223.1 148.0 116.1 [4]
Carbofuran222.1165.1123.1[10]
Carbaryl202.1145.1117.1[12]
Methomyl163.188.1106.1[3]

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the analysis of carbamate pesticides in soil and sediment samples.

experimental_workflow cluster_sampling Sample Collection & Preparation cluster_extraction Extraction (QuEChERS) cluster_cleanup Cleanup (d-SPE) cluster_analysis Instrumental Analysis SampleCollection Soil/Sediment/Water Sampling Homogenization Sample Homogenization SampleCollection->Homogenization Subsampling Sub-sampling for Analysis Homogenization->Subsampling AddSolvent Add Acetonitrile Subsampling->AddSolvent AddSalts Add QuEChERS Salts AddSolvent->AddSalts Shake Vortex/Shake AddSalts->Shake Centrifuge1 Centrifugation Shake->Centrifuge1 TransferSupernatant Transfer Supernatant Centrifuge1->TransferSupernatant AddSorbents Add d-SPE Sorbents TransferSupernatant->AddSorbents Vortex2 Vortex AddSorbents->Vortex2 Centrifuge2 Centrifugation Vortex2->Centrifuge2 LCMS LC-MS/MS Analysis Centrifuge2->LCMS DataProcessing Data Processing & Quantification LCMS->DataProcessing

Caption: Experimental workflow for carbamate analysis.

Aldicarb Degradation Pathway

This diagram shows the environmental degradation pathway of Aldicarb to its more persistent and toxic metabolites, Aldicarb Sulfoxide and Aldicarb Sulfone.

degradation_pathway Aldicarb Aldicarb Sulfoxide Aldicarb Sulfoxide Aldicarb->Sulfoxide Oxidation Sulfone Aldicarb Sulfone Sulfoxide->Sulfone Oxidation

Caption: Aldicarb degradation pathway in the environment.

Conclusion

The performance of analytical methods for this compound and its alternatives is highly dependent on the matrix and the chosen methodology. LC-MS/MS coupled with QuEChERS sample preparation offers a robust, sensitive, and efficient approach for the simultaneous determination of these carbamate pesticides in soil, water, and sediment. The data presented in this guide can serve as a valuable resource for researchers in developing and validating their analytical methods for environmental monitoring. It is recommended to perform in-house validation to ensure the method's suitability for specific laboratory conditions and sample types.

References

Safety Operating Guide

Proper Disposal of Aldicar-d3 Sulfone: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of Aldicarb-d3 sulfone, a substance classified as acutely toxic. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and compliance with environmental regulations. Adherence to these guidelines is critical to minimize health risks and environmental contamination.

This compound is harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it must be managed as a hazardous waste from the point of generation to its final disposal.

I. Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Required PPE:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard lab coat is required to protect from incidental contact.

All handling of this compound, including weighing and preparing for disposal, should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols[2][3].

II. Waste Segregation and Container Management

Proper segregation and containment are the first steps in the disposal process.

  • Waste Classification: this compound is classified as an acutely toxic chemical waste[2]. It should not be mixed with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Container Selection: Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste. The container must have a secure screw-top cap[4][5].

  • Labeling: Immediately label the waste container with "Hazardous Waste," the full chemical name ("this compound"), the concentration, and the date accumulation started.

III. Step-by-Step Disposal Procedure for this compound

This protocol outlines the process for disposing of the chemical in its pure form, as well as materials contaminated with it.

1. Consolidating Waste:

  • Carefully transfer unwanted this compound into the designated hazardous waste container.
  • Any lab materials, such as pipette tips, weigh boats, or gloves that are grossly contaminated, should also be placed in this container.

2. Decontaminating Empty Containers:

  • An empty container that held this compound must be triple-rinsed before it can be disposed of as non-hazardous waste[1][6].
  • First Rinse: Add a small amount of a suitable solvent (e.g., methanol or acetone) to the empty container, cap it, and shake thoroughly. The volume of the solvent should be about 10% of the container's volume.
  • Collect Rinsate: Pour the solvent from the rinse (rinsate) into the hazardous waste container for this compound.
  • Second and Third Rinses: Repeat the rinsing process two more times, collecting the rinsate in the hazardous waste container each time[7][8].
  • Final Disposal of Container: After the third rinse, the container can be considered decontaminated. Deface the original label and dispose of it according to your institution's guidelines for non-hazardous lab glass or plastic.

3. Preparing for Pickup:

  • Securely close the hazardous waste container. Do not overfill.
  • Store the sealed container in a designated satellite accumulation area within the laboratory[5][9]. This area should be away from incompatible materials such as strong acids, bases, and oxidizing agents[10][11].
  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

IV. Spill Management

In the event of a spill, immediate and appropriate action is necessary.

  • Small Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with a chemical absorbent pad or vermiculite.

    • Collect the contaminated absorbent material and place it in the designated hazardous waste container.

    • Wipe the area with a cloth dampened with a suitable solvent, and place the cloth in the waste container.

  • Large Spills or Spills Outside a Fume Hood:

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS department immediately.

Quantitative Data Summary

PropertyValueCitation
Acute Oral Toxicity Harmful if swallowed[1]
Aquatic Toxicity Very toxic to aquatic life[1]
Incompatible Materials Strong acids, strong bases, oxidizing agents[10]

Experimental Workflow for Disposal

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_prep Preparation cluster_waste_handling Waste Handling cluster_disposal Disposal & Decontamination cluster_final Final Steps A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Conduct all work in a Chemical Fume Hood A->B C Segregate this compound Waste from other streams B->C D Use a labeled, sealed hazardous waste container C->D E Transfer waste and grossly contaminated items into container D->E F Triple-rinse empty original container with a suitable solvent E->F G Collect all rinsate into the hazardous waste container F->G H Dispose of decontaminated container as non-hazardous waste G->H I Store sealed waste container in a designated accumulation area H->I J Contact EHS for waste pickup I->J

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.